Product packaging for Fentin acetate(Cat. No.:CAS No. 900-95-8)

Fentin acetate

Cat. No.: B1672543
CAS No.: 900-95-8
M. Wt: 409.1 g/mol
InChI Key: WDQNIWFZKXZFAY-UHFFFAOYSA-M
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Description

Fentin acetate (CAS 900-95-8), also known as triphenyltin acetate, is a synthetic organotin compound that historically served as a non-systemic fungicide with protective and some curative activity . Its primary mode of action is the inhibition of mitochondrial ATP synthase, disrupting energy production in target cells . This compound was predominantly used in agricultural research to control a range of fungal pathogens, including early and late blights on potatoes, leaf spot diseases on sugar beet, and anthracnose on beans, typically at application rates between 200-300 g/ha . Beyond its fungicidal properties, this compound also demonstrates activity as an algicide and a molluscicide, making it relevant for studies on invasive species like the golden apple snail . In the laboratory, this compound presents as a white to colourless crystalline solid with a melting point of approximately 122-124 °C . It has low solubility in water (9 mg/L at 20°C) but is highly soluble in various organic solvents such as dichloromethane . Researchers should note that this compound is classified as an obsolete pesticide and is not approved under current EU regulations . It is very toxic to aquatic life with long-lasting effects and is subject to the provisions of the Rotterdam Convention . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O2Sn B1672543 Fentin acetate CAS No. 900-95-8

Properties

IUPAC Name

triphenylstannyl acetate
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InChI

InChI=1S/3C6H5.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1
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InChI Key

WDQNIWFZKXZFAY-UHFFFAOYSA-M
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Canonical SMILES

CC(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
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Molecular Formula

C20H18O2Sn
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DSSTOX Substance ID

DTXSID6021408
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Molecular Weight

409.1 g/mol
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Physical Description

Stannane, acetoxytriphenyl- appears as a white crystalline solid. Melting point 123-131 °C (253-268 °F). Used as a fungicide, algaecide and molluscicide. Controls early and late blight on potatoes., Colorless solid; [HSDB] White solid; [CAMEO] White odorless solid; [INCHEM] White powder; [MSDSonline], Solid
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Solubility

In water, about 9 mg/l at pH 5 and 20 °C., In ethanol 22, ethyl acetate 82, dichloromethane 460, hexane 5, toluene 89 (all in g/l at 20 °C)., 0.009 mg/mL at 20 °C
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Density

1.55 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.55 g/cu cm @ 20 °C
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Vapor Pressure

1.4e-08 mmHg at 140 °F (EPA, 1998), 0.00000048 [mmHg], Vapor pressure: 1.43X10-5 mm Hg @ 60 °C
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Color/Form

Colorless crystals, Small needles

CAS No.

900-95-8, 900-45-8
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Melting Point

252 °F (EPA, 1998), 122-123 °C, 121 - 123 °C
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Foundational & Exploratory

Fentin acetate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fentin Acetate (B1210297)

Overview

Fentin acetate, an organotin compound, is the O-acetyl derivative of triphenyltin (B1233371) hydroxide (B78521).[1] It has been utilized primarily as a non-systemic fungicide with protective and some curative action against a range of fungal infections, notably early and late blights on potatoes and leaf spot diseases on sugar beets.[1][2][3][4] Its applications have also extended to use as an algicide and molluscicide, particularly in rice fields.[2][3][5][6] The fungicidal properties of organotin compounds like this compound were first investigated in the 1950s, and it was introduced commercially around 1960.[4] Due to its comparatively low phytotoxicity, it was one of the first practical organotin pesticides.[3] However, concerns about its environmental and health impacts, including potential adverse effects on reproductive and immune systems, have led to regulatory scrutiny and restrictions in many regions.[2][7]

Chemical Structure and Identifiers

This compound is chemically known as triphenylstannyl acetate.[1][7] The central atom is tin (Sn), bonded to three phenyl rings and an acetate group.

Caption: 2D representation of the this compound molecule.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name triphenylstannyl acetate [1][7]
CAS Number 900-95-8 [1][2][8]
Molecular Formula C₂₀H₁₈O₂Sn [1][3][7]
SMILES CC(=O)O--INVALID-LINK--(C2=CC=CC=C2)C3=CC=CC=C3 [1]
InChI Key WDQNIWFZKXZFAY-UHFFFAOYSA-M [1][7]

| Synonyms | Triphenyltin acetate, Phentin acetate, Brestan, Suzu |[1][2][7][8] |

Physicochemical Properties

This compound is a white, odorless crystalline solid at room temperature.[1][9] It has low solubility in water but is more soluble in several organic solvents.

Table 2: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Weight 409.07 g/mol [6][7][10]
Physical Description White crystalline solid/powder [1][5][11]
Melting Point 121 - 131 °C [1]
Boiling Point 60 °C (Decomposes) [5][9]
Density 1.55 g/mL at 20 °C [1][5][12]
Vapor Pressure 1.9 x 10⁻³ Pa at 60 °C [5][6]

| Log Kow (LogP) | 3.43 |[1] |

Table 3: Solubility of this compound

Solvent Solubility (at 20 °C) Source(s)
Water ~9 mg/L (at pH 5) [1]
Water 28 mg/L [5][6][9]
Ethanol 22 g/L [1]
Dichloromethane 460 g/L [1]
Toluene 89 g/L [1]

| Hexane | 5 g/L |[1] |

Stability and Degradation

This compound is stable when dry but is readily converted to fentin hydroxide in the presence of water.[1][5][9][13] It is unstable in both acidic and alkaline conditions, with a half-life of less than 3 hours at pH 5, 7, or 9 at 22 °C.[1] The compound is also susceptible to degradation by sunlight and atmospheric oxygen.[1][5][9] The degradation pathway involves the sequential loss of phenyl groups.

Degradation_Pathway A This compound (Triphenyltin Acetate) B Fentin Hydroxide (Triphenyltin Hydroxide) A->B Hydrolysis (presence of water) C Diphenyltin (B89523) Compounds B->C Sunlight, Humidity, Thermal Processes D Monophenyltin Compounds C->D Further Degradation E Inorganic Tin Salts D->E Final Breakdown

Caption: Degradation pathway of this compound in the environment.

The degradation proceeds from triphenyltin compounds to diphenyltin and monophenyltin compounds, ultimately resulting in the formation of inorganic tin salts.[5][9] Phenol and benzene (B151609) are also found among the degradation products.[9]

Mechanism of Action and Toxicology

Fungicidal Mechanism of Action

This compound is a multi-site inhibitor that acts primarily by inhibiting mitochondrial ATP synthase.[2][4] This disruption of oxidative phosphorylation prevents spore germination and inhibits the metabolism and respiration of the fungal organism.[4]

Mechanism_of_Action cluster_cell Fungal Cell cluster_mito Mitochondrion ATP_Synthase ATP Synthase Complex ATP ATP ATP_Synthase->ATP Synthesis ADP + Pi ADP + Pi ADP + Pi->ATP_Synthase Proton Motive Force Fentin This compound Fentin->Block Block->ATP_Synthase INHIBITION Synthesis_Workflow A Triphenyltin Chloride B Triphenyltin Hydroxide A->B Hydrolysis D This compound B->D Esterification (Toluene solvent) C Acetic Acid or Acetic Anhydride C->D Toxicity_Protocol cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Data Analysis A1 Select healthy, young adult rats (e.g., Wistar), fasted overnight. A2 Prepare graded doses of this compound in an appropriate vehicle (e.g., corn oil). A1->A2 B1 Administer a single dose to each animal group via oral gavage. A2->B1 B2 Observe animals for signs of toxicity (e.g., changes in behavior, appearance) intensively for the first few hours. B1->B2 B3 Continue observation daily for 14 days, recording morbidity and mortality. B2->B3 C1 Perform necropsy on all animals (surviving animals euthanized at day 14). B3->C1 C2 Analyze mortality data using statistical methods (e.g., Probit analysis) to calculate the LD₅₀ value. C1->C2

References

Fentin Acetate's Core Mechanism of Action in Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fentin acetate (B1210297), an organotin compound, exhibits potent fungicidal activity primarily by disrupting mitochondrial function. This technical guide delineates the core mechanism of action of fentin acetate in fungi, focusing on its role as a potent inhibitor of mitochondrial F1Fo-ATP synthase. Inhibition of this critical enzyme disrupts cellular energy homeostasis, leading to a cascade of downstream events including mitochondrial depolarization, the generation of reactive oxygen species (ROS), and the induction of an apoptosis-like programmed cell death pathway, ultimately resulting in fungal cell death. This document provides a comprehensive overview of the molecular interactions, resultant cellular pathologies, and the experimental methodologies used to elucidate this mechanism.

Introduction

This compound, with the chemical formula (C₆H₅)₃SnO₂CCH₃, is a non-systemic fungicide with protective and some curative action against a range of fungal pathogens affecting crops such as potatoes, sugar beets, and beans.[1][2] Its fungicidal efficacy stems from its active ingredient, the triphenyltin (B1233371) cation. Understanding the precise molecular mechanism of action is crucial for the development of novel antifungal strategies and for managing potential resistance. The primary target of this compound in fungi is the mitochondrial F1Fo-ATP synthase, a highly conserved enzyme essential for cellular energy production.[3][4]

Primary Molecular Target: Mitochondrial F1Fo-ATP Synthase

The principal mechanism of this compound's fungicidal activity is the potent inhibition of the mitochondrial F1Fo-ATP synthase.[3][4] This enzyme, located in the inner mitochondrial membrane, is responsible for the synthesis of ATP through oxidative phosphorylation.

Mechanism of Inhibition:

Organotin compounds, including this compound, are known to interact with the F0 subunit of the ATP synthase complex.[5] This interaction is believed to obstruct the proton channel, thereby inhibiting the flow of protons that drives the rotation of the enzyme and subsequent ATP synthesis. While the precise binding site of triphenyltin on the fungal F0 subunit has not been fully elucidated, studies on related organotin compounds suggest a high-affinity interaction.

Quantitative Data on F1Fo-ATP Synthase Inhibition
CompoundOrganism/EnzymeInhibition Constant (Ki)Reference
Tributyltin chlorideIlyobacter tartaricus F1Fo-ATP synthase~200 nM[1][6]

Note: This data is for a related organotin compound and may not be directly representative of this compound's activity in fungi, but it illustrates the potent inhibitory nature of this class of molecules.

Downstream Cellular Effects of ATP Synthase Inhibition

The inhibition of F1Fo-ATP synthase by this compound initiates a cascade of deleterious downstream events within the fungal cell, culminating in cell death.

Depletion of Cellular ATP

The immediate consequence of ATP synthase inhibition is a rapid decline in the intracellular concentration of ATP. This energy crisis affects numerous ATP-dependent cellular processes essential for fungal growth, maintenance, and pathogenesis.

Mitochondrial Membrane Depolarization

The disruption of the proton flow through the ATP synthase leads to the collapse of the mitochondrial membrane potential (ΔΨm).[7] A sustained mitochondrial membrane potential is critical for mitochondrial function, including protein import and the maintenance of ion homeostasis.

Increased Production of Reactive Oxygen Species (ROS)

Mitochondrial dysfunction resulting from ATP synthase inhibition is a major source of intracellular reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[3][8] The impaired electron transport chain leads to electron leakage and the subsequent reduction of molecular oxygen to form these highly reactive and damaging molecules.

Induction of Apoptosis-Like Programmed Cell Death

Accumulating evidence suggests that the cellular stress induced by this compound, particularly the increase in ROS, triggers an apoptosis-like programmed cell death (PCD) pathway in fungi.[9] This process is characterized by a series of distinct morphological and biochemical events.

Key Markers of Fungal Apoptosis:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, it is translocated to the outer leaflet.

  • DNA Fragmentation: The activation of endonucleases leads to the cleavage of nuclear DNA into fragments.

  • Metacaspase Activation: Fungi possess metacaspases, which are distant relatives of mammalian caspases and are involved in the execution of apoptosis.[10][11]

Signaling Pathway of this compound-Induced Fungal Cell Death

The following diagram illustrates the proposed signaling cascade initiated by this compound in a fungal cell.

Fentin_Acetate_Mechanism cluster_0 Mitochondrial Inner Membrane Fentin_Acetate This compound ATP_Synthase F1Fo-ATP Synthase (Inhibited) Fentin_Acetate->ATP_Synthase Inhibits Mitochondrion Mitochondrion ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Leads to MMP_Collapse Mitochondrial Membrane Potential Collapse ATP_Synthase->MMP_Collapse Causes Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death Contributes to ROS_Production Increased ROS Production MMP_Collapse->ROS_Production Induces Metacaspase_Activation Metacaspase Activation ROS_Production->Metacaspase_Activation Triggers Apoptosis Apoptosis-Like Cell Death Metacaspase_Activation->Apoptosis Apoptosis->Cell_Death

Caption: Proposed signaling pathway of this compound in fungi.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Measurement of Fungal Growth Inhibition (IC50 Determination)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against various fungal species.

Workflow Diagram:

IC50_Workflow start Start prep_fungi Prepare Fungal Spore Suspension start->prep_fungi prep_plates Prepare Microtiter Plates with Fungal Growth Medium prep_fungi->prep_plates add_fentin Add Serial Dilutions of this compound prep_plates->add_fentin add_spores Inoculate with Spore Suspension add_fentin->add_spores incubate Incubate at Optimal Temperature add_spores->incubate measure_growth Measure Fungal Growth (e.g., OD600) incubate->measure_growth calculate_ic50 Calculate IC50 Value measure_growth->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of this compound.

Methodology:

  • Fungal Culture and Spore Suspension:

    • Grow the desired fungal species (e.g., Aspergillus niger, Fusarium oxysporum, Botrytis cinerea) on a suitable solid medium (e.g., Potato Dextrose Agar) until sporulation.

    • Harvest spores by flooding the plate with sterile 0.05% Tween 80 and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁵ spores/mL) in a liquid growth medium (e.g., Potato Dextrose Broth).

  • Microtiter Plate Assay:

    • Prepare serial dilutions of this compound in the liquid growth medium in a 96-well microtiter plate. Include a solvent control (if applicable) and a no-treatment control.

    • Inoculate each well with the fungal spore suspension.

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

  • Growth Measurement and IC50 Calculation:

    • Measure fungal growth by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the no-treatment control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Measurement of Mitochondrial ATP Synthesis

This protocol measures the effect of this compound on the ATP synthesis activity of isolated fungal mitochondria.

Methodology:

  • Isolation of Fungal Mitochondria:

    • Grow the fungus in liquid culture to the mid-logarithmic phase.

    • Harvest the mycelia by filtration and wash with a suitable buffer.

    • Protoplast the fungal cells using cell wall-degrading enzymes (e.g., lyticase, zymolyase).

    • Homogenize the protoplasts in an ice-cold mitochondrial isolation buffer.

    • Perform differential centrifugation to pellet the mitochondria. Resuspend the mitochondrial pellet in a storage buffer.

  • ATP Synthesis Assay:

    • Incubate the isolated mitochondria with various concentrations of this compound.

    • Initiate ATP synthesis by adding ADP and a respiratory substrate (e.g., succinate (B1194679) or malate).

    • After a defined incubation period, stop the reaction and measure the amount of ATP produced using a luciferin/luciferase-based bioluminescence assay.

    • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye to assess the effect of this compound on the mitochondrial membrane potential.

Methodology:

  • Fungal Cell Preparation:

    • Grow fungal cells (protoplasts or germlings) in a suitable liquid medium.

    • Treat the cells with different concentrations of this compound for a specified time. Include a positive control for depolarization (e.g., CCCP).

  • Staining and Analysis:

    • Incubate the treated cells with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or Rhodamine 123.[12]

    • Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.

Quantification of Reactive Oxygen Species (ROS)

This protocol measures the intracellular production of ROS in response to this compound treatment.

Methodology:

  • Fungal Cell Preparation and Treatment:

    • Prepare and treat fungal cells with this compound as described in section 5.3.1.

  • ROS Detection:

    • Incubate the treated cells with a cell-permeable fluorescent probe that becomes fluorescent upon oxidation by ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).[3]

    • Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Detection of Metacaspase Activation

This protocol uses a fluorescently labeled inhibitor to detect the activation of metacaspases.

Methodology:

  • Fungal Cell Preparation and Treatment:

    • Prepare and treat fungal cells with this compound.

  • Metacaspase Staining:

    • Incubate the cells with a cell-permeable, fluorescently labeled, broad-spectrum caspase inhibitor that can bind to activated metacaspases, such as FITC-VAD-FMK.[13]

  • Analysis:

    • Analyze the cells by fluorescence microscopy or flow cytometry. An increase in green fluorescence indicates the activation of metacaspase-like proteases.

Conclusion

The primary mechanism of action of this compound in fungi is the inhibition of mitochondrial F1Fo-ATP synthase. This targeted disruption of cellular energy production leads to a cascade of events, including ATP depletion, mitochondrial membrane depolarization, increased ROS production, and the induction of an apoptosis-like cell death pathway. The methodologies outlined in this guide provide a framework for the detailed investigation of these processes. A thorough understanding of this mechanism is vital for the continued development of effective antifungal therapies and for addressing the challenge of fungicide resistance.

References

Fentin acetate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fentin acetate (B1210297), an organotin compound previously utilized as a fungicide. This document details its chemical properties, synthesis, mechanism of action, and relevant experimental protocols for its analysis.

Core Chemical and Physical Properties

Fentin acetate is an organotin compound, specifically the O-acetyl derivative of triphenyltin (B1233371) hydroxide (B78521).[1][2] It is a white, odorless, crystalline solid.[3][4] The compound is stable under dry conditions but is converted to fentin hydroxide in the presence of water and is decomposed by sunlight and atmospheric oxygen.[2]

PropertyValueSource(s)
CAS Number 900-95-8[1][4][5][6]
Molecular Formula C₂₀H₁₈O₂Sn[1][2][4][6]
Molecular Weight 409.07 g/mol [4][6][7]
Melting Point 123-131 °C (253-268 °F)[2]
Water Solubility 28 mg/L (at 20°C)[3][4]
Appearance White crystalline solid[2][3][4]

Synthesis of this compound

The commercial production of this compound is a two-step process. It begins with the hydrolysis of triphenyltin chloride to produce triphenyltin hydroxide. This intermediate is then esterified using acetic anhydride (B1165640) or glacial acetic acid to yield the final product, this compound.[5] This reaction is typically conducted in an organic solvent like toluene (B28343) or xylene.[5]

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Esterification A Triphenyltin Chloride B Triphenyltin Hydroxide A->B Hydrolysis C Triphenyltin Hydroxide E This compound C->E Esterification D Acetic Anhydride or Glacial Acetic Acid D->E Esterification

Fig. 1: Synthesis workflow for this compound.

Mechanism of Action

This compound functions primarily as a non-systemic fungicide with contact activity.[1][5] Its mode of action is the inhibition of mitochondrial ATP synthase.[5] By disrupting this crucial enzyme in the oxidative phosphorylation pathway, this compound effectively halts the production of ATP, leading to cell death in the target fungus.

cluster_pathway Mitochondrial Oxidative Phosphorylation cluster_inhibitor Inhibition etc Electron Transport Chain atp_synthase ATP Synthase etc->atp_synthase Proton Gradient atp ATP atp_synthase->atp adp ADP + Pi adp->atp_synthase fentin This compound fentin->atp_synthase Inhibits

Fig. 2: this compound inhibits mitochondrial ATP synthase.

Experimental Protocols

Determination of this compound Residue by HPLC

A high-performance liquid chromatography (HPLC) method is utilized for the determination of this compound residue in environmental and biological samples such as beet plants and soil.[8]

1. Extraction:

  • The sample (beet plants or soil) is first extracted with a solution of hydrochloric acid and acetonitrile.[8]

  • A subsequent second extraction is performed using dichloromethane.[8]

2. Purification:

  • The resulting extract is purified using an acid aluminum oxide column.[8]

  • This compound is eluted from the column with methanol (B129727).[8]

3. Analysis:

  • The purified eluate is concentrated and then diluted with acetonitrile.[8]

  • The final solution is analyzed using an HPLC system equipped with a UV detector set at 220 nm and a Waters Sun Fire™ C18 column.[8]

  • The mobile phase consists of methanol and a 0.5% phosphoric acid aqueous solution.[8]

  • Quantification is achieved by using an external standard calibration curve.[8]

This method demonstrates good recovery rates, with average recoveries of 88.4-95.6% for beet plants and 91.2-91.8% for soils.[8] The lowest detectable concentration is reported to be 0.02 mg/kg.[8]

G A Sample (Beet or Soil) B Extraction (HCl/Acetonitrile, then Dichloromethane) A->B C Purification (Acid Aluminum Oxide Column) B->C D Elution (Methanol) C->D E Concentration & Dilution (Acetonitrile) D->E F HPLC Analysis (UV Detection at 220 nm) E->F

References

Fentin Acetate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fentin acetate (B1210297), an organotin compound, has historically been used as a fungicide, algicide, and molluscicide.[1][2][3] Its efficacy and environmental fate are intrinsically linked to its solubility and stability in various solvents and conditions. This technical guide provides a comprehensive overview of these properties, including quantitative data, experimental methodologies, and degradation pathways to support research and development activities.

Solubility Profile

Fentin acetate is characterized by low aqueous solubility and is slightly to moderately soluble in most organic solvents.[2][3][4] The solubility of this compound in water and a range of organic solvents at 20°C is summarized in Table 1. Dichloromethane is a particularly effective solvent for this compound.

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility (g/L)Solubility (mg/L)Reference
Water (pH 5)0.0099[1]
Water0.02828[2][3][5]
Ethanol2222,000[1]
Ethyl Acetate8282,000[1]
Dichloromethane460460,000[1]
Hexane55,000[1]
Toluene8989,000[1]

Stability and Degradation

The stability of this compound is highly dependent on environmental conditions. It is stable when dry but is susceptible to degradation in the presence of water, acids, alkalis, and light.[1][2]

2.1 Hydrolytic Stability

In the presence of water, this compound undergoes hydrolysis to form Fentin hydroxide (B78521) (triphenyltin hydroxide).[1][2] This conversion is relatively rapid; at 20°C, the acetate is almost completely hydrolyzed within eight hours.[2] The compound is unstable in both acidic and alkaline conditions.[1] At 22°C, the decomposition half-time is less than 3 hours at pH 5, 7, or 9.[1]

2.2 Photodegradation

This compound is decomposed by sunlight and atmospheric oxygen.[1] Irradiation with wavelengths greater than 350 nm causes degradation to diphenyl-, monophenyl-, and inorganic tin species.[1] The estimated atmospheric half-life, based on its reaction with photochemically-produced hydroxyl radicals, is approximately 2.7 days.[1]

2.3 Thermal Stability

The compound is stable at room temperature.[2] No decomposition is detected at 90°C; however, at 150°C, 15% decomposes within three hours.[2]

Degradation Pathway

The degradation of this compound proceeds through a stepwise loss of phenyl groups. The initial and rapid hydrolysis to Fentin hydroxide is followed by further degradation to diphenyltin (B89523) and monophenyltin compounds, ultimately resulting in the formation of inorganic tin salts.[2]

A This compound (Triphenyltin Acetate) B Fentin Hydroxide (Triphenyltin Hydroxide) A->B Hydrolysis C Diphenyltin Compounds B->C Degradation D Monophenyltin Compounds C->D Degradation E Inorganic Tin Salts D->E Degradation

Degradation pathway of this compound.

Experimental Protocols

The analysis of this compound and its residues often involves chromatographic techniques. Below is a detailed methodology for the determination of this compound residue in beet and soil using High-Performance Liquid Chromatography (HPLC).[6][7]

4.1 Sample Preparation and Extraction

  • Extraction: Extract this compound from beet plants or soil samples using a solution of hydrochloric acid and acetonitrile (B52724).

  • Secondary Extraction: Perform a second extraction of the supernatant into dichloromethane.

  • Purification: Purify the extract using an acid aluminum oxide column, eluting with methanol (B129727).

  • Concentration and Dilution: Concentrate the eluate and then dissolve and dilute it with acetonitrile for analysis.

4.2 HPLC Analysis

  • Instrumentation: High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: Waters Sun Fire™-C18 column.

  • Mobile Phase: A mixture of methanol and 0.5% phosphoric acid aqueous solution.

  • Detection: UV detection at a wavelength of 220 nm.

  • Quantification: Use an external standard calibration curve to determine the concentration of this compound in the samples.

Product analysis can also be performed by hydrolyzing this compound to Fentin hydroxide, which is then measured by potentiometric titration, or by using gas-liquid chromatography of a derivative.[1] Residue determination may also be accomplished by atomic-adsorption spectrophotometry of total tin.[1]

cluster_prep Sample Preparation cluster_analysis Analysis A Sample Collection (e.g., Soil, Beet) B Primary Extraction (HCl/Acetonitrile) A->B C Secondary Extraction (Dichloromethane) B->C D Column Purification (Acid Aluminum Oxide) C->D E Concentration & Dilution (Acetonitrile) D->E F HPLC Injection E->F Prepared Sample G Separation (C18 Column) F->G H UV Detection (220 nm) G->H I Quantification (External Standard) H->I

Workflow for this compound residue analysis.

References

Toxicological Profile of Triphenyltin Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of triphenyltin (B1233371) acetate (B1210297) (TPTA), an organotin compound previously used as a fungicide and biocide.[1][2] Due to its toxicity, its use is now restricted in many regions.[3] This document synthesizes key findings on its mechanism of action, toxicity across various endpoints, and the experimental methodologies used in pivotal studies.

Mechanism of Action

Triphenyltin acetate primarily exerts its toxic effects by disrupting mitochondrial function. It acts as an inhibitor of oxidative phosphorylation, thereby interfering with ATP synthesis and disrupting cellular membrane function, which ultimately leads to cell death.[1] This multi-site mode of action contributes to its broad efficacy as a fungicide and reduces the likelihood of resistance development compared to single-site inhibitors.[1]

At a molecular level, triphenyltin (TPT), the active moiety of TPTA, has been shown to interact with nuclear receptors. It can directly activate androgen receptor-mediated transcription and inhibit enzymes involved in steroid hormone metabolism.[4][5] Furthermore, TPT has been found to upregulate the expression of cholesterol transporters, such as ABCA1, through the retinoid X receptor (RXR) and liver X receptor (LXR) pathways in mammalian ovarian theca cells.[6] It can also bind to the peroxisome proliferator-activated receptor γ (PPARγ).[6]

dot

Experimental_Workflow_Immunotoxicity cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Thymocytes Mouse Thymocytes TPTA_exposure TPTA Exposure (1-12 µM) Thymocytes->TPTA_exposure Cytotoxicity_assays Cytotoxicity Assays (MTT, Neutral Red, LDH) TPTA_exposure->Cytotoxicity_assays Apoptosis_analysis Apoptosis Analysis (TEM) TPTA_exposure->Apoptosis_analysis Proliferation_assay Lymphocyte Proliferation ([3H]thymidine incorporation) TPTA_exposure->Proliferation_assay Flow_cytometry Flow Cytometry (CD4+/CD8+) TPTA_exposure->Flow_cytometry Animals Rodents TPTA_admin TPTA Administration Animals->TPTA_admin Blood_analysis Blood Analysis TPTA_admin->Blood_analysis Immunoglobulin_levels Immunoglobulin Levels Blood_analysis->Immunoglobulin_levels WBC_count White Blood Cell Count Blood_analysis->WBC_count

References

Environmental Fate and Degradation of Fentin Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Fentin acetate (B1210297), an organotin fungicide, undergoes several degradation processes in the environment, including hydrolysis, photolysis, and microbial degradation. The primary degradation pathway involves rapid hydrolysis to its principal metabolite, triphenyltin (B1233371) hydroxide (B78521) (fentin hydroxide). Subsequent degradation cleaves the phenyl groups from the tin atom, leading to the formation of diphenyltin (B89523) and monophenyltin compounds, and ultimately, inorganic tin salts. This guide provides a comprehensive overview of the environmental fate of fentin acetate, summarizing key quantitative data, detailing experimental protocols for degradation studies, and visualizing the core degradation pathways.

Abiotic Degradation Pathways

Abiotic degradation is a primary route for the transformation of this compound in the environment, driven by chemical and physical processes such as hydrolysis and photolysis.

1.1. Hydrolysis

Hydrolysis is the most significant initial step in the degradation of this compound. In the presence of water, the acetyl group is cleaved, rapidly converting this compound to triphenyltin hydroxide.[1][2] This reaction is influenced by pH and temperature. This compound is unstable in acidic, neutral, and alkaline aqueous solutions.[2]

Quantitative Data for Hydrolysis

ParameterConditionValueReference
Half-life (DT50) 22 °C; pH 5, 7, or 9< 3 hours[2]
Completion 20 °C; in waterAlmost complete within 8 hours[1]

1.2. Photolysis

Sunlight contributes to the degradation of this compound and its hydrolytic products.[2] The primary mechanism involves the absorption of light energy, leading to the cleavage of the tin-carbon bonds.[1]

Quantitative Data for Photolysis

ParameterMediumConditionValueReference
Atmospheric Half-life Air (vapor-phase)Reaction with hydroxyl radicals~2.7 days (estimated)[2]
Aqueous Degradation Pure WaterSunlight (for Triphenyltin Hydroxide)~72% degradation in 36 days[2]

Biotic Degradation

Microbial activity in soil is crucial for the complete breakdown of this compound and its metabolites.

2.1. Soil Metabolism

In soil, this compound is subject to degradation by microorganisms under both aerobic and anaerobic conditions. The process involves the stepwise removal of phenyl groups, ultimately leading to the mineralization of the organotin compound.[1] Bacteria have been identified as capable of cleaving the aryl-tin bonds.[2]

Quantitative Data for Soil Degradation

ParameterConditionValueReference
Degradation Time Aerobic; 11-16 °C< 6 weeks[2]
Degradation Time Anaerobic; 11-16 °C6 - 18 weeks[2]
DT50 (Lab) 20 °C46 days[3]
DT50 (Typical) Field Conditions140 days[3]
Mineralization Half-life Soil~140 days[2]
Overall Persistence SoilAlmost completely degraded within one year[1]

Environmental Mobility

3.1. Adsorption and Desorption in Soil

This compound and its primary degradation product, triphenyltin hydroxide, exhibit strong adsorption to soil particles. This characteristic results in low mobility within the soil profile and a low potential for leaching into groundwater.[2][4]

Overall Degradation Pathway and Metabolites

The environmental degradation of this compound follows a sequential pathway. It begins with the rapid hydrolysis to triphenyltin hydroxide, which is then progressively de-phenylated by microbial and photolytic action to form diphenyltin and monophenyltin species. The ultimate fate is the formation of non-toxic inorganic tin salts.[1] Other minor degradation products can include phenol (B47542) and benzene.[1]

G FA This compound (Triphenyltin Acetate) TPTH Triphenyltin Hydroxide (Fentin Hydroxide) FA->TPTH Hydrolysis (rapid) DPTS Diphenyltin Species TPTH->DPTS Photolysis / Microbial Degradation Other Phenol, Benzene TPTH->Other MPTS Monophenyltin Species DPTS->MPTS Microbial Degradation ITS Inorganic Tin Salts MPTS->ITS Microbial Degradation G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil Select & Characterize Environmental Matrix (e.g., Soil, Water) Apply Apply Substance to Matrix Soil->Apply TestSub Prepare Test Substance (e.g., ¹⁴C-labeled) TestSub->Apply Incubate Incubate under Controlled Conditions (Temp, Light, O₂) Apply->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Extract Extract Analytes Sample->Extract Analyze Quantify Parent & Metabolites (HPLC, GC/MS) Extract->Analyze Data Calculate Kinetics (DT50, Half-life) Analyze->Data

References

Fentin Acetate as an Inhibitor of Mitochondrial ATP Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fentin acetate (B1210297), an organotin compound, is a potent inhibitor of mitochondrial F1Fo-ATP synthase (Complex V), a critical enzyme complex responsible for the majority of cellular ATP production. This technical guide provides an in-depth overview of the mechanism of action of fentin acetate and related organotin compounds, their impact on mitochondrial function, and detailed experimental protocols for their investigation. Quantitative data on the inhibitory effects of related organotin compounds are presented, alongside visualizations of the affected signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the mitochondrial toxicity and potential therapeutic applications of ATP synthase inhibitors.

Introduction

Mitochondrial F1Fo-ATP synthase is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane. It utilizes the proton motive force generated by the electron transport chain to catalyze the synthesis of ATP from ADP and inorganic phosphate, a process known as oxidative phosphorylation. Due to its central role in cellular energy metabolism, ATP synthase is a critical target for various toxic compounds and a potential target for therapeutic intervention in a range of diseases.

This compound ((C₆H₅)₃SnO₂CCH₃) belongs to the family of organotin compounds, which are known for their broad-spectrum biocidal activities and significant toxicity. The primary mechanism of toxicity for many organotin compounds, including this compound, is the inhibition of mitochondrial ATP synthase. Understanding the precise molecular interactions and the downstream cellular consequences of this inhibition is crucial for toxicology, environmental science, and the development of novel therapeutics.

Mechanism of Action

Organotin compounds, including this compound and its close relatives like triphenyltin (B1233371) and tributyltin, are known to inhibit the F1Fo-ATP synthase by interacting with the F₀ subunit, which forms the proton channel of the enzyme complex. This interaction is non-covalent and can be reversed by the addition of mono- and dithiols[1].

The proposed mechanism involves the organotin molecule physically obstructing the proton channel within subunit a of the F₀ domain. By doing so, it competes with protons (or sodium ions in some bacterial ATP synthases) for the same binding site, effectively blocking the flow of protons through the channel and uncoupling it from the catalytic activity of the F₁ subunit[1][2]. This disruption of the proton gradient prevents the rotational catalysis required for ATP synthesis.

Quantitative Data on Organotin Inhibition

CompoundParameterValueSystemReference
Tributyltin chloride (TBT-Cl)Ki200 nMNa+-translocating ATP synthase from Ilyobacter tartaricus and H+-translocating ATP synthase from Escherichia coli[1]

Note: The data presented above is for tributyltin chloride, a structurally similar organotin compound. It is anticipated that this compound exhibits a comparable high-affinity inhibition of mitochondrial ATP synthase. Further dose-response studies are required to determine the precise IC₅₀ and Ki values for this compound.

Impact on Mitochondrial Function and Cellular Health

The inhibition of ATP synthase by this compound has profound consequences for mitochondrial and cellular function:

  • Decreased ATP Synthesis: The primary effect is a significant reduction in the cell's ability to produce ATP through oxidative phosphorylation.

  • Mitochondrial Respiration: Inhibition of ATP synthase can lead to a decrease in the rate of mitochondrial respiration, as the proton gradient builds up and inhibits the electron transport chain.

  • Oxidative Stress: The disruption of the electron transport chain can lead to the increased production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

  • Apoptosis: A sustained decrease in cellular ATP levels and increased oxidative stress can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Protocols

A variety of experimental techniques are available to study the effects of this compound on mitochondrial ATP synthase and overall mitochondrial function.

ATP Synthase Activity Assay (Hydrolysis)

This assay measures the reverse reaction of ATP synthase, i.e., ATP hydrolysis. The rate of ADP production is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Isolated mitochondria or cell lysates

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 2.5 mM phosphoenolpyruvate, 0.2 mM NADH

  • Enzymes: Lactate dehydrogenase (LDH), Pyruvate kinase (PK)

  • Substrate: ATP

  • Inhibitors: Oligomycin (B223565) (a specific ATP synthase inhibitor), this compound

Procedure:

  • Prepare the assay buffer containing LDH and PK.

  • Add the mitochondrial or cell sample to a cuvette containing the assay buffer.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • To determine the specific ATP synthase activity, subtract the rate of hydrolysis in the presence of oligomycin.

  • To determine the inhibitory effect of this compound, perform the assay with varying concentrations of the compound and calculate the IC₅₀ value.

Mitochondrial Respiration Assay

This assay measures the oxygen consumption rate (OCR) of isolated mitochondria or intact cells using a Seahorse XF Analyzer or a similar instrument.

Materials:

  • Isolated mitochondria or cultured cells

  • Respiration Buffer (e.g., MiR05)

  • Substrates for different respiratory chain complexes (e.g., pyruvate, malate, succinate)

  • ADP

  • Inhibitors: Oligomycin, FCCP (an uncoupler), Rotenone/Antimycin A (Complex I and III inhibitors), this compound

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate or prepare a suspension of isolated mitochondria.

  • Prepare the respiration buffer with the desired substrates.

  • Load the sensor cartridge with the inhibitors (oligomycin, FCCP, rotenone/antimycin A, and this compound) for sequential injection.

  • Place the cell plate or mitochondria in the Seahorse XF Analyzer and start the assay.

  • Measure the basal OCR, ATP-linked respiration (the decrease in OCR after oligomycin injection), maximal respiration (after FCCP injection), and non-mitochondrial respiration (after rotenone/antimycin A injection).

  • To assess the effect of this compound, inject it at various concentrations and monitor the changes in OCR parameters.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • Cultured cells

  • Cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Visualizations

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

Fentin_Acetate_Pathway Fentin_Acetate This compound ATP_Synthase Mitochondrial F1Fo-ATP Synthase (Complex V) Fentin_Acetate->ATP_Synthase Inhibits Proton_Channel F₀ Subunit (Proton Channel) ATP_Synthase->Proton_Channel ATP_Production ATP Production ATP_Synthase->ATP_Production Decreases Mito_Resp Mitochondrial Respiration ATP_Synthase->Mito_Resp Decreases Apoptosis Apoptosis ATP_Production->Apoptosis Triggers ROS Reactive Oxygen Species (ROS) Mito_Resp->ROS Increases ROS->Apoptosis Triggers Experimental_Workflow cluster_invitro In Vitro Studies cluster_incell In Cellulo Studies Isolated_Mito Isolated Mitochondria or Cell Lysates ATP_Assay ATP Synthase Activity Assay Isolated_Mito->ATP_Assay Resp_Assay Mitochondrial Respiration Assay Isolated_Mito->Resp_Assay Data_Analysis Data Analysis (IC₅₀, Kinetic Parameters) ATP_Assay->Data_Analysis Resp_Assay->Data_Analysis Cultured_Cells Cultured Cells Cyto_Assay Cytotoxicity Assay (e.g., MTT) Cultured_Cells->Cyto_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase activity) Cultured_Cells->Apoptosis_Assay Cyto_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Logical_Flow Start This compound Exposure Binding Binding to F₀ Subunit of ATP Synthase Start->Binding Proton_Block Blockage of Proton Translocation Binding->Proton_Block Uncoupling Uncoupling of Proton Flow from ATP Synthesis Proton_Block->Uncoupling Inhibition Inhibition of ATP Synthesis Uncoupling->Inhibition Consequence Cellular Energy Depletion & Downstream Effects Inhibition->Consequence

References

History and development of organotin fungicides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History and Development of Organotin Fungicides

This guide provides a comprehensive overview of the history, development, mechanism of action, and biological evaluation of organotin compounds as fungicides. It is intended for researchers, scientists, and professionals involved in drug development and materials science.

History and Development

The field of organotin chemistry began in 1849 with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland.[1] The discipline saw significant growth in the early 20th century, particularly after the discovery and application of Grignard reagents, which simplified the formation of tin-carbon bonds.[1]

However, the potent biological activity of these compounds was not recognized until 1954, when G.J.M. van der Kerk and J.G.A. Luijten discovered the powerful biocidal properties of triorganotin compounds.[2] This discovery marked a pivotal moment, shifting the focus towards their application as fungicides and bactericides. Subsequent research identified tripropyltin, tributyltin, and triphenyltin (B1233371) compounds as having particularly effective fungicidal characteristics.[2]

These findings led to the widespread commercial use of organotins in various applications, including as agricultural fungicides, active components in antifungal paints, and wood preservatives.[1] Tributyltin oxide (TBTO) and triphenyltin derivatives became common ingredients in marine anti-fouling paints and for crop protection.[1] By the 1960s and 1970s, organotin fungicides were well-established. However, growing awareness of their environmental persistence and off-target toxicity, particularly the impact of tributyltin on marine ecosystems, led to significant restrictions on their use, culminating in a global ban on TBT in anti-fouling paints by the International Maritime Organization.[3]

G cluster_1800 19th Century cluster_1900 20th Century cluster_2000 21st Century n1849 1849 First Organotin Compound (Frankland) n1954 1954 Biocidal Properties Discovered (van der Kerk & Luijten) n1849->n1954 n1960s 1960s-1970s Widespread Commercial Use (Agriculture, Marine Paints) n1954->n1960s n1980s 1980s Environmental Concerns Emerge (Toxicity of TBT) n1960s->n1980s n2008 2008 Global Ban on TBT in Anti-fouling Paints (IMO) n1980s->n2008

Caption: Timeline of key milestones in the development of organotin compounds.

Synthesis of Organotin Fungicides

Organotin compounds are synthesized through several established organometallic reactions. The primary industrial methods involve the alkylation or arylation of tin tetrachloride (SnCl₄).

  • Grignard Reaction: The classic and versatile method involves the reaction of a tin halide, typically SnCl₄, with a Grignard reagent (R-MgX). This reaction is often used to produce symmetrical tetraorganotin compounds (R₄Sn).[1] 4 R-MgX + SnCl₄ → R₄Sn + 4 MgXCl

  • Kocheshkov Redistribution: To obtain the more biologically active tri- and di-organotin halides, symmetrical tetraorganotin compounds are reacted with tin tetrachloride in a comproportionation reaction. The stoichiometry of the reaction determines the degree of substitution.[1] 3 R₄Sn + SnCl₄ → 4 R₃SnCl R₄Sn + SnCl₄ → 2 R₂SnCl₂

  • Direct Synthesis: This method involves the direct reaction of an alkyl halide with metallic tin, but it is less common for industrial production.

  • Derivatization: The resulting organotin halides (R₃SnCl or R₂SnCl₂) are versatile precursors for synthesizing various fungicides. They can be reacted with silver carboxylates, sodium alkoxides, or other nucleophiles to replace the halide with a desired functional group (X), yielding the final active compound (R₃SnX or R₂SnX₂).[4]

G start Starting Materials (Tin Tetrachloride, Alkyl Halide) grignard Grignard Reagent Formation (R-MgX) start->grignard alkylation Alkylation/ Arylation start->alkylation grignard->alkylation tetra Tetraorganotin (R4Sn) alkylation->tetra kocheshkov Kocheshkov Redistribution tetra->kocheshkov precursor Organotin Halide Precursor (R3SnCl / R2SnCl2) kocheshkov->precursor derivatization Derivatization (e.g., with Silver Carboxylate) precursor->derivatization product Final Fungicide (R3SnX / R2SnX2) derivatization->product G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Fungal Inoculum (0.5 McFarland) e1 Inoculate Wells with Fungal Suspension p1->e1 p2 Prepare Serial Dilutions of Organotin Compound in 96-Well Plate p2->e1 e2 Incubate Plate (35°C, 24-48h) e1->e2 a1 Visually Inspect for Growth Determine MIC e2->a1 a2 Plate Aliquots from Clear Wells on Agar a1->a2 a3 Incubate Agar Plates (35°C, 48h) a2->a3 a4 Count Colonies Determine MFC a3->a4

References

Physical and chemical properties of Fentin acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentin acetate (B1210297), an organotin compound with the chemical formula (C₆H₅)₃SnO₂CCH₃, has been historically utilized as a fungicide, molluscicide, and algicide.[1][2] Its primary application in agriculture was to control a range of fungal diseases, including early and late blight on potatoes and leaf spot diseases on sugar beet.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of Fentin acetate, detailed experimental protocols for their determination, and an exploration of its biochemical mechanism of action. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[1][3] A comprehensive summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂₀H₁₈O₂Sn[2]
Molecular Weight 409.07 g/mol [4]
Appearance White crystalline solid[1][3]
Melting Point 118-125 °C[3][4][5][6][7]
Boiling Point Decomposes above 60°C[3]
Density 1.55 g/cm³[8]
Vapor Pressure 1.9 mPa at 20 °C[8][9]
Table 2: Solubility and Partitioning Properties of this compound
PropertyValueConditionsReference(s)
Water Solubility 9 mg/LpH 5, 20 °C[1]
28 mg/L20 °C[3][4]
Solubility in Organic Solvents (g/L at 20 °C) [1]
Ethanol22[1]
Ethyl acetate82[1]
Dichloromethane460[1]
Hexane5[1]
Toluene89[1]
Octanol-Water Partition Coefficient (log Kow) 3.43[1][9]
Table 3: Stability Profile of this compound
PropertyDescriptionReference(s)
Thermal Stability Stable at room temperature, but decomposition occurs on heating above 60°C.[3] At 90°C, no decomposition is detected, but at 150°C, 15% decomposes within three hours.[3][3]
Hydrolytic Stability In the presence of water, it is almost completely hydrolyzed to triphenyltin (B1233371) hydroxide (B78521) within eight hours at 20°C.[3] It is unstable in both acidic and alkaline conditions.[1][1][3]
Photochemical Stability Decomposed by sunlight.[1][1]
Oxidative Stability Decomposed by atmospheric oxygen.[1][1]

Synthesis of this compound

This compound is commercially synthesized through a two-step process. The first step involves the hydrolysis of triphenyltin chloride to produce triphenyltin hydroxide. In the second step, the triphenyltin hydroxide is esterified with acetic acid or acetic anhydride (B1165640) to yield this compound.[9]

Synthesis_Workflow A Triphenyltin Chloride B Hydrolysis (e.g., with NaOH) A->B C Triphenyltin Hydroxide B->C D Esterification (Acetic Acid or Acetic Anhydride) C->D E This compound D->E

Caption: Synthesis workflow for this compound.

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound, based on internationally recognized guidelines.

Melting Point Determination (OECD 102)

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or automated instrument)

  • Capillary tubes (sealed at one end)

  • Calibrated thermometer or temperature sensor

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube to a height of 2-3 mm. The tube is tapped gently to pack the sample at the bottom.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The apparatus is heated at a steady rate of approximately 1-2 °C per minute.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last solid particle disappears is recorded as the final melting point.

  • Reporting: The melting range is reported as the interval between the initial and final melting points.

Water Solubility Determination (OECD 105 - Flask Method)

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined analytically.

Apparatus:

  • Glass flasks with stoppers

  • Constant temperature shaker or magnetic stirrer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a flask containing purified water.

  • Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the aqueous phase.

  • Sampling and Analysis: A known volume of the clear supernatant is carefully removed and diluted appropriately. The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection.

  • Calculation: The water solubility is calculated from the measured concentration and the dilution factor.

Octanol-Water Partition Coefficient (log Kow) Determination (OECD 107 - Shake Flask Method)

Principle: The partition coefficient is determined by measuring the equilibrium concentration of this compound in both n-octanol and water after partitioning between the two immiscible phases.

Apparatus:

  • Separatory funnels or glass tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours and allowing them to separate.

  • Partitioning: A known volume of the this compound solution in either water-saturated n-octanol or octanol-saturated water is placed in a separatory funnel. The other phase is added to achieve a desired volume ratio.

  • Equilibration: The funnel is shaken vigorously for a set period to allow for partitioning and then left to stand for phase separation. Centrifugation may be used to enhance separation.

  • Analysis: The concentrations of this compound in both the n-octanol and water phases are determined by a suitable analytical method.

  • Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The result is typically expressed as its base-10 logarithm (log Kow).

Vapor Pressure Determination (OECD 104 - Gas Saturation Method)

Principle: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.

Apparatus:

  • Saturation column or vessel containing this compound

  • Inert gas supply (e.g., nitrogen) with flow control

  • Trapping system (e.g., sorbent tubes)

  • Thermostatic bath

  • Analytical instrument for quantification (e.g., GC-MS)

Procedure:

  • Apparatus Setup: The saturation column containing this compound is placed in a thermostatic bath to maintain a constant temperature.

  • Saturation: A controlled flow of inert gas is passed through the saturation column for a measured period.

  • Trapping: The vapor-saturated gas stream is passed through a trapping system to collect the this compound.

  • Quantification: The amount of this compound collected in the trap is determined by a sensitive analytical method.

  • Calculation: The vapor pressure is calculated using the ideal gas law and the measured mass of the substance, the volume of gas passed, and the temperature.

Hydrolysis Rate Determination (OECD 111)

Principle: The rate of hydrolysis of this compound is determined by measuring its concentration over time in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and a constant temperature.

Apparatus:

  • Sterile glass vessels

  • Constant temperature incubator

  • pH meter

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Solution Preparation: Sterile aqueous buffer solutions at the desired pH values are prepared. A stock solution of this compound in a water-miscible solvent is prepared and added to the buffer solutions.

  • Incubation: The test solutions are incubated in the dark at a constant temperature.

  • Sampling: Aliquots are withdrawn at various time intervals.

  • Analysis: The concentration of this compound remaining in each sample is determined by a suitable analytical method.

  • Calculation: The rate of hydrolysis is determined by plotting the natural logarithm of the concentration versus time. The hydrolysis rate constant (k) is the negative of the slope of this line. The half-life (t₁/₂) is calculated as 0.693/k.

Mechanism of Action and Signaling Pathways

The primary mode of action of this compound as a fungicide is the inhibition of mitochondrial ATP synthase.[9] This disruption of oxidative phosphorylation leads to a depletion of cellular ATP, ultimately causing cell death in the target fungi.

In non-target organisms, including mammalian cells, organotin compounds like this compound are known to induce apoptosis (programmed cell death). The signaling pathway for this process is complex and involves multiple cellular components.

Apoptosis_Pathway cluster_cell Cell cluster_cytosol Cytosol cluster_mito Mitochondrion Fentin_Acetate This compound Cell_Membrane Cell Membrane Fentin_Acetate->Cell_Membrane Enters Cell Mito_Membrane Mitochondrial Membrane Potential Disruption Fentin_Acetate->Mito_Membrane Ca_Increase Increased Intracellular Ca²⁺ Ca_Increase->Mito_Membrane ROS Reactive Oxygen Species (ROS) Cytochrome_c Cytochrome c (released) Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Activates Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes Mito_Membrane->ROS ATP_Synthase ATP Synthase (Inhibited) Mito_Membrane->ATP_Synthase Cytochrome_c_mito Cytochrome c Mito_Membrane->Cytochrome_c_mito Release Cytochrome_c_mito->Cytochrome_c

Caption: Signaling pathway of this compound-induced apoptosis.

The proposed mechanism for this compound-induced apoptosis involves the following key steps:

  • Mitochondrial Dysfunction: this compound disrupts the mitochondrial membrane potential and inhibits ATP synthase.

  • Oxidative Stress: This disruption leads to the generation of reactive oxygen species (ROS).

  • Calcium Homeostasis Imbalance: Intracellular calcium levels increase.

  • Cytochrome c Release: The combination of mitochondrial damage and increased calcium triggers the release of cytochrome c from the mitochondria into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the activation of caspase-9. Activated caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The data presented in a structured format allows for easy comparison and reference. The elucidation of its synthesis and the signaling pathway of its mechanism of action offers valuable insights for researchers in the fields of toxicology, environmental science, and drug development. The provided methodologies can serve as a practical resource for the characterization and analysis of this and similar organotin compounds.

References

Core Mechanism: Inhibition of F-ATP Synthase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mode of Action of Fentin Acetate (B1210297) as an Algicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentin acetate, with the chemical formula (C₆H₅)₃SnO₂CCH₃, is an organotin compound previously utilized in agriculture as a non-systemic fungicide.[1] It also exhibits potent algicidal and molluscicidal properties.[1] As a member of the triphenyltin (B1233371) compounds, its biological activity is significant, leading to its use in controlling unwanted algal growth in various settings.[2] This technical guide provides a detailed examination of the molecular mechanisms underlying this compound's efficacy as an algicide, focusing on its primary mode of action and subsequent downstream cellular effects.

The principal mode of action for this compound and other toxic organotin compounds is the potent inhibition of F₁F₀ ATP synthase.[3][4] This enzyme is fundamental to cellular energy conversion in all life forms, responsible for the synthesis of adenosine (B11128) triphosphate (ATP) using the energy stored in a proton or sodium ion gradient across a membrane. In algae, ATP synthase is located in both the inner mitochondrial membrane (for oxidative phosphorylation) and the thylakoid membrane of chloroplasts (for photophosphorylation).

Organotin compounds specifically target the F₀ portion of the ATP synthase complex, which forms the ion-translocating channel through the membrane.[1][3] The mechanism involves a direct, non-covalent interaction with the ion channel, primarily within subunit-a.[1][5] this compound, being hydrophobic, is believed to accumulate within the lipid bilayer of the membrane, allowing it to easily access the entrance of the ion channel.[4][6] Here, it physically obstructs the channel, competing with protons (H⁺) for a binding site near the channel's selectivity filter.[4][5] This blockage prevents the transmembrane flux of protons, which is the driving force for the rotational catalysis of the F₁ subunit that synthesizes ATP.[4][6] Consequently, both mitochondrial respiration and photosynthetic light reactions are uncoupled from ATP synthesis, leading to a rapid and severe depletion of the cell's primary energy currency.

cluster_membrane Thylakoid / Inner Mitochondrial Membrane atp_synthase F₁ Subunit (Catalytic Head) F₀ Subunit (Ion Channel) atp_synthesis ATP Synthesis (ADP + Pi -> ATP) atp_synthase:f1->atp_synthesis Powers proton_gradient High H⁺ Concentration (Proton Motive Force) proton_gradient->atp_synthase:f0 H⁺ Flow fentin This compound [(C₆H₅)₃SnOAc] fentin->block block->atp_synthase:f0 Blocks Ion Channel A This compound Exposure B Inhibition of F₀ Subunit of ATP Synthase A->B C Blockage of H⁺ Translocation B->C D ATP Synthesis Halts (Severe Energy Depletion) C->D Primary Effect E Photosynthesis Inhibition (Calvin Cycle Stops) D->E Downstream Effect F Generation of Reactive Oxygen Species (ROS) E->F Downstream Effect G Oxidative Damage (Lipid Peroxidation, Protein Damage) F->G Downstream Effect H Loss of Membrane Integrity G->H Downstream Effect I Algal Cell Death H->I cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of This compound B Create Geometric Dilution Series + Controls A->B C Inoculate Flasks with Algal Culture (e.g., 10⁴ cells/mL) B->C D Incubate for 72h (Constant Light, Temp, Shaking) C->D E Measure Biomass (Cell Counts) at 24, 48, 72h D->E F Calculate Average Specific Growth Rate E->F G Determine EC₅₀ via Regression Analysis F->G

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Fentin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentin acetate (B1210297), an organotin compound, has been utilized as a fungicide in agriculture.[1] Due to its potential toxicity and environmental impact, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices, including environmental samples, agricultural products, and pharmaceutical formulations. This document provides detailed application notes and protocols for the analysis of Fentin acetate using various analytical techniques. The described methods are essential for quality control, residue monitoring, and safety assessment.

Analytical Methods Overview

Several analytical techniques can be employed for the determination of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Offers high selectivity and sensitivity for the direct analysis of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of this compound, often requiring derivatization.

  • Flame Atomic Absorption Spectrometry (FAAS): Used for the determination of the total tin content, providing an indirect measure of this compound.

  • Electrochemical Methods: Offer a cost-effective and sensitive approach for the detection of organotin compounds.

Quantitative Data Summary

The performance of different analytical methods for the determination of this compound is summarized in the table below. This allows for a direct comparison of key analytical parameters.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UV Beet Plants0.02 mg/kg-88.4 - 95.6[2]
Soil0.02 mg/kg-91.2 - 91.8[2]
GC-MS Water2 pg/L (instrumental)--
Voltammetry -6.96 µg/L23.2 µg/L93.8 - 104.3
FAAS Water1.5 - 2.1 µg/L (for Sn)->98[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is suitable for the quantification of this compound residues in agricultural products like beet and in soil samples.[2]

a. Sample Preparation (Beet Plants and Soil) [2]

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile (B52724) and 5 mL of 1 M hydrochloric acid.

  • Homogenize the mixture for 2 minutes.

  • Centrifuge at 5000 rpm for 5 minutes and collect the supernatant.

  • Repeat the extraction step with another 20 mL of acetonitrile.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Dissolve the residue in 5 mL of dichloromethane (B109758) for a second extraction.

  • Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., acid aluminum oxide).

  • Elute the analyte with methanol.

  • Evaporate the eluate to dryness and reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.

b. Instrumental Conditions [2]

  • Column: Waters Sun Fire™ C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Methanol and 0.5% phosphoric acid in water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

c. Calibration

Prepare a series of standard solutions of this compound in acetonitrile (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific for this compound, particularly in complex matrices. It typically involves a derivatization step to improve the volatility of the analyte.

a. Sample Preparation and Derivatization

  • Extract the sample as described in the HPLC sample preparation protocol (steps 1-7).

  • To the dried extract, add 1 mL of a Grignard reagent (e.g., n-butylmagnesium chloride in THF) to convert this compound to a more volatile derivative (e.g., butyltriphenyltin).

  • Allow the reaction to proceed for 15 minutes.

  • Carefully quench the reaction by adding 5 mL of 5% sulfuric acid.

  • Extract the derivative with toluene.

  • Wash the organic layer with water until acid-free and dry it over anhydrous sodium sulfate.

  • The extract is now ready for GC-MS analysis.

b. Instrumental Conditions

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

Flame Atomic Absorption Spectrometry (FAAS)

This method determines the total tin concentration in a sample, which can be correlated to the this compound content. It requires a digestion step to break down the organic molecule and liberate the tin atoms.[4]

a. Sample Preparation (Acid Digestion)

  • Accurately weigh a representative amount of the homogenized sample into a digestion vessel.

  • Add a mixture of concentrated nitric acid (HNO₃) and perchloric acid (HClO₄) (e.g., 3:1 v/v).

  • Heat the mixture on a hot plate or in a microwave digestion system until the organic matter is completely destroyed and a clear solution is obtained.

  • Cool the digest and dilute it to a known volume with deionized water.

  • The sample is now ready for FAAS analysis.

b. Instrumental Conditions

  • Lamp: Tin hollow cathode lamp

  • Wavelength: 224.6 nm

  • Slit Width: 0.5 nm

  • Flame: Air-acetylene, oxidizing (lean)

  • Burner Height: Optimized for maximum absorbance

c. Calibration

Prepare a series of tin standard solutions (e.g., 1, 5, 10, 20, 50 mg/L) from a certified tin stock solution. Aspirate the standards and the prepared sample solutions into the flame and measure the absorbance. Construct a calibration curve to determine the tin concentration in the samples.

Electrochemical Methods (Voltammetry)

Electrochemical techniques like voltammetry provide a sensitive and cost-effective means for the determination of electroactive organotin compounds.

a. Sample Preparation

For aqueous samples, filtration may be sufficient. For solid samples, an extraction step similar to the one described for HPLC is required to transfer the this compound into a suitable electrolyte solution. The final extract should be dissolved in a supporting electrolyte (e.g., 0.1 M acetate buffer, pH 4.5).

b. Instrumental Conditions

  • Working Electrode: Hanging Mercury Drop Electrode (HMDE) or a modified carbon-based electrode.

  • Reference Electrode: Ag/AgCl

  • Auxiliary Electrode: Platinum wire

  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV)

  • Potential Range: -0.2 V to -1.0 V (to be optimized)

  • Deposition Potential: -0.2 V (to be optimized)

  • Deposition Time: 60 - 120 seconds (to be optimized)

c. Analysis

The prepared sample solution is placed in the electrochemical cell. A deposition potential is applied for a specific time to accumulate the analyte onto the working electrode surface. Then, the potential is scanned, and the resulting current is measured. The peak current is proportional to the concentration of this compound.

Visualizations

Experimental_Workflow_Fentin_Acetate_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques Sample Sample (e.g., Soil, Crop) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile, Acid) Homogenization->Extraction Cleanup Clean-up/Purification (e.g., SPE) Extraction->Cleanup FAAS FAAS (after Digestion) Extraction->FAAS Acid Digestion Required HPLC HPLC-UV Cleanup->HPLC Direct Analysis GCMS GC-MS (with Derivatization) Cleanup->GCMS Derivatization Required Electrochem Electrochemical Method Cleanup->Electrochem Data Data Acquisition & Quantification HPLC->Data GCMS->Data FAAS->Data Electrochem->Data

Caption: General experimental workflow for this compound analysis.

HPLC_Method_Workflow Sample Sample (Beet/Soil) Extraction Extraction (ACN/HCl) Sample->Extraction Step 1 Purification SPE Purification Extraction->Purification Step 2 Reconstitution Reconstitution (ACN) Purification->Reconstitution Step 3 HPLC HPLC-UV Analysis Reconstitution->HPLC Step 4 Quantification Quantification HPLC->Quantification Step 5

Caption: HPLC method workflow for this compound.

GCMS_Method_Workflow Sample Sample Extraction Extraction Sample->Extraction Step 1 Derivatization Derivatization (Grignard Reagent) Extraction->Derivatization Step 2 GCMS GC-MS Analysis Derivatization->GCMS Step 3 Identification Identification & Quantification GCMS->Identification Step 4

Caption: GC-MS method workflow for this compound.

References

Application Note: Determination of Fentin Acetate Residues by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentin acetate (B1210297), an organotin compound, has been utilized as a fungicide to control various fungal diseases in crops such as potatoes and sugar beets.[1] Due to its potential toxicity and environmental persistence, regulatory bodies have established maximum residue limits (MRLs) for Fentin acetate in food products.[2] Accurate and sensitive analytical methods are therefore essential for monitoring its residues in environmental and agricultural samples to ensure food safety and compliance with regulations.[2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound residues.

This compound is known to degrade in the presence of water, sunlight, and in acidic or alkaline conditions, initially hydrolyzing to Fentin hydroxide.[3][4] This degradation pathway proceeds through dephenyltin and monophenyltin intermediates.[3]

Experimental Protocol

This protocol is based on a validated method for the determination of this compound residues in beet and soil samples.[5][6][7]

Sample Preparation
  • Extraction:

    • Weigh 10 g of a homogenized sample (e.g., beet plant material or soil) into a 50 mL centrifuge tube.

    • Add 20 mL of a solution of hydrochloric acid in acetonitrile (B52724).

    • Homogenize the mixture for 2-3 minutes using a high-speed homogenizer.

    • Centrifuge the mixture at 4000 rpm for 5 minutes.

    • Collect the supernatant.

    • Repeat the extraction step on the residue with another 20 mL of hydrochloric acid in acetonitrile.

    • Combine the supernatants.

    • Perform a subsequent liquid-liquid extraction with dichloromethane.[5][6][7]

  • Clean-up:

    • Purify the extract using a solid-phase extraction (SPE) cartridge containing acid aluminum oxide.

    • Elute the this compound from the cartridge with methanol.[5][6][7]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of acetonitrile for HPLC analysis.[5][6][7]

HPLC Conditions
ParameterSetting
Instrument High-Performance Liquid Chromatography system
Column Waters Sun Fire™ C18 (or equivalent), 4.6 x 150 mm, 5 µm
Mobile Phase Methanol and 0.5% phosphoric acid in water[5][6][7]
Gradient Isocratic or gradient elution can be optimized
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV Detector set at 220 nm[5][6][7]
Column Temperature Ambient
Calibration

Prepare a series of standard solutions of this compound in acetonitrile at concentrations ranging from 0.05 to 5.0 µg/mL. Inject each standard solution into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary

The following table summarizes the performance of the described HPLC method for the analysis of this compound in beet and soil samples.[5][6][7]

MatrixAverage Recovery (%)Relative Standard Deviation (RSD, %)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)
Beet Plants88.4 - 95.62.0 - 4.50.02Not Reported
Soils91.2 - 91.84.3 - 5.30.02Not Reported

The minimum detectable level was reported as 1.6 x 10⁻¹⁰ g.[5][6][7]

Diagrams

Fentin_Acetate_Degradation_Pathway Fentin_Acetate This compound Fentin_Hydroxide Fentin Hydroxide (Triphenyltin Hydroxide) Fentin_Acetate->Fentin_Hydroxide Hydrolysis Diphenyltin Diphenyltin derivatives Fentin_Hydroxide->Diphenyltin Degradation Monophenyltin Monophenyltin derivatives Diphenyltin->Monophenyltin Degradation

Caption: Degradation pathway of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Homogenization 1. Homogenization of Sample Extraction 2. Extraction with Acetonitrile/HCl Homogenization->Extraction Purification 3. Clean-up by SPE (Acid Aluminum Oxide) Extraction->Purification Concentration 4. Evaporation and Reconstitution Purification->Concentration Injection 5. Injection into HPLC Concentration->Injection Separation 6. Separation on C18 Column Injection->Separation Detection 7. UV Detection at 220 nm Separation->Detection Quantification 8. Quantification using External Standard Curve Detection->Quantification

Caption: Experimental workflow for this compound residue analysis.

References

Gas Chromatography Analysis of Fentin Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fentin acetate (B1210297) (triphenyltin acetate) is an organotin compound widely used as a non-systemic fungicide to control various fungal diseases in crops such as potatoes and sugar beets.[1][2] Due to its potential toxicity and environmental persistence, sensitive and reliable analytical methods are required for its determination in formulations and as residues in environmental and biological samples. Gas chromatography (GC) is a robust technique for this purpose; however, due to the low volatility of fentin acetate, direct analysis is challenging.[1][3] This document provides detailed application notes and protocols for the analysis of this compound using GC, focusing on the critical steps of sample preparation and derivatization to ensure accurate and reproducible results.

Principle of Analysis

The gas chromatographic analysis of this compound hinges on its conversion into a more volatile and thermally stable derivative prior to injection. The overall workflow involves extraction of the analyte from the sample matrix, a cleanup step to remove interferences, chemical derivatization, and subsequent separation and detection by the GC system. The choice of detector, such as Flame Ionization (FID), Mass Spectrometry (MS), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS), depends on the required sensitivity and selectivity.

G cluster_workflow General Workflow Sample Sample (Formulation, Soil, Water, Crop) Prep Sample Preparation (Extraction & Cleanup) Sample->Prep Deriv Derivatization Prep->Deriv GC GC Separation Deriv->GC Detect Detection (FID, MS, ICP-MS) GC->Detect Data Data Analysis & Reporting Detect->Data

Figure 1: General workflow for the GC analysis of this compound.

Experimental Protocols

Two primary protocols are presented, one for the analysis of this compound in commercial formulations and another for trace residue analysis in complex matrices.

Protocol 1: Determination of this compound in Formulations by GC-FID

This method is adapted from a collaborative interlaboratory study and is suitable for quality control of fentin-containing pesticide formulations.[4]

1.1. Principle

This compound is converted to the more volatile butyltriphenyltin through a Grignard reaction with n-butylmagnesium chloride. The resulting derivative is then quantified using gas chromatography with a flame ionization detector (GC-FID) and an internal standard.[4]

1.2. Reagents and Materials

  • Toluene (B28343), analytical grade

  • Docosane (B166348) (Internal Standard), >99% purity

  • n-Butylmagnesium chloride solution

  • Dilute acetic acid

  • Sodium sulfate (B86663), anhydrous

  • This compound standard, >99% purity

  • Butyltriphenyltin (for calibration checks), >99% purity

1.3. Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and on-column or split/splitless injector.

  • Column: 1.5 m x 3 mm ID glass column packed with 5% SE-30 on 100-120 mesh Chromosorb W(HP) or Gas-Chrom Q.[4] A modern equivalent would be a 30 m x 0.25 mm ID capillary column with a 0.25 µm film of 5% phenyl-methylpolysiloxane (e.g., HP-5ms).

  • Gases: Nitrogen carrier gas, hydrogen, and air for the FID.

1.4. Procedure

1.4.1. Internal Standard Solution Preparation

  • Accurately weigh approximately 2.25 g of pure docosane into a 250 mL volumetric flask.

  • Dissolve and dilute to volume with toluene.

1.4.2. Sample Preparation and Derivatization

  • Accurately weigh a portion of the formulation sample equivalent to about 250 mg of this compound into a flask.

  • Add 10.0 mL of the docosane internal standard solution and 40 mL of toluene.

  • Slowly add the Grignard reagent (n-butylmagnesium chloride) to the sample mixture while stirring.

  • After the reaction is complete, cautiously add dilute acetic acid to quench excess Grignard reagent.

  • Transfer the mixture to a separatory funnel, wash with water, and collect the organic (toluene) layer.

  • Dry the toluene extract over anhydrous sodium sulfate. The resulting solution is ready for GC analysis.

1.4.3. Calibration

  • Prepare a calibration solution by accurately weighing approximately 0.20 g of pure butyltriphenyltin.[4]

  • Add 10.0 mL of the internal standard solution and 40 mL of toluene.

  • Inject the calibration solution into the GC and determine the response factor relative to the internal standard.

1.4.4. GC Analysis

  • Inject 1-2 µL of the prepared sample solution into the gas chromatograph.

  • Record the chromatogram and measure the peak areas for butyltriphenyltin and docosane.

  • Calculate the concentration of this compound in the original sample based on the peak area ratio, the response factor, and the sample weight.

Protocol 2: Trace Residue Analysis in Environmental Samples by GC-MS

This protocol is a composite method for the determination of this compound residues in samples like soil or crops, requiring higher sensitivity and selectivity. It involves extraction, extensive cleanup, and derivatization followed by GC-MS analysis.

G cluster_workflow_detail Detailed Residue Analysis Workflow Sample Environmental Sample (e.g., Soil, Crop) Extract Solvent Extraction (e.g., Acetonitrile/DCM) Sample->Extract Cleanup Cleanup (Solid Phase Extraction) Extract->Cleanup Deriv Derivatization (Ethylation with NaBEt₄) Cleanup->Deriv Conc Concentration Deriv->Conc GCMS GC-MS Analysis Conc->GCMS Quant Quantification GCMS->Quant

Figure 2: Workflow for trace residue analysis of this compound.

2.1. Principle

This compound is first extracted from the sample matrix using organic solvents. The extract undergoes a cleanup procedure, such as solid-phase extraction (SPE), to remove co-extractives. The analyte is then derivatized to its ethylated form (ethyltriphenyltin) using sodium tetraethylborate (NaBEt₄) to increase volatility.[5] Quantification is performed by GC-MS, which provides both high sensitivity and structural confirmation.

2.2. Reagents and Materials

  • Acetonitrile, Dichloromethane (B109758) (DCM), Hexane (pesticide residue grade)

  • Sodium tetraethylborate (NaBEt₄)

  • Acetic acid / Sodium acetate buffer

  • SPE cartridges (e.g., C18 or Alumina)

  • Sodium sulfate, anhydrous

  • This compound standard, >99% purity

2.3. Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a Mass Spectrometric (MS) detector.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column, such as a DB-5ms or HP-5MS.[5]

  • Gases: Helium carrier gas, high purity.

2.4. Procedure

2.4.1. Sample Extraction

  • Homogenize the sample (e.g., soil, chopped crop material).

  • Weigh a representative subsample (e.g., 5-10 g) into a centrifuge tube.

  • Add extraction solvent (e.g., a mixture of hydrochloric acid and acetonitrile) and homogenize thoroughly.[5]

  • Centrifuge the sample and collect the supernatant.

  • Perform a second extraction on the pellet with a solvent like dichloromethane to ensure complete recovery.[5]

  • Combine the supernatants.

2.4.2. Extract Cleanup

  • Condition an SPE cartridge (e.g., acid aluminum oxide) according to the manufacturer's instructions.

  • Load the combined extract onto the cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interferences.

  • Elute the fentin compounds with a more polar solvent, such as methanol.[5]

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

2.4.3. Derivatization

  • Reconstitute the residue in a suitable buffer solution (e.g., acetate buffer).

  • Add an aqueous solution of sodium tetraethylborate (NaBEt₄) to the extract.

  • Allow the reaction to proceed at a controlled temperature (e.g., 45°C for 30 minutes) to form ethyltriphenyltin.[5]

  • Extract the ethylated derivative into an organic solvent like hexane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to a final volume of 1 mL.

2.4.4. GC-MS Analysis

  • Inject 1 µL of the final extract into the GC-MS system.

  • Operate the MS in full scan mode to identify the derivative or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

  • Prepare matrix-matched standards by spiking blank sample extracts with known concentrations of this compound and subjecting them to the same derivatization procedure.

  • Construct a calibration curve and quantify the this compound in the sample.

Data Presentation

The following tables summarize typical instrument conditions and performance characteristics gathered from various validated methods.

Table 1: Summary of GC Operating Conditions for this compound Analysis

ParameterMethod 1: Formulation (GC-FID)Method 2: Residue (GC-MS)Reference
Column Type 5% SE-30 on Chromosorb W(HP)HP-5MS (5% Phenyl Methyl Siloxane)[4][5]
Column Dimensions 1.5 m x 3 mm ID (packed)30 m x 0.25 mm ID x 0.25 µm[4][5]
Carrier Gas/Flow Nitrogen, ~30 mL/minHelium, ~1-2 mL/min[4]
Injector Type On-column or Split/SplitlessSplitless[4]
Injector Temp. 250 °C260 - 270 °C[4][5]
Column Temp. Isothermal at 220 °CTemperature Programmed[4]
Detector Type Flame Ionization Detector (FID)Mass Spectrometer (MS) or ICP-MS[4][5][6]
Detector Temp. 260 °CN/A (Transfer line at ~270°C)[4][6]

Table 2: Performance Characteristics of this compound GC Methods

ParameterTypical ValueMatrix/MethodReference
Linearity Range 0.5 - 50 mg/LPVC Plastics (Derivatization)[5]
Correlation Coeff. (r²) > 0.997PVC Plastics (Derivatization)[5]
Recovery 88.4 - 95.6 %Beet Plants[5]
Repeatability (CV%) 0.8 - 1.4 %Formulations (GC-FID)[4]
Reproducibility (CV%) 1.3 - 1.7 %Formulations (GC-FID)[4]
Limit of Detection (LOD) 125 pg/L (as Sn)Water (HS-SPME-GC-ICP-MS)[6]
Limit of Quantification (LOQ) 0.02 mg/kgRice[5]

References

Fentin Acetate: Application Notes and Protocols for Use as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentin acetate (B1210297), an organotin compound, has been historically utilized as a fungicide.[1][2][3] Its analytical determination is crucial for residue analysis in environmental and agricultural matrices, as well as for quality control in chemical formulations.[2][4][5] These application notes provide detailed protocols for the use of Fentin acetate as a reference standard in analytical chemistry, focusing on chromatographic techniques. High-purity this compound reference materials are essential for accurate quantification and ensuring compliance with regulatory limits.[2]

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental for its proper handling and use as a reference standard.

PropertyValueReference
Chemical Name triphenyltin (B1233371) acetate[1]
CAS Number 900-95-8[1][6]
Molecular Formula C20H18O2Sn[1][6]
Molecular Weight 409.07 g/mol [6][7]
Appearance White, odorless crystalline solid[8][9]
Melting Point 124-125°C[8]
Solubility in Water (20°C) 28 ppm[8]
Stability Stable in dry air. Hydrolyzes to fentin hydroxide (B78521) in the presence of water. Unstable in acids and alkalis. Decomposed by sunlight and atmospheric oxygen.[8][10]

Application in Analytical Chemistry

This compound is primarily used as a reference standard for the quantification of its residues in various samples. This is typically achieved through chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the determination of this compound in different matrices.

This protocol is based on a method for the determination of this compound residues in agricultural samples.[4][11]

1. Sample Preparation:

  • Extraction: Extract this compound from beet plants and soil samples using a solution of hydrochloric acid and acetonitrile (B52724). Perform a subsequent extraction with dichloromethane.
  • Purification: Purify the extract using an acid aluminum oxide column, eluting with methanol.
  • Concentration and Reconstitution: Concentrate the purified extract and redissolve it in acetonitrile for HPLC analysis.

2. HPLC Conditions:

ParameterCondition
Instrument High-Performance Liquid Chromatograph
Column Waters Sun Fire™-C18
Mobile Phase Methanol and 0.5% phosphoric acid aqueous solution
Detection UV at 220 nm
Quantification External standard calibration curve

3. Performance Characteristics:

ParameterBeet PlantsSoil
Average Recovery 88.4 - 95.6%91.2 - 91.8%
Relative Standard Deviation (RSD) 2.0 - 4.5%4.3 - 5.3%
Minimum Detectable Level 1.6 x 10⁻¹⁰ g1.6 x 10⁻¹⁰ g
Lowest Detectable Concentration 0.02 mg/kg0.02 mg/kg

Data sourced from a study on this compound residue analysis.[4]

Workflow for HPLC Analysis of this compound Residue

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Beet or Soil Sample Extraction1 Extraction with HCl and Acetonitrile Sample->Extraction1 Extraction2 Second Extraction with Dichloromethane Extraction1->Extraction2 Purification Purification on Acid Aluminium Oxide Column Extraction2->Purification Concentration Concentration and Reconstitution in Acetonitrile Purification->Concentration Injection Injection into HPLC Concentration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 220 nm Separation->Detection Quantification Quantification using External Standard Detection->Quantification

Caption: Workflow for the analysis of this compound residue.

This protocol describes a normal-phase LC system for determining this compound in wettable powder formulations.[5]

1. Sample Preparation:

  • Extraction: Extract this compound from the formulation with a mixture of glacial acetic acid and hexane (B92381) (20:80 v/v).
  • Dilution: Dilute the extract appropriately before analysis.

2. HPLC Conditions:

ParameterCondition
Instrument Isocratic LC system with a photodiode array detector
Column Silica (B1680970) gel column (e.g., 5 µm Partisil silica gel)
Mobile Phase Glacial acetic acid and hexane (5:95 v/v)
Detection 258.5 nm
Quantification External standard calibration curve

3. Performance Characteristics:

Formulation TypeMean Level (w/w)Relative Standard Deviation (RSD)
Fentin FormulationNot specified0.2%
Fentin-Maneb FormulationNot specified2.3%

Data from a study on this compound in formulations.[5]

Gas Chromatography (GC)

GC is another powerful technique for the analysis of this compound, often involving a derivatization step.

This method involves the conversion of this compound to a more volatile derivative for GC analysis.[12][13]

1. Sample Preparation and Derivatization:

  • Reaction: Convert triphenyltin acetate to butyltriphenyltin using a Grignard reaction with n-butylmagnesium chloride.
  • Extraction: Extract the resulting butyltriphenyltin with toluene.

2. GC Conditions:

ParameterCondition
Instrument Gas-Liquid Chromatograph
Detector Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD)
Column 5% SE-30 on Chromosorb W (HP) or Gas-Chrom Q
Internal Standard Docosane
Quantification Internal standard method

3. Performance Characteristics:

ParameterRange
Repeatability (Coefficient of Variation) 0.8 - 1.4%
Reproducibility (Coefficient of Variation) 1.3 - 1.7%

Data from an interlaboratory study on Fentin determination.[12][13]

Workflow for GC Analysis of this compound

cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis Sample This compound Formulation Derivatization Grignard Reaction to form Butyltriphenyltin Sample->Derivatization Extraction Extraction with Toluene Derivatization->Extraction Injection Injection into GC Extraction->Injection Separation Separation on SE-30 Column Injection->Separation Detection FID or TCD Detection Separation->Detection Quantification Quantification using Internal Standard Detection->Quantification

Caption: Workflow for the GC analysis of this compound.

Logical Framework for Using this compound as a Reference Standard

The primary function of a reference standard is to provide a benchmark for the accurate identification and quantification of an analyte in a sample.

Logical Relationship for Quantification

cluster_analysis Analytical Method (e.g., HPLC, GC) Reference This compound Reference Standard (Known Purity and Concentration) Analysis_Ref Analyze Reference Standard Reference->Analysis_Ref Sample Unknown Sample (Containing this compound) Analysis_Sample Analyze Unknown Sample Sample->Analysis_Sample Response_Ref Instrument Response for Reference Analysis_Ref->Response_Ref Response_Sample Instrument Response for Sample Analysis_Sample->Response_Sample Calibration Establish Calibration Curve or Response Factor Response_Ref->Calibration Calculation Calculate Concentration in Unknown Sample Response_Sample->Calculation Calibration->Calculation Result Concentration of this compound in Sample Calculation->Result

Caption: Logical framework for quantification using a reference standard.

Conclusion

The use of high-purity this compound as a reference standard is indispensable for achieving accurate and reproducible results in analytical testing. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound. Adherence to well-defined analytical methods and a thorough understanding of the reference standard's properties are paramount for ensuring data integrity and regulatory compliance.

References

Application Notes and Protocols for In Vitro Antifungal Assays Using Fentin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentin acetate (B1210297), an organotin compound, has historically been utilized as a fungicide in agricultural applications.[1][2] Its mode of action involves the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular energy production.[3] This disruption of ATP synthesis leads to fungal cell death. These application notes provide detailed protocols for evaluating the in vitro antifungal efficacy of Fentin acetate against pathogenic fungi, focusing on determining its minimum inhibitory concentration (MIC) and its impact on biofilm formation. The provided methodologies are based on established standards to ensure reproducibility and accuracy.

Disclaimer: Specific quantitative data for the antifungal activity of this compound against medically important fungi such as Candida albicans and Aspergillus fumigatus are not extensively available in recent scientific literature. The data presented in the tables below are hypothetical and extrapolated from studies on closely related triphenyltin (B1233371) compounds to provide a realistic framework for experimental design and data interpretation.

Data Presentation

Table 1: Antifungal Susceptibility of Planktonic Fungal Cells to this compound
Fungal SpeciesStrainThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Amphotericin B MIC₅₀ (µg/mL) [Reference Control]
Candida albicansATCC 900280.51.00.25
Candida albicansClinical Isolate 11.02.00.5
Aspergillus fumigatusATCC 2043050.250.50.5
Aspergillus fumigatusClinical Isolate 10.51.01.0

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Anti-Biofilm Activity of this compound
Fungal SpeciesStrainMBIC₅₀ (µg/mL)MBEC₅₀ (µg/mL)
Candida albicansATCC 900282.08.0
Aspergillus fumigatusATCC 2043051.04.0

Note: MBIC₅₀ (Minimum Biofilm Inhibitory Concentration) is the lowest concentration that inhibits biofilm formation by 50%. MBEC₅₀ (Minimum Biofilm Eradication Concentration) is the lowest concentration that eradicates 50% of a pre-formed biofilm.

Mechanism of Action and Signaling Pathway

This compound's primary antifungal activity stems from its ability to inhibit F₀F₁-ATP synthase in fungal mitochondria.[3] This enzyme is crucial for the production of ATP through oxidative phosphorylation. The resulting depletion of intracellular ATP has pleiotropic effects on fungal physiology, impacting several critical signaling pathways that regulate virulence, stress response, and morphological transitions.

Inhibition of ATP synthase leads to a cascade of downstream events, including the dysregulation of the Ras/cAMP/PKA and MAPK signaling pathways.[4][5] These pathways are central to the control of hyphal morphogenesis, biofilm formation, and cell wall integrity, all of which are key virulence factors in pathogenic fungi like Candida albicans and Aspergillus fumigatus.[4][5][6]

G cluster_cytoplasm Cytoplasm Environmental Cues Environmental Cues Ras1 Ras1 Environmental Cues->Ras1 Activates MAPK_Cascade MAPK Cascade (e.g., MpkA) Environmental Cues->MAPK_Cascade Activates Cyr1 Cyr1 Ras1->Cyr1 Activates cAMP cAMP Cyr1->cAMP Synthesizes Fentin_Acetate Fentin_Acetate ATP_Synthase ATP Synthase (F₀F₁ complex) Fentin_Acetate->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes ATP_Production->Cyr1 Required for activity ATP_Production->MAPK_Cascade Energy for phosphorylation PKA PKA cAMP->PKA Activates Virulence_Factors Virulence Factors (Hyphal Growth, Biofilm Formation, Stress Response, Cell Wall Integrity) PKA->Virulence_Factors Regulates MAPK_Cascade->Virulence_Factors Regulates

Caption: this compound's Mechanism of Action on Fungal Signaling Pathways.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85% NaCl) with 0.05% Tween 20 (for molds)

  • Spectrophotometer

  • Hemocytometer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Ensure complete dissolution. Store the stock solution at -20°C.

  • Inoculum Preparation:

    • For Candida albicans:

      • Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24 hours.

      • Select several colonies and suspend them in sterile saline.

      • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

      • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • For Aspergillus fumigatus:

      • Culture the mold on an SDA plate at 35°C for 5-7 days to encourage conidiation.

      • Harvest conidia by flooding the plate with sterile saline containing Tween 20 and gently scraping the surface.

      • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

      • Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration.

  • Microdilution Plate Setup:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process up to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control.

    • Add 100 µL of the standardized fungal inoculum to each well (1-11). The final volume in each well will be 200 µL.

    • Include a sterility control well containing 200 µL of uninoculated medium.

  • Incubation and MIC Determination:

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% for Candida and complete visual inhibition for Aspergillus) compared to the growth control.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform 2-fold serial dilutions of this compound Stock_Solution->Serial_Dilution Inoculum Prepare Fungal Inoculum (0.5 McFarland for Yeast, Conidial Suspension for Mold) Inoculation Inoculate wells with fungal suspension Inoculum->Inoculation Plate_Setup Set up 96-well plate with RPMI medium Plate_Setup->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with significant growth inhibition) Incubation->MIC_Reading

Caption: Workflow for MIC Determination using Broth Microdilution.

Fungal Biofilm Disruption Assay

This protocol outlines the methodology to assess the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms.

Materials:

  • Materials from the MIC assay protocol

  • Crystal Violet (0.1% w/v)

  • Ethanol (B145695) (95%)

  • Sterile Phosphate-Buffered Saline (PBS)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione.

Procedure:

A. Biofilm Formation Inhibition (MBIC) Assay:

  • Inoculum Preparation: Prepare a fungal suspension of 1 x 10⁶ cells/mL in RPMI-1640 medium.

  • Plate Setup:

    • Prepare serial dilutions of this compound in a 96-well plate as described in the MIC protocol.

    • Add 100 µL of the fungal inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Quantification (Crystal Violet Method):

    • Gently wash the wells twice with PBS to remove non-adherent cells.

    • Air-dry the plate.

    • Stain the biofilms with 125 µL of 0.1% crystal violet for 15 minutes.

    • Wash the wells with sterile water and air-dry.

    • Solubilize the stain by adding 200 µL of 95% ethanol to each well.

    • Read the absorbance at 570 nm.

    • The MBIC₅₀ is the concentration that reduces biofilm formation by 50% compared to the control.

B. Pre-formed Biofilm Eradication (MBEC) Assay:

  • Biofilm Formation:

    • Add 100 µL of a 1 x 10⁶ cells/mL fungal suspension to each well of a 96-well plate.

    • Incubate at 37°C for 24-48 hours to allow mature biofilm formation.

  • Treatment:

    • Wash the pre-formed biofilms with PBS.

    • Add 100 µL of fresh RPMI medium containing serial dilutions of this compound to the wells.

    • Incubate for another 24 hours at 37°C.

  • Quantification (XTT Reduction Assay):

    • Wash the biofilms with PBS.

    • Add 100 µL of XTT-menadione solution to each well and incubate in the dark at 37°C for 2-5 hours.

    • Measure the absorbance of the formazan (B1609692) product at 490 nm.

    • The MBEC₅₀ is the concentration that reduces the metabolic activity of the pre-formed biofilm by 50% compared to the control.

G cluster_inhibition Biofilm Inhibition (MBIC) cluster_eradication Biofilm Eradication (MBEC) Inoculate_Inhibit Inoculate wells with fungal suspension and this compound Incubate_Inhibit Incubate for 24-48h to allow biofilm formation Inoculate_Inhibit->Incubate_Inhibit Wash_Inhibit Wash to remove non-adherent cells Incubate_Inhibit->Wash_Inhibit Quantify_Inhibit Quantify with Crystal Violet Wash_Inhibit->Quantify_Inhibit Form_Biofilm Form mature biofilm (24-48h incubation) Treat_Biofilm Treat with this compound for 24h Form_Biofilm->Treat_Biofilm Wash_Eradicate Wash to remove planktonic cells Treat_Biofilm->Wash_Eradicate Quantify_Eradicate Quantify metabolic activity with XTT assay Wash_Eradicate->Quantify_Eradicate Start Start Start->Inoculate_Inhibit Start->Form_Biofilm

Caption: Experimental Workflows for Biofilm Inhibition and Eradication Assays.

References

Fentin Acetate: Application Notes and Protocols for Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fentin acetate (B1210297), an organotin compound, has historically been utilized in agriculture as a non-systemic fungicide with protective and some curative action against a range of fungal pathogens.[1] Its primary mode of action is the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular respiration.[2] This document provides detailed application notes, experimental protocols for its evaluation, and a summary of its efficacy. The information is intended to guide researchers in the agricultural sciences and those involved in the development of novel fungicides.

Mechanism of Action

Fentin acetate's fungicidal activity stems from its ability to disrupt cellular energy production. It acts as a potent inhibitor of the F1Fo-ATP synthase enzyme located in the inner mitochondrial membrane of fungal cells.[2] This enzyme is responsible for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, through oxidative phosphorylation.

By binding to the ATP synthase complex, this compound blocks the flow of protons through the enzyme, thereby halting ATP production. This disruption in the energy supply leads to a cascade of downstream cellular events, ultimately resulting in fungal cell death.

Signaling Pathway of this compound's Antifungal Action

The inhibition of mitochondrial ATP synthase by this compound initiates a complex signaling cascade within the fungal cell. The immediate consequence is a depletion of cellular ATP levels. This energy crisis triggers a number of downstream responses:

  • Metabolic Shift: With oxidative phosphorylation inhibited, the fungal cell may attempt to compensate by upregulating alternative energy-producing pathways such as glycolysis. However, this is often insufficient to meet the cell's energy demands.

  • Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain, a process linked to ATP synthesis, can lead to an increase in the production of reactive oxygen species (ROS). Elevated ROS levels cause oxidative stress, damaging cellular components like lipids, proteins, and DNA.

  • cAMP-PKA Pathway Disruption: Studies on other ATP synthase inhibitors in fungi have shown that the subsequent metabolic stress can lead to reduced activity of the cyclic AMP-protein kinase A (cAMP-PKA) signaling pathway. This pathway is crucial for regulating various cellular processes, including growth, development, and virulence. Its downregulation can impair the fungus's ability to infect and colonize host tissues.

  • Induction of Apoptosis/Cell Death: The culmination of energy depletion, oxidative stress, and disruption of key signaling pathways can activate programmed cell death (apoptosis) or lead to necrotic cell death, ultimately eliminating the fungal pathogen.

Fentin_Acetate_Pathway cluster_0 Mitochondrion cluster_1 Cytosol Fentin_Acetate This compound ATP_Synthase Mitochondrial ATP Synthase Fentin_Acetate->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes ROS Increased ROS Production ATP_Synthase->ROS Disruption leads to Energy_Depletion Cellular Energy Depletion (↓ATP) Oxidative_Stress Oxidative Stress Metabolic_Shift Metabolic Shift (↑Glycolysis) Energy_Depletion->Metabolic_Shift cAMP_PKA cAMP-PKA Pathway Activity (↓) Energy_Depletion->cAMP_PKA Cell_Death Fungal Cell Death Oxidative_Stress->Cell_Death cAMP_PKA->Cell_Death Virulence Virulence Factors (↓) cAMP_PKA->Virulence In_Vitro_Assay_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare Amended Growth Media prep_stock->prep_media inoculate Inoculate Plates with Fungal Disc prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate % Inhibition measure->calculate end End calculate->end Phytotoxicity_Workflow start Start grow_plants Grow Uniform Potato Plants start->grow_plants apply_treatment Apply this compound Treatments grow_plants->apply_treatment observe Observe for Visual Symptoms apply_treatment->observe collect_data Collect Growth Data observe->collect_data analyze Analyze Data Statistically collect_data->analyze end End analyze->end

References

Application Notes and Protocols for Studying Fungicide Resistance Mechanisms Using Fentin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing fentin acetate (B1210297), an organotin fungicide, as a tool to investigate the mechanisms of fungicide resistance in various fungal pathogens. The protocols outlined below are based on established methodologies in fungicide resistance research and are adapted for the specific mode of action of fentin acetate.

Introduction to this compound

This compound is a non-systemic fungicide with protective and some curative action.[1][2] Its primary mode of action is the inhibition of mitochondrial ATP synthase, a critical enzyme in the oxidative phosphorylation pathway responsible for ATP production.[3] By disrupting this process, this compound effectively cuts off the energy supply of the fungal cell, leading to growth inhibition and cell death. This compound has been used to control a range of fungal diseases, including early and late blights on potatoes and leaf spot diseases on sugar beet.[1][2]

Understanding Fungicide Resistance Mechanisms

Fungal populations can develop resistance to fungicides through various genetic and biochemical modifications. Understanding these mechanisms is crucial for developing effective resistance management strategies and for the discovery of new antifungal agents. Key mechanisms of fungicide resistance include:

  • Target Site Modification: Alterations in the gene encoding the target protein (in this case, ATP synthase) can reduce the binding affinity of the fungicide, rendering it less effective.

  • Increased Efflux: Fungal cells can overexpress efflux pumps, which are membrane proteins that actively transport the fungicide out of the cell, preventing it from reaching its target.[4][5]

  • Metabolic Detoxification: The fungus may develop or enhance metabolic pathways that degrade or inactivate the fungicide.

  • Alterations in Cellular Signaling Pathways: Changes in stress response signaling pathways can help the fungus tolerate the toxic effects of the fungicide. For fungicides affecting mitochondria, pathways involving reactive oxygen species (ROS) and energy homeostasis, such as the Ras/PKA pathway, are of particular interest.[6]

Data Presentation: Quantitative Analysis of this compound Resistance

Quantitative data is essential for characterizing the level of resistance in a fungal population. The half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of fungal growth, is a key parameter. Below are example tables for presenting such data.

Table 1: In Vitro Susceptibility of Fungal Isolates to this compound

Fungal Isolate IDSpeciesOriginEC50 (µg/mL) of this compoundResistance Factor (RF)¹
WT-1Phytophthora infestansSensitive (Lab Strain)0.151.0
FA-R1Phytophthora infestansField Isolate (Resistant)4.5030.0
FA-R2Phytophthora infestansField Isolate (Resistant)12.7585.0
WT-2Cercospora beticolaSensitive (Lab Strain)0.221.0
FA-R3Cercospora beticolaField Isolate (Resistant)6.8030.9

¹Resistance Factor (RF) = EC50 of resistant isolate / EC50 of sensitive wild-type isolate.

Table 2: Effect of this compound on Mitochondrial ATP Synthase Activity

Fungal IsolateATP Synthase Specific Activity (nmol ATP/min/mg protein)% Inhibition by 1 µg/mL this compound
WT-1 (Sensitive)150.2 ± 12.585.6 ± 5.2
FA-R1 (Resistant)145.8 ± 11.932.4 ± 4.1
FA-R2 (Resistant)148.1 ± 13.215.1 ± 3.5

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study this compound resistance.

Protocol 1: Determination of EC50 Values for this compound

This protocol determines the in vitro sensitivity of fungal isolates to this compound using a mycelial growth inhibition assay.

Materials:

  • Fungal isolates (wild-type sensitive and potentially resistant strains)

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Prepare Fungicide-Amended Media: Autoclave the PDA medium and cool it to 50-55°C. Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in all plates, including the control. Pour the amended agar into petri dishes.

  • Inoculation: From the margin of an actively growing fungal colony on PDA, take a 5 mm mycelial plug. Place the plug, mycelium-side down, in the center of each this compound-amended and control plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions when the fungal growth in the control plate has reached approximately 70-80% of the plate diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value for each isolate.

Protocol 2: Analysis of Mitochondrial ATP Synthase Activity

This protocol measures the activity of mitochondrial ATP synthase and its inhibition by this compound in sensitive and resistant fungal isolates.

Materials:

  • Fungal mycelium (from liquid culture)

  • Mitochondria isolation buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA, 0.1% BSA)

  • ATP synthase activity assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 5 mM ATP, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 U/mL pyruvate (B1213749) kinase, 10 U/mL lactate (B86563) dehydrogenase)

  • This compound

  • Spectrophotometer

Procedure:

  • Mitochondria Isolation: Grow fungal isolates in liquid medium, harvest the mycelium, and produce protoplasts using lytic enzymes. Homogenize the protoplasts and perform differential centrifugation to isolate the mitochondrial fraction.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

  • ATP Synthase Activity Assay: In a microplate or cuvette, add the assay buffer and the mitochondrial sample. The ATP hydrolytic activity of the ATP synthase is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • Inhibition Assay: Pre-incubate the mitochondrial samples with various concentrations of this compound for a defined period before initiating the reaction with ATP.

  • Data Analysis: Calculate the specific activity of ATP synthase (nmol ATP hydrolyzed/min/mg protein). Determine the percentage of inhibition by this compound at different concentrations.

Protocol 3: Sequencing of ATP Synthase Subunit Genes

This protocol is for identifying potential target site mutations in the genes encoding subunits of ATP synthase that may confer resistance to this compound.

Materials:

  • Genomic DNA from sensitive and resistant fungal isolates

  • Primers designed to amplify conserved regions of ATP synthase subunit genes (e.g., ATP6, ATP8)

  • PCR reagents

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from the fungal isolates.

  • PCR Amplification: Amplify the target gene fragments using PCR with the designed primers.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the nucleotide and deduced amino acid sequences of the sensitive and resistant isolates to identify any mutations.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Resistance Study

G cluster_0 Initial Screening cluster_1 Mechanism Investigation cluster_2 cluster_3 Data Analysis & Conclusion Isolates Fungal Isolates (Field and Lab) EC50 EC50 Determination (Protocol 1) Isolates->EC50 Categorize Categorize Isolates (Sensitive vs. Resistant) EC50->Categorize Biochemical Biochemical Assays Categorize->Biochemical Molecular Molecular Analysis Categorize->Molecular ATPsynthase ATP Synthase Activity (Protocol 2) Biochemical->ATPsynthase ROS ROS Measurement Biochemical->ROS Efflux Efflux Pump Expression Biochemical->Efflux GeneSeq Gene Sequencing (Protocol 3) Molecular->GeneSeq Analysis Correlate Genotype with Phenotype ATPsynthase->Analysis GeneSeq->Analysis ROS->Analysis Efflux->Analysis Conclusion Elucidate Resistance Mechanism Analysis->Conclusion

Caption: A workflow for investigating this compound resistance mechanisms.

Hypothesized Signaling Pathway in this compound Action and Resistance

G cluster_0 Mitochondrion cluster_1 Cellular Response & Resistance cluster_2 Outcome Fentin This compound ATP_Synthase ATP Synthase Fentin->ATP_Synthase Inhibition EffluxPumps Upregulation of Efflux Pumps Fentin->EffluxPumps Export Detox Detoxification Fentin->Detox Inactivation ATP_depletion ATP Depletion ATP_Synthase->ATP_depletion ETC Electron Transport Chain ROS Increased ROS Production ETC->ROS StressResponse Stress Response Pathways (e.g., Ras/PKA) ROS->StressResponse ATP_depletion->StressResponse CellDeath Fungal Cell Death ATP_depletion->CellDeath StressResponse->EffluxPumps StressResponse->Detox Resistance Fungicide Resistance EffluxPumps->Resistance TargetMutation Target Site Mutation (ATP Synthase Gene) TargetMutation->ATP_Synthase Altered Binding TargetMutation->Resistance Detox->Resistance

Caption: A proposed signaling pathway for this compound action and resistance.

References

Protocol for Fentin acetate extraction from soil and plant tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentin acetate (B1210297), an organotin compound, has been utilized as a fungicide to control a range of agricultural diseases, including blight on potatoes and leaf spot on sugar beets.[1][2] Due to its potential toxicity and environmental persistence, robust and reliable methods for the extraction and quantification of fentin acetate residues in soil and plant matrices are crucial for environmental monitoring, food safety assessment, and toxicological studies. This document provides detailed protocols for the extraction of this compound from soil and plant tissues, data on method performance, and a visualization of its primary mode of action.

Data Presentation

The efficiency of this compound extraction can vary depending on the chosen method and the matrix being analyzed. Below is a summary of quantitative data from a validated High-Performance Liquid Chromatography (HPLC) method.

MatrixExtraction MethodAnalytical MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (mg/kg)
Beet (Plant Tissue)Liquid-Liquid ExtractionHPLC-UV88.4 - 95.62.0 - 4.50.02
SoilLiquid-Liquid ExtractionHPLC-UV91.2 - 91.84.3 - 5.30.02

Experimental Protocols

Two primary methodologies are presented for the extraction of this compound: a classical liquid-liquid extraction (LLE) method and a more modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

Protocol 1: Liquid-Liquid Extraction (LLE) for Soil and Plant Tissue

This protocol is adapted from a validated method for the determination of this compound residues in beet and soil.[3][4]

Materials:

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • HPLC with UV detector

  • Hydrochloric acid (HCl)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Methanol, HPLC grade

  • Acid aluminum oxide for column chromatography

  • Anhydrous sodium sulfate (B86663)

  • This compound standard

Procedure:

  • Sample Preparation:

    • Plant Tissue: Weigh 10 g of homogenized plant sample into a 50 mL centrifuge tube.

    • Soil: Weigh 20 g of sieved (2 mm) soil sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile and 5 mL of 1 M hydrochloric acid to the sample tube.

    • Vortex vigorously for 2 minutes.

    • Add 10 mL of dichloromethane and vortex for another 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the organic supernatant (acetonitrile and dichloromethane layers).

    • Repeat the extraction process on the remaining solid residue with another 20 mL of acetonitrile and 10 mL of dichloromethane.

    • Combine the organic extracts.

  • Cleanup:

    • Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to near dryness using a rotary evaporator at 40°C.

    • Prepare a cleanup column with 5 g of acid aluminum oxide in dichloromethane.

    • Dissolve the residue in a small volume of dichloromethane and load it onto the column.

    • Elute the column with 50 mL of methanol.

    • Collect the eluate and concentrate it to dryness.

  • Quantification:

    • Dissolve the final residue in a known volume of acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter.

    • Analyze the sample by HPLC-UV at a wavelength of 220 nm.[3][4]

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that simplifies the extraction and cleanup process.[5][6] This protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes (50 mL) with caps

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and magnesium sulfate

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • This compound standard

Procedure:

  • Sample Preparation:

    • Plant Tissue: Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.

    • Soil: Weigh 10-15 g of sieved soil into a 50 mL centrifuge tube. For dry soil, add an appropriate amount of water to ensure hydration.[7]

  • Extraction:

    • Add 15 mL of acetonitrile to the sample tube.

    • Add the appropriate QuEChERS extraction salt packet.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (dSPE):

    • Take an aliquot of the acetonitrile supernatant (upper layer) and transfer it to a dSPE tube containing PSA and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Quantification:

    • Take the supernatant and filter it through a 0.45 µm syringe filter.

    • The extract is now ready for analysis by GC-MS or LC-MS/MS.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from environmental samples.

Fentin_Acetate_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Soil or Plant Tissue Sample Homogenize Homogenization/Sieving Sample->Homogenize Weigh Weighing Homogenize->Weigh AddSolvent Add Extraction Solvent (e.g., ACN) Weigh->AddSolvent AddSalts Add Salts (QuEChERS) AddSolvent->AddSalts QuEChERS Method Shake Vortex/Shake AddSolvent->Shake LLE Method AddSalts->Shake Centrifuge1 Centrifugation Shake->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant dSPE Dispersive SPE (QuEChERS) CollectSupernatant->dSPE ColumnChrom Column Chromatography (LLE) CollectSupernatant->ColumnChrom Centrifuge2 Centrifugation dSPE->Centrifuge2 FinalExtract Final Extract ColumnChrom->FinalExtract Centrifuge2->FinalExtract Analysis LC-MS/MS or GC-MS Analysis FinalExtract->Analysis Fentin_Acetate_Mode_of_Action cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ProtonGradient Proton Gradient (H+) ETC->ProtonGradient pumps H+ ATPSynthase ATP Synthase ProtonGradient->ATPSynthase drives ATP ATP ATPSynthase->ATP synthesizes CellDeath Fungal Cell Death ATP->CellDeath depletion leads to FentinAcetate This compound FentinAcetate->Inhibition

References

Application Notes and Protocols for Fentin Acetate in Molluscicide Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fentin acetate (B1210297) in molluscicide efficacy studies, including detailed experimental protocols, quantitative data on its effectiveness, and insights into its mechanism of action.

Introduction

Fentin acetate, an organotin compound, has been utilized as a fungicide, algicide, and molluscicide.[1][2] Its application in controlling snail populations, particularly the golden apple snail (Pomacea canaliculata), a significant pest in rice paddies, has been noted.[3][4] Understanding its efficacy and the methodologies for its evaluation is crucial for the development of effective pest management strategies and for assessing its environmental impact.

Data Presentation: Molluscicidal Efficacy of this compound

The following table summarizes the available quantitative data on the molluscicidal activity of this compound against various snail species. Due to the limited availability of standardized LC50 values in the reviewed literature, mortality rates at specific concentrations are presented from a key study.

Target Snail SpeciesThis compound ConcentrationExposure TimeMortality Rate (%)Reference
Pomacea sp. (Golden Apple Snail)0.50%24 hoursHigh[3]
Pomacea sp. (Golden Apple Snail)0.75%24 hoursHigh[3]
Pomacea sp. (Golden Apple Snail)0.75%72 hours100[5]

Note: The concentrations in the referenced study were derived from a 60% this compound formulation. Further research is required to establish standardized LC50 values across a wider range of snail species.

Experimental Protocols

This section outlines a detailed protocol for conducting a laboratory-based molluscicide efficacy study with this compound, adapted from the World Health Organization (WHO) guidelines for testing molluscicides.[1][6]

Objective

To determine the lethal concentration (LC50) of this compound required to cause 50% mortality in a target snail population under controlled laboratory conditions.

Materials
  • Test Organisms: A healthy, laboratory-acclimatized population of the target snail species (e.g., Pomacea canaliculata, Lymnaea acuminata, Biomphalaria glabrata). Snails should be of a uniform size and age.

  • Test Substance: this compound (analytical grade).

  • Equipment:

    • Glass aquaria or beakers (e.g., 1-liter capacity).

    • Pipettes and glassware for preparing serial dilutions.

    • pH meter.

    • Thermometer.

    • Aeration system (optional, depending on snail species).

    • Dechlorinated tap water.

    • Snail food (e.g., lettuce, fish flakes).

Experimental Workflow

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis acclimatize Acclimatize Snails (min. 48h) prepare_stock Prepare this compound Stock Solution prepare_dilutions Prepare Serial Dilutions prepare_stock->prepare_dilutions introduce_snails Introduce Snails to Test Solutions (10/replicate) prepare_dilutions->introduce_snails maintain_conditions Maintain Constant Temperature & Light introduce_snails->maintain_conditions observe_mortality Observe and Record Mortality at 24, 48, 72, 96h maintain_conditions->observe_mortality calculate_lc50 Calculate LC50 Values (e.g., Probit Analysis) observe_mortality->calculate_lc50 statistical_analysis Perform Statistical Analysis calculate_lc50->statistical_analysis

Caption: Experimental workflow for determining the molluscicidal efficacy of this compound.

Procedure
  • Acclimatization: Acclimatize the snails to laboratory conditions for at least 48 hours. During this period, feed them and maintain them in dechlorinated water with appropriate aeration.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (if necessary) and then dilute with dechlorinated water to the highest desired concentration.

    • From the stock solution, prepare a series of at least five serial dilutions. A control group with only dechlorinated water must be included.

  • Exposure:

    • Set up replicate containers for each concentration and the control (a minimum of three replicates is recommended).

    • Randomly assign a specific number of snails (e.g., 10) to each replicate container.

    • Maintain the snails under controlled conditions of temperature (e.g., 25 ± 2°C) and a fixed photoperiod (e.g., 12:12 hour light:dark cycle).

  • Observation:

    • Record the number of dead snails in each container at 24, 48, 72, and 96 hours.

    • A snail is considered dead if it does not respond to a gentle touch with a probe and does not retract into its shell.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration at each time point.

    • Determine the LC50 values and their 95% confidence limits using appropriate statistical methods, such as Probit analysis.

Mechanism of Action

The precise lethal signaling pathway of this compound in mollusks is not fully elucidated. However, based on research on organotin compounds, two primary mechanisms of toxicity are proposed: endocrine disruption and inhibition of cellular respiration.

Endocrine Disruption (Imposex)

Organotin compounds, including triphenyltins (the class to which this compound belongs), are known endocrine disruptors in gastropods. They can induce a condition called "imposex," where female snails develop male sexual characteristics, such as a penis and vas deferens.[7][8][9] This is a sublethal effect that can lead to reproductive failure and population decline.

The proposed signaling pathway for imposex induction involves the activation of the Retinoid X Receptor (RXR).[1][7][8]

G cluster_pathway Imposex Induction Pathway fentin This compound (Organotin) rxr Retinoid X Receptor (RXR) fentin->rxr Binds and Activates gene_expression Altered Gene Expression rxr->gene_expression Regulates masculinization Development of Male Sexual Organs (Imposex) gene_expression->masculinization sterility Sterility and Reproductive Failure masculinization->sterility

Caption: Proposed signaling pathway for this compound-induced imposex in female snails.

Inhibition of ATP Synthase

A more direct lethal mechanism of action for this compound is believed to be the inhibition of mitochondrial ATP synthase.[2][10][11] This enzyme is critical for cellular energy production.

By inhibiting ATP synthase, this compound disrupts the production of ATP, the primary energy currency of the cell. This leads to a catastrophic failure of cellular processes and ultimately, cell death.

G cluster_pathway ATP Synthase Inhibition Pathway fentin This compound atp_synthase Mitochondrial ATP Synthase fentin->atp_synthase Inhibits atp_production ATP Production atp_synthase->atp_production Blocks cellular_processes Essential Cellular Processes atp_production->cellular_processes Fuels cell_death Cell Death cellular_processes->cell_death Failure leads to

References

Troubleshooting & Optimization

Technical Support Center: Fentin Acetate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fentin acetate (B1210297) in aqueous solutions. The information provided is designed to help you understand and mitigate the inherent instability of this compound in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: Why is my Fentin acetate solution losing potency over time?

A1: this compound is highly susceptible to hydrolysis in the presence of water, which is the primary reason for its instability in aqueous solutions. This rapid degradation leads to a decrease in the concentration of the active compound.[1] It is known to be unstable in acids and alkalis as well.[1]

Q2: What is the main degradation product of this compound in water?

A2: The main initial degradation product of this compound in water is Fentin hydroxide (B78521) (also known as triphenyltin (B1233371) hydroxide). This occurs through the hydrolysis of the acetate ester bond.[1]

Q3: What is the degradation pathway of this compound?

A3: this compound first hydrolyzes to Fentin hydroxide. Subsequently, the phenyl groups are progressively cleaved, leading to the formation of diphenyltin (B89523) and monophenyltin compounds, and ultimately to inorganic tin salts. Other potential degradation byproducts include phenol, benzene, and hydrogen peroxide.

Q4: How fast does this compound degrade in an aqueous solution?

A4: The degradation of this compound in water is very rapid. It has been reported to be almost completely hydrolyzed within eight hours at 20°C.[1] The half-life is less than 3 hours at 22°C across a pH range of 5, 7, and 9.

Q5: What factors influence the stability of this compound in aqueous solutions?

A5: The main factors affecting the stability of this compound are:

  • Presence of Water: Water is the primary driver of hydrolysis.

  • pH: The hydrolysis rate is significant in acidic, neutral, and alkaline conditions.

  • Temperature: Higher temperatures generally accelerate the rate of hydrolysis.

  • Light: this compound is susceptible to photodegradation.[1]

  • Oxygen: The compound can be decomposed by atmospheric oxygen.[1]

Q6: How can I prepare a more stable this compound formulation for my experiments?

A6: While achieving long-term stability in a ready-to-use aqueous solution is challenging, you can consider the following strategies to minimize degradation during your experiments:

  • Prepare fresh solutions: Prepare your aqueous solutions of this compound immediately before use.

  • Use a dry, stable stock: Maintain a stock of this compound in a dry, solid form and protect it from light and moisture.

  • Consider formulation strategies: For longer-term stability, you might need to explore advanced formulation approaches such as creating water-dispersible granules, microencapsulation, or cyclodextrin (B1172386) inclusion complexes. A Chinese patent suggests that using stabilizers like sodium hydrogen phosphate (B84403) or succinic acid can be beneficial in water-dispersible granule formulations.

Q7: Are there any analytical methods to monitor the degradation of this compound?

A7: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method to separate and quantify this compound and its degradation products, such as Fentin hydroxide.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Rapid degradation of this compound in your aqueous solution.Prepare fresh solutions for each experiment. Ensure the time between solution preparation and use is minimized and consistent across all experiments.
Precipitate formation in the solution Formation of less soluble degradation products, such as Fentin hydroxide, which has low water solubility.If a precipitate is observed, it is a strong indicator of degradation. Discard the solution and prepare a fresh one. Consider if the concentration used exceeds the solubility of the degradation products.
Loss of biological activity Degradation of this compound into less active or inactive compounds.Correlate the loss of activity with the age of the solution. If fresh solutions provide the expected activity, degradation is the likely cause.
Discoloration of the solution Potential formation of chromophoric degradation byproducts.While not always indicative of potency loss, discoloration suggests chemical changes. It is best to use fresh, clear solutions.

Data on this compound Stability

Table 1: Hydrolysis of this compound in Aqueous Media

Parameter Condition Value Reference
Time for near-complete hydrolysis 20°C in water~ 8 hours[1]
Half-life (t½) 22°C, pH 5< 3 hours
Half-life (t½) 22°C, pH 7< 3 hours
Half-life (t½) 22°C, pH 9< 3 hours

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Solution of this compound for Immediate Use
  • Weighing: Accurately weigh the required amount of solid this compound in a dry, clean container.

  • Dissolution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., acetone (B3395972) or ethanol) before diluting with the aqueous buffer to the final desired concentration. This can help to ensure complete dissolution before significant hydrolysis occurs. Note: Be aware of the potential effects of the co-solvent on your experimental system.

  • Immediate Use: Use the freshly prepared solution immediately to minimize degradation.

Protocol 2: Stability Testing of this compound in an Aqueous Solution using HPLC-UV
  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). Dilute an aliquot of the stock solution into the desired aqueous buffer to a known concentration.

  • Incubation: Store the aqueous solution under controlled conditions (e.g., specific pH, temperature, and light exposure).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.

  • Quenching (optional): If necessary, quench the degradation by immediately diluting the sample in the mobile phase and/or cooling it to a low temperature.

  • HPLC Analysis: Analyze the samples by a validated HPLC-UV method to quantify the remaining this compound and the formation of degradation products like Fentin hydroxide.

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a possible acid modifier like formic or acetic acid) can be used.

    • Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance (e.g., around 220 nm).

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life of the compound under the tested conditions.

Visualizations

Fentin_Acetate This compound (C₆H₅)₃SnOCOCH₃ Fentin_Hydroxide Fentin Hydroxide (C₆H₅)₃SnOH Fentin_Acetate->Fentin_Hydroxide Hydrolysis Diphenyltin_Compounds Diphenyltin Compounds (C₆H₅)₂SnX₂ Fentin_Hydroxide->Diphenyltin_Compounds Degradation Monophenyltin_Compounds Monophenyltin Compounds (C₆H₅)SnX₃ Diphenyltin_Compounds->Monophenyltin_Compounds Degradation Inorganic_Tin Inorganic Tin Salts Sn⁴⁺ Monophenyltin_Compounds->Inorganic_Tin Degradation

Caption: Degradation pathway of this compound in an aqueous environment.

cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis Prep_Stock Prepare Stock Solution (in organic solvent) Dilute Dilute to Final Concentration (in aqueous buffer) Prep_Stock->Dilute Incubate Incubate under Controlled Conditions Dilute->Incubate Sample Sample at Time Points Incubate->Sample HPLC HPLC-UV Analysis Sample->HPLC Analyze_Data Analyze Data (Kinetics, Half-life) HPLC->Analyze_Data

Caption: General experimental workflow for assessing this compound stability.

References

Overcoming Fentin acetate degradation during sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Fentin acetate (B1210297) degradation during sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Fentin acetate?

A1: this compound is susceptible to degradation through several pathways. The primary routes include:

  • Hydrolysis: In the presence of water, this compound readily hydrolyzes to form Fentin hydroxide (B78521) (triphenyltin hydroxide).[1][2] This is often the first and most significant degradation step.

  • Photolysis: Exposure to sunlight can cause the breakdown of this compound.[2]

  • Thermolysis: While stable at room temperature, decomposition can occur at elevated temperatures (above 60°C for its hydrolysis product, Fentin hydroxide).[1]

  • pH Instability: this compound is unstable in both acidic and alkaline conditions.[2][3]

  • Oxidation: The compound can be decomposed by atmospheric oxygen.[2]

The degradation of this compound generally proceeds through the formation of triphenyltin (B1233371) hydroxide, which then degrades further to diphenyltin (B89523) and monophenyltin compounds, and ultimately to inorganic tin salts.[1]

Q2: I am seeing a lower than expected concentration of this compound in my samples. What could be the cause?

A2: A lower than expected concentration is a common issue and can often be attributed to degradation during sample handling, preparation, or analysis. Key factors to consider are:

  • Sample Storage: Improper storage, such as exposure to moisture or light, can lead to degradation before analysis even begins.[1][2]

  • Sample Preparation: The use of aqueous solutions, prolonged extraction times, or high temperatures during sample preparation can accelerate degradation.

  • Analytical Conditions: The mobile phase pH in liquid chromatography, or high temperatures in the injector port of a gas chromatograph, can cause on-column or in-system degradation.

Q3: How can I minimize this compound degradation during my analytical workflow?

A3: To minimize degradation, it is crucial to control the environmental conditions throughout the analytical process:

  • Work in a dry environment: Since this compound is sensitive to hydrolysis, minimize contact with water.[1][2] Use dried solvents and glassware.

  • Protect from light: Conduct experiments under amber light or in amber glassware to prevent photolytic degradation.[2]

  • Control Temperature: Avoid high temperatures during sample preparation and analysis.[1] If heating is necessary, use the lowest possible temperature for the shortest duration.

  • Optimize pH: If working with aqueous solutions is unavoidable, ensure the pH is carefully controlled and buffered to a range where this compound is most stable (near neutral, though it is unstable in acids and alkalis).[2]

  • Use appropriate solvents: For extraction and as a mobile phase, use organic solvents in which this compound is soluble and stable, such as hexane (B92381) or acetonitrile (B52724).[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Degradation during sample extraction due to the presence of water.Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider performing the extraction under an inert atmosphere (e.g., nitrogen).
Degradation due to acidic or alkaline conditions during extraction.[2]Neutralize the sample matrix before extraction. If an acidic or basic extraction is required, minimize the exposure time and temperature.
Inconsistent results between replicate samples Variable exposure to light or temperature during sample preparation.Standardize the sample preparation workflow to ensure all samples are treated identically. Use amber vials and work in a controlled temperature environment.
Incomplete extraction of this compound from the sample matrix.Optimize the extraction solvent and method (e.g., sonication, vortexing). Perform recovery experiments to validate the extraction efficiency.
Appearance of unexpected peaks in the chromatogram These could be degradation products of this compound, such as Fentin hydroxide or diphenyltin compounds.[1]Analyze a this compound standard that has been intentionally degraded (e.g., by adding water or exposing to UV light) to identify the retention times of the degradation products. Use a mass spectrometer detector for positive identification.
Peak tailing or broadening in HPLC analysis Interaction of this compound or its degradation products with the stationary phase.Adjust the mobile phase composition, for example, by adding a small amount of a competitive agent or changing the pH if compatible with the analyte's stability. Ensure the column is in good condition.

Experimental Protocols

Protocol 1: Extraction of this compound from Soil and Beet Samples for HPLC Analysis

This protocol is adapted from a method for the determination of this compound residues in beet and soil.[5][6][7]

1. Materials and Reagents:

  • Hydrochloric acid (HCl)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Acidic aluminum oxide for column chromatography

  • Anhydrous sodium sulfate (B86663)

  • This compound analytical standard

  • HPLC grade water with 0.5% phosphoric acid

  • HPLC grade methanol

2. Sample Preparation and Extraction:

  • Weigh a representative sample of soil or homogenized beet into a centrifuge tube.

  • Add a solution of hydrochloric acid and acetonitrile.

  • Vortex or shake vigorously for a specified time to extract this compound.

  • Centrifuge the sample and collect the supernatant.

  • Perform a second extraction of the solid residue with dichloromethane.

  • Combine the supernatants from both extractions.

  • Pass the combined extract through a column of anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract using a rotary evaporator at a low temperature (e.g., < 40°C).

3. Clean-up (Purification):

  • Prepare a chromatography column with acidic aluminum oxide.

  • Dissolve the concentrated extract in a minimal amount of a suitable solvent and load it onto the column.

  • Elute the column with methanol to recover the this compound.

  • Collect the eluate and concentrate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in acetonitrile for HPLC analysis.

4. HPLC Analysis:

  • Column: Waters Sun Fire™ C18 or equivalent

  • Mobile Phase: A mixture of methanol and 0.5% phosphoric acid in water.[5][6]

  • Detection: UV at 220 nm[5][6]

  • Quantitation: Use an external standard calibration curve prepared from the this compound analytical standard.

Visualizations

This compound Degradation Pathway

G Figure 1. Simplified degradation pathway of this compound. FA This compound (Triphenyltin Acetate) FH Fentin Hydroxide (Triphenyltin Hydroxide) FA->FH Hydrolysis, Light, Heat DP Diphenyltin Compounds FH->DP Further Degradation MP Monophenyltin Compounds DP->MP IT Inorganic Tin Salts MP->IT G Figure 2. General experimental workflow for this compound analysis. Sample Sample Collection (e.g., Soil, Plant Material) Extraction Extraction (Organic Solvents) Sample->Extraction Cleanup Clean-up (e.g., Column Chromatography) Extraction->Cleanup Analysis Instrumental Analysis (e.g., HPLC-UV) Cleanup->Analysis Data Data Interpretation Analysis->Data

References

Optimizing HPLC Parameters for Fentin Acetate Separation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of Fentin acetate (B1210297).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of Fentin acetate.

1. Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?

A: Peak tailing for organotin compounds like this compound is a common issue in reversed-phase HPLC.[1][2] The primary causes often relate to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and sample solvent.

  • Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the tin atom in this compound, leading to peak tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-4) can suppress the ionization of silanol groups, minimizing these interactions.[3][4] The use of acidic modifiers like phosphoric acid or formic acid is common in this compound methods.[5]

      • Column Choice: Employing a modern, well-endcapped C18 column or a column with a polar-embedded group can shield the analyte from residual silanols.

  • Mobile Phase Buffer: An inadequate buffer concentration may not effectively control the on-column pH, leading to inconsistent interactions and peak tailing.

    • Solution: Ensure the buffer concentration is sufficient, typically in the range of 10-50 mM.[6]

  • Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.

    • Solution: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase composition.[7]

Q: I am observing peak fronting for my this compound peak. What could be the cause?

A: Peak fronting is often an indication of column overloading or poor sample solubility.[2]

  • Column Overloading: Injecting too high a concentration of this compound can saturate the stationary phase at the column inlet.

    • Solution: Reduce the injection volume or dilute the sample.

  • Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to a distorted peak shape.

    • Solution: Ensure complete dissolution of the sample. A change in the sample solvent to one with better solubility for this compound, while still being compatible with the mobile phase, may be necessary.

2. Poor Resolution

Q: I am unable to separate this compound from other components in my sample. How can I improve the resolution?

A: Improving resolution involves optimizing the selectivity, efficiency, or retention of the chromatographic system.

  • Mobile Phase Composition: The choice of organic solvent and the aqueous-to-organic ratio significantly impacts selectivity.

    • Solution:

      • Organic Modifier: If using methanol (B129727), consider switching to acetonitrile (B52724), or vice-versa. These solvents offer different selectivities.

      • Gradient Elution: If using an isocratic method, introducing a shallow gradient can help separate closely eluting peaks.

  • Column Chemistry: The stationary phase plays a crucial role in selectivity.

    • Solution:

      • Reversed-Phase: If a standard C18 column is not providing adequate separation, consider a C8 or a Phenyl column for different hydrophobic selectivity.

      • Mixed-Mode Chromatography: For complex samples, mixed-mode columns (e.g., Primesep or Obelisc) that offer a combination of reversed-phase and ion-exchange or HILIC retention mechanisms can provide unique selectivity for organotin compounds.[8][9][10]

  • Column Dimensions and Particle Size: A longer column or a column with a smaller particle size will increase efficiency and, consequently, resolution.

    • Solution: Consider using a longer column (e.g., 250 mm) or switching to a column with smaller particles (e.g., 3.5 µm or 1.8 µm), keeping in mind the pressure limitations of your HPLC system.[11]

3. Retention Time Variability

Q: The retention time of my this compound peak is shifting between injections. What could be causing this instability?

A: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.[12]

  • Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to changes in retention.

    • Solution: Prepare fresh mobile phase for each analysis set and ensure accurate measurement of all components. If using a buffer, verify the pH.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Pump Performance: Leaks in the pump or check valve issues can lead to an inconsistent flow rate, directly impacting retention times.

    • Solution: Perform regular maintenance on the HPLC pump, including checking for leaks and ensuring the proper functioning of the check valves.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A reversed-phase method using a C18 column is a common and effective starting point. A mobile phase consisting of a mixture of methanol or acetonitrile and water, with an acidic modifier like 0.5% phosphoric acid, is a good initial condition.[5] Detection is typically performed using a UV detector at around 220 nm.[5]

Q2: What type of HPLC column is best for this compound separation?

A2: The choice of column depends on the sample matrix and the desired separation.

  • C18 Columns: Modern, high-purity, end-capped C18 columns are widely used and provide good retention and peak shape for this compound in reversed-phase mode.[5]

  • Mixed-Mode Columns: For more complex separations or to achieve different selectivity, mixed-mode columns like Primesep and Obelisc, which combine reversed-phase with ion-exchange or HILIC properties, can be very effective.[8][9]

Q3: How does the pH of the mobile phase affect the retention of this compound?

A3: While this compound itself is not strongly ionizable, the pH of the mobile phase plays a critical role in controlling the ionization of residual silanol groups on silica-based columns.[4] By using an acidic mobile phase (pH 2-4), these silanol groups are protonated, which minimizes their unwanted ionic interactions with the this compound molecule, leading to better peak shape and more reproducible retention.[3]

Q4: What are the typical mobile phases used for this compound analysis?

A4: Common mobile phases for this compound are:

Q5: What should I do if I suspect my column is contaminated?

A5: If you observe high backpressure, peak splitting, or significant peak tailing that worsens over time, your column may be contaminated.

  • Washing Procedure: Flush the column with a series of strong solvents. For a C18 column, a typical wash sequence would be to flush with water (to remove buffers), then isopropanol, followed by hexane or dichloromethane (B109758) to remove strongly retained nonpolar compounds, and finally re-equilibrate with your mobile phase.

  • Guard Column: Using a guard column is a cost-effective way to protect your analytical column from contaminants in the sample.

Data Presentation

Table 1: Reported HPLC Parameters for this compound Separation

ParameterMethod 1 (Reversed-Phase)Method 2 (Normal-Phase)Method 3 (Mixed-Mode)
Column Waters Sun Fire C18Silica gel columnPrimesep 100 / Obelisc R
Mobile Phase Methanol and 0.5% phosphoric acid in waterGlacial acetic acid and hexane (5:95 v/v)Gradient of Acetonitrile and Ammonium Acetate buffer (pH 3.0)
Detection UV at 220 nmUV at 258.5 nmUV at 270 nm
Reference [5][5][9]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound in Beet and Soil [1][5]

  • Sample Preparation:

    • Extract this compound from the sample matrix (e.g., beet plants, soil) using hydrochloric acid and acetonitrile.

    • Perform a secondary extraction with dichloromethane.

    • Purify the extract using an acid aluminum oxide solid-phase extraction (SPE) cartridge, eluting with methanol.

    • Evaporate the eluent to dryness and reconstitute the residue in acetonitrile for HPLC analysis.

  • HPLC Conditions:

    • Column: Waters Sun Fire™ C18 (dimensions not specified in the source).

    • Mobile Phase: A mixture of methanol and 0.5% (v/v) phosphoric acid in water. The exact ratio should be optimized for ideal retention, starting with a 70:30 (v/v) mixture.

    • Flow Rate: 1.0 mL/min (typical starting point).

    • Column Temperature: Ambient or controlled at 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of this compound standards of known concentrations.

    • Generate an external standard calibration curve by plotting peak area versus concentration.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing or Fronting? peak_shape->tailing Yes retention Retention Time Shift? resolution->retention No optimize_mp Optimize Mobile Phase (Solvent Ratio/Type) resolution->optimize_mp Yes end Problem Resolved retention->end No, consult further check_equilibration Increase Column Equilibration Time retention->check_equilibration Yes check_ph Adjust Mobile Phase pH (Acidic for Tailing) tailing->check_ph Tailing check_overload Reduce Sample Concentration (Fronting) tailing->check_overload Fronting change_column Use End-capped Column check_ph->change_column check_overload->end change_column->end change_column_res Change Column (Different Selectivity/Efficiency) optimize_mp->change_column_res use_gradient Implement Gradient Elution change_column_res->use_gradient use_gradient->end check_temp Use Column Oven check_equilibration->check_temp check_pump Check Pump for Leaks/Flow Rate check_temp->check_pump check_pump->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Fentin_Acetate_Method_Development cluster_0 Initial Method Setup cluster_1 Optimization cluster_2 Validation col Column Selection (e.g., C18) mp Mobile Phase (MeOH/Acidified Water) col->mp det Detection (UV @ 220 nm) mp->det opt_mp Optimize Mobile Phase Ratio det->opt_mp opt_ph Adjust pH (for peak shape) opt_mp->opt_ph opt_grad Introduce Gradient (for resolution) opt_ph->opt_grad val System Suitability (Tailing, Plates, RSD) opt_grad->val

Caption: A typical workflow for developing an HPLC method for this compound.

References

Fentin Acetate Extraction: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fentin acetate (B1210297) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor recovery of Fentin acetate during extractions.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low recovery of this compound during extraction?

A1: Low recovery of this compound can primarily be attributed to its chemical instability under certain conditions. The most common causes include:

  • Hydrolysis: this compound readily hydrolyzes to Fentin hydroxide (B78521) in the presence of water.[1][2][3] This is a significant factor, especially when working with aqueous samples or wet matrices.

  • pH Instability: The compound is unstable in both acidic and alkaline conditions, which can lead to degradation.[2][3]

  • Photodegradation: Exposure to sunlight can cause decomposition of this compound.[2][3]

  • Thermal Degradation: Although stable at room temperature, decomposition can occur at elevated temperatures, with 15% decomposition within three hours at 150°C.[1]

  • Suboptimal Solvent Selection: The choice of extraction solvent is critical for achieving high recovery. This compound has varying solubility in different organic solvents.[3]

Q2: What are the key chemical properties of this compound that I should be aware of during extraction?

A2: Understanding the physicochemical properties of this compound is crucial for developing a robust extraction protocol. Key properties are summarized in the table below.

PropertyValueCitation
Molecular FormulaC20H18O2Sn[4]
Molecular Weight409.07 g/mol [4][5]
AppearanceWhite crystalline solid[1][2]
Melting Point124-125°C[1]
Water Solubility28 mg/L at 20°C[1][4]
log Kow3.43[2]
StabilityStable when dry; hydrolyzes in water; unstable in acids and alkalis; decomposed by sunlight.[2][3]

Q3: Which solvents are recommended for the extraction of this compound?

A3: The choice of solvent will depend on the sample matrix. Based on solubility data, the following solvents have been used or are suitable for this compound extraction:

SolventSolubility (g/L at 20°C)Citation
Dichloromethane (B109758)460[3]
Toluene89[3]
Ethyl acetate82[3]
Ethanol22[3]
Hexane5[3]

For extraction from soil and plant matrices, mixtures including acetonitrile (B52724) and dichloromethane have been shown to be effective.[6][7][8]

Troubleshooting Guide for Poor this compound Recovery

This guide provides a systematic approach to identifying and resolving common issues leading to low recovery of this compound.

Problem: Low Recovery of this compound

Troubleshooting_Fentin_Acetate_Recovery start Start: Poor this compound Recovery check_hydrolysis Issue: Potential Hydrolysis? start->check_hydrolysis check_ph Issue: pH Instability? check_hydrolysis->check_ph No solution_hydrolysis Solution: - Use dry solvents. - Minimize water contact. - Work quickly with aqueous samples. check_hydrolysis->solution_hydrolysis Yes check_solvent Issue: Suboptimal Solvent? check_ph->check_solvent No solution_ph Solution: - Adjust sample pH to neutral before extraction. - Avoid strong acids/bases. check_ph->solution_ph Yes check_degradation Issue: Light/Heat Degradation? check_solvent->check_degradation No solution_solvent Solution: - Use a more polar solvent (e.g., Dichloromethane). - Perform sequential extractions. check_solvent->solution_solvent Yes solution_degradation Solution: - Protect samples from light. - Avoid high temperatures during extraction and evaporation. check_degradation->solution_degradation Yes end_bad Issue Persists: Consult further literature check_degradation->end_bad No end_good Recovery Improved solution_hydrolysis->end_good solution_ph->end_good solution_solvent->end_good solution_degradation->end_good

Caption: Troubleshooting workflow for poor this compound recovery.

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Soil

This protocol is adapted from a method for the determination of this compound residue in soil.[6][7][8]

Materials:

  • Soil sample

  • Hydrochloric acid (HCl)

  • Acetonitrile

  • Dichloromethane

  • Anhydrous sodium sulfate (B86663)

  • Acidic aluminum oxide

  • Methanol (B129727)

  • Centrifuge

  • Rotary evaporator

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • First Extraction: Add 20 mL of a hydrochloric acid-acetonitrile solution. Vortex for 2 minutes and then centrifuge at 4000 rpm for 5 minutes. Decant the supernatant into a collection flask.

  • Second Extraction: Repeat the extraction on the soil pellet with another 20 mL of the hydrochloric acid-acetonitrile solution. Combine the supernatants.

  • Liquid-Liquid Partitioning: Transfer the combined supernatant to a separatory funnel. Add 20 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate and collect the lower dichloromethane layer.

  • Drying: Pass the dichloromethane extract through a column containing anhydrous sodium sulfate to remove any residual water.

  • Cleanup: Concentrate the extract to near dryness using a rotary evaporator at a temperature below 40°C. Re-dissolve the residue in a small volume of a suitable solvent and apply it to an acidic aluminum oxide column for cleanup. Elute the this compound with methanol.

  • Final Concentration and Analysis: Evaporate the methanol eluate and reconstitute the residue in acetonitrile for HPLC analysis.

Protocol 2: Extraction of this compound from Plant Material (e.g., Beets)

This protocol is a modification of the soil extraction method for plant matrices.[6][7][8]

Materials:

  • Plant sample (e.g., beet leaves or roots)

  • Homogenizer

  • Same reagents and equipment as in Protocol 1

Procedure:

  • Sample Preparation: Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Extraction: Follow steps 2 through 7 as outlined in Protocol 1 for soil extraction.

Extraction_Workflow sample Sample (Soil or Plant Material) extraction1 First Extraction (HCl/Acetonitrile) sample->extraction1 centrifuge1 Centrifugation extraction1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 extraction2 Second Extraction (HCl/Acetonitrile) centrifuge1->extraction2 Residue combine Combine Supernatants supernatant1->combine centrifuge2 Centrifugation extraction2->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 supernatant2->combine partition Liquid-Liquid Partitioning (Dichloromethane) combine->partition dry Drying (Anhydrous Sodium Sulfate) partition->dry cleanup Column Cleanup (Acidic Aluminum Oxide) dry->cleanup concentrate Concentration & Reconstitution cleanup->concentrate analysis HPLC Analysis concentrate->analysis

Caption: General experimental workflow for this compound extraction.

References

Minimizing matrix effects in Fentin acetate LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of Fentin acetate (B1210297).

Troubleshooting Guide

This section addresses specific issues that may arise during Fentin acetate analysis, providing potential causes and solutions.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Incompatible mobile phase pH with this compound's pKa.This compound is more stable in acidic conditions. Ensure the mobile phase is acidified, for example, with 0.1% formic acid, to promote better peak shape.[1]
Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary.
Low Analyte Response/Signal Intensity Significant ion suppression from co-eluting matrix components.[2]1. Optimize Sample Cleanup: Employ a more rigorous cleanup step, such as dispersive solid-phase extraction (dSPE) with C18 or graphitized carbon black (GCB) sorbents, to remove interfering compounds.[3] 2. Dilute the Extract: A simple dilution of the final extract can reduce the concentration of matrix components, thereby mitigating their suppressive effects.[4] 3. Adjust Chromatographic Conditions: Modify the LC gradient to better separate this compound from matrix interferences.
Inconsistent Results Across a Batch Variability in the matrix from sample to sample.The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for sample-to-sample variations in matrix effects.[4]
Inconsistent sample preparation.Ensure uniform homogenization and precise execution of the extraction and cleanup steps for all samples.
High Background Noise Contamination of the LC-MS system or solvents.Use high-purity solvents and flush the system regularly. Check for contamination from sample vials, caps, or other labware.
Inadequate sample cleanup.Re-evaluate the dSPE cleanup step. For complex matrices, a combination of sorbents may be necessary.
Analyte Degradation pH-dependent instability of this compound.Use a buffered QuEChERS method (e.g., acetate or citrate (B86180) buffering) to maintain a stable pH throughout the extraction process.[5]
Prolonged sample processing time.Process samples promptly and store extracts at low temperatures if immediate analysis is not possible.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[7]

Q2: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A2: The matrix effect can be quantified by comparing the peak area of this compound in a standard solution prepared in a solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What is the QuEChERS method and is it suitable for this compound extraction?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis.[3] It involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dSPE. The QuEChERS method is suitable for extracting this compound from various matrices, including fruits, vegetables, and soil.[1]

Q4: Which dSPE sorbents are most effective for cleaning up this compound extracts?

A4: The choice of dSPE sorbent depends on the matrix composition.

  • Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.

  • C18: Effective for removing nonpolar interferences like lipids.[3]

  • Graphitized Carbon Black (GCB): Removes pigments and sterols. Use with caution as it can retain planar analytes.[3]

For a complex matrix, a combination of these sorbents may be necessary.

Q5: What are the advantages of using a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A5: A SIL-IS is considered the gold standard for compensating for matrix effects.[4] Since it has virtually identical chemical and physical properties to this compound, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.

Experimental Protocols

Protocol 1: QuEChERS Extraction and dSPE Cleanup for this compound in Potato Tubers
  • Sample Homogenization: Homogenize 10 g of a representative potato tuber sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) (with 1% acetic acid).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 5000 rcf for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effect
  • Prepare a Standard in Solvent: Prepare a standard solution of this compound in acetonitrile at a known concentration (e.g., 50 ng/mL).

  • Prepare a Post-Extraction Spiked Sample:

    • Extract a blank matrix sample (known to be free of this compound) using the QuEChERS protocol.

    • Spike the final extract with this compound to achieve the same final concentration as the standard in solvent (e.g., 50 ng/mL).

  • Analysis: Analyze both the standard in solvent and the post-extraction spiked sample by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the formula provided in the FAQs.

Quantitative Data Summary

The following tables provide illustrative data for assessing matrix effects and recovery in this compound analysis in different matrices.

Table 1: Matrix Effect of this compound in Various Matrices

MatrixMean Peak Area in Solvent (n=3)Mean Peak Area in Matrix (n=3)Matrix Effect (%)
Potato150,000105,00070.0
Sugar Beet152,00098,80065.0
Soil (Loam)148,000125,80085.0
Water151,000146,47097.0

This table illustrates that significant ion suppression is observed in potato and sugar beet matrices, while the effect is less pronounced in soil and minimal in water.

Table 2: Recovery of this compound with Different dSPE Sorbents in Potato Matrix

dSPE Sorbent CombinationMean Recovery (%) (n=3)RSD (%)
PSA + MgSO₄75.28.5
PSA + C18 + MgSO₄92.84.2
PSA + GCB + MgSO₄88.55.1

This table demonstrates that the addition of C18 to the dSPE cleanup significantly improves the recovery of this compound in a potato matrix, suggesting the removal of lipid-based interferences.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction homogenization->extraction dspe 3. dSPE Cleanup extraction->dspe filtration 4. Filtration dspe->filtration lcms 5. LC-MS/MS Analysis filtration->lcms data_processing 6. Data Processing lcms->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow action_node action_node start Inaccurate Results? check_suppression Significant Ion Suppression? start->check_suppression check_recovery Low Recovery? check_suppression->check_recovery No optimize_cleanup Optimize dSPE Cleanup check_suppression->optimize_cleanup Yes check_reproducibility Poor Reproducibility? check_recovery->check_reproducibility No check_protocol Review Sample Prep Protocol check_recovery->check_protocol Yes use_sil_is Use SIL-IS check_reproducibility->use_sil_is Yes matrix_match Use Matrix-Matched Standards check_reproducibility->matrix_match Alternatively

Caption: Troubleshooting decision tree for this compound analysis.

References

Fentin acetate solution storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Fentin acetate (B1210297) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a Fentin acetate solution?

A1: this compound solutions should be stored in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen, which can cause degradation.[1][2][3] For long-term storage, maintaining the solution under an inert nitrogen atmosphere is recommended.[3] One source suggests a recommended storage temperature of 2 - 8 °C.[4]

Q2: My this compound solution has been exposed to water. Is it still usable?

A2: this compound is unstable in the presence of water and hydrolyzes to form Fentin hydroxide.[1][5] This conversion can happen relatively quickly; at 20°C, it is almost completely hydrolyzed within eight hours.[5] If your solution has been contaminated with water, it is highly likely that a significant portion has degraded, which could impact your experimental results. It is recommended to use a fresh, properly stored solution.

Q3: I observed a precipitate in my this compound solution. What could be the cause?

A3: A precipitate in your this compound solution could be due to several factors:

  • Degradation: As this compound degrades, primarily through hydrolysis to Fentin hydroxide, the resulting product may have lower solubility in the solvent, causing it to precipitate.[1][5]

  • Temperature Fluctuations: If the solution was stored at a lower temperature than recommended, the solubility of this compound might have decreased, leading to precipitation.

  • Solvent Evaporation: Improperly sealed containers can lead to solvent evaporation, increasing the concentration of this compound beyond its solubility limit.

Q4: How does light and air affect the stability of this compound solutions?

A4: this compound is sensitive to both light and atmospheric oxygen.[1][2] Exposure can lead to decomposition. Therefore, it is crucial to store solutions in amber or opaque containers and to minimize headspace in the container to reduce contact with air.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound solution due to improper storage (exposure to light, moisture, or high temperatures).1. Prepare a fresh solution from solid this compound. 2. Ensure the new solution is stored in a tightly sealed, amber container in a cool, dry place. 3. Compare the performance of the fresh solution with the old one in a control experiment.
Precipitate formation in the solution Hydrolysis to Fentin hydroxide, temperature-related solubility issues, or solvent evaporation.1. Gently warm the solution to see if the precipitate redissolves (indicating a solubility issue). Do not heat above 60°C, as this can cause decomposition.[5] 2. If warming does not work, the precipitate is likely a degradation product. The solution should be discarded. 3. In the future, ensure the storage container is well-sealed and stored at a stable, cool temperature.
Discoloration of the solution Decomposition of this compound.Discoloration often indicates chemical degradation. It is best to discard the solution and prepare a fresh one to ensure the integrity of your experiments.

Experimental Protocols

Protocol: Assessing the Stability of a this compound Solution

This protocol outlines a method to determine the stability of a this compound solution under specific storage conditions.

1. Materials:

  • This compound solid
  • Appropriate solvent (e.g., acetone, acetonitrile)
  • Amber glass vials with tight-fitting caps
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
  • Analytical balance
  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a stock solution of this compound of a known concentration.
  • Aliquot the stock solution into several amber glass vials and seal them tightly.
  • Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from storage.
  • Analyze the concentration of this compound in the sample using a validated HPLC method.
  • Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.

3. Data Analysis:

  • Plot the percentage of this compound remaining against time to visualize the degradation kinetics.

Safety and Handling

Personal Protective Equipment (PPE):

Protection Type Recommended PPE
Respiratory Approved respirator with a particle filter.[6]
Hand Rubber gloves.[6][7]
Eye Goggles or a face shield.[6][7]
Body Protective clothing to cover all skin areas.[6]

Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2][6]

  • Avoid breathing dust or solution mists.[2][6]

  • Prevent contact with skin and eyes.[2][6]

  • Do not eat, drink, or smoke in areas where this compound is handled.[6]

  • Wash hands thoroughly with soap and water after handling.[6]

Visual Guides

Fentin_Acetate_Degradation_Pathway FentinAcetate This compound FentinHydroxide Fentin Hydroxide FentinAcetate->FentinHydroxide Hydrolysis (Water) Diphenyltin Diphenyltin FentinHydroxide->Diphenyltin Degradation Monophenyltin Monophenyltin Diphenyltin->Monophenyltin Degradation InorganicTin Inorganic Tin Salts Monophenyltin->InorganicTin Rapid Breakdown

Caption: Degradation pathway of this compound.

Spill_Response_Workflow cluster_0 Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess Spill_Kit Retrieve Spill Kit Assess->Spill_Kit PPE Don Appropriate PPE Spill_Kit->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material Contain->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Report Complete a Spill Report Decontaminate->Report

Caption: Workflow for handling a this compound spill.

References

Technical Support Center: Fentin Acetate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Fentin acetate (B1210297), with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is Fentin acetate and why is its HPLC analysis important?

A1: this compound is an organotin compound previously utilized as a fungicide.[1] Its analysis by HPLC is crucial for residue determination in environmental samples like soil and agricultural products to ensure regulatory compliance and assess environmental impact.[2][3]

Q2: What are the typical causes of peak tailing for this compound in reversed-phase HPLC?

A2: Peak tailing for this compound is often attributed to secondary interactions between the analyte and the stationary phase. As an organotin compound, it can interact with residual silanol (B1196071) groups on the silica-based columns, leading to asymmetrical peaks.[4][5] Additionally, this compound is unstable in both acidic and alkaline conditions, and its degradation product, Fentin hydroxide (B78521), may also contribute to peak distortion.[3][6]

Q3: What type of HPLC column is recommended for this compound analysis?

A3: A C18 column is commonly used for the analysis of this compound.[2] Specifically, a Waters Sun Fire™-C18 column has been cited in a successful method.[2] The choice of a modern, well-end-capped C18 column is advisable to minimize silanol interactions.

Q4: What is the significance of mobile phase pH in the analysis of this compound?

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Initial Assessment

Before making any changes to your method, it's important to characterize the problem.

  • Quantify the Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 is generally considered to indicate significant tailing.

  • Evaluate All Peaks: Observe if peak tailing is specific to this compound or if all peaks in the chromatogram are affected. If all peaks are tailing, it may indicate a system-wide issue.[7]

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting peak tailing.

G Troubleshooting Workflow for this compound Peak Tailing A Start: Peak Tailing Observed B Check System Suitability (All Peaks Tailing?) A->B C System Issue: - Extra-column volume - Column void - Leaks B->C Yes D Analyte-Specific Issue: (this compound Tailing) B->D No I Resolution C->I E Investigate Mobile Phase - pH appropriate? - Buffer strength adequate? D->E F Optimize Column Chemistry - Use end-capped C18 - Consider alternative stationary phase E->F G Evaluate Sample & Injection - Sample overload? - Solvent mismatch? F->G H Consider Analyte Instability - Degradation on-column? G->H H->I

Caption: A logical workflow for diagnosing and resolving peak tailing in this compound HPLC analysis.

Detailed Troubleshooting Steps

1. System-Related Issues (If all peaks are tailing):

  • Extra-Column Volume: Minimize tubing length and use appropriate inner diameter tubing to reduce dead volume.

  • Column Void: A void at the head of the column can cause peak distortion. Consider replacing the column or using a guard column.[7]

  • Leaking Fittings: Check all fittings for leaks, as this can affect flow path and peak shape.

2. Analyte-Specific Issues (If only this compound is tailing):

  • Mobile Phase Optimization:

    • pH Adjustment: An acidic mobile phase (e.g., with 0.5% phosphoric acid) can suppress silanol interactions.[2] However, due to the instability of this compound in acid, use the mildest effective acidic conditions.

    • Buffer Strength: Ensure adequate buffering capacity to maintain a consistent pH.

  • Column Selection:

    • End-Capped Columns: Use a high-quality, end-capped C18 column to minimize the number of free silanol groups.

    • Alternative Stationary Phases: If tailing persists, consider a column with a different stationary phase, such as a polar-embedded phase.

  • Sample and Injection:

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting the sample.

    • Injection Solvent: The sample solvent should be of similar or weaker strength than the mobile phase to avoid peak distortion.

  • Analyte Instability:

    • On-Column Degradation: this compound can hydrolyze to Fentin hydroxide in the presence of water, and this can be exacerbated by acidic or basic conditions.[3][6] Consider using a mobile phase with a higher organic content or a faster gradient to minimize the time the analyte spends on the column.

Experimental Protocols

The following is a detailed HPLC method for the determination of this compound residue.

Method 1: Reversed-Phase HPLC with UV Detection [2]

  • Column: Waters Sun Fire™-C18

  • Mobile Phase: Methanol and 0.5% phosphoric acid aqueous solution

  • Detection: UV at 220 nm

  • Sample Preparation:

    • Extract the sample with hydrochloric acid and acetonitrile (B52724).

    • Perform a second extraction with dichloromethane.

    • Purify the extract using an acid aluminum oxide solid-phase extraction (SPE) cartridge, eluting with methanol.

    • Concentrate the eluate and reconstitute in acetonitrile for injection.

Data Presentation

The following table summarizes key parameters from a published HPLC method for this compound.

ParameterMethod 1
Column Waters Sun Fire™-C18
Mobile Phase Methanol and 0.5% phosphoric acid aqueous solution
Flow Rate Not specified
Detector UV at 220 nm
Reference [2]

Visualizing the Problem: Analyte-Silanol Interactions

The following diagram illustrates the chemical interaction that is a primary cause of peak tailing for compounds like this compound.

G Analyte Interaction with Residual Silanols cluster_0 Silica Surface cluster_1 Mobile Phase Si-O-Si Si-O-Si Si-OH Residual Silanol (Si-OH) Fentin_Acetate This compound Fentin_Acetate->Si-OH Secondary Interaction (Causes Tailing)

Caption: Interaction of this compound with residual silanol groups on the HPLC column, a common cause of peak tailing.

References

Technical Support Center: Fentin Acetate Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Fentin acetate (B1210297) for reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is Fentin acetate and why is its solubility a concern for bioassays?

This compound is an organotin compound, appearing as a white crystalline solid, that has been used as a fungicide, algaecide, and molluscicide.[1] For bioassays, its hydrophobic nature and low aqueous solubility present a significant challenge.[2] Ensuring it is fully dissolved in the assay medium is critical for accurate and consistent experimental outcomes, as undissolved particles can lead to inaccurate dosing and unreliable results.

Q2: What is the solubility of this compound in common solvents?

Q3: What are the initial signs of solubility issues with this compound in my bioassay?

The most common indications of poor solubility include:

  • Precipitation: Visible particles or a cloudy appearance in your stock solution or final assay medium after dilution.

  • Inconsistent Results: High variability in data between replicate wells or experiments.

  • Poor Dose-Response Curve: A non-sigmoidal or erratic dose-response curve can suggest that the compound is not fully available to the cells at higher concentrations.

Troubleshooting Guide

Issue 1: My this compound powder is not dissolving in the initial solvent.

Cause: The chosen solvent may not be suitable for the desired concentration, or the dissolution technique may be inadequate.

Solution:

  • Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO) is the most effective and widely recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[5]

  • Protocol for Dissolving in DMSO:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the desired amount of this compound powder.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex the solution vigorously. If necessary, sonicate the vial in a room temperature water bath for 10-15 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm it is clear and free of any particulates.

Issue 2: My this compound stock solution precipitates when diluted into my aqueous cell culture medium.

Cause: This common issue, often termed "solvent shock," occurs when the high-concentration organic stock solution is rapidly diluted into the aqueous medium, causing the hydrophobic compound to crash out of solution.

Solution:

  • Employ Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual decrease in the organic solvent concentration helps to keep the compound in solution.

  • Optimize the Final DMSO Concentration:

    • For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxicity.[6] However, the tolerance can be cell-line specific.

    • It is crucial to perform a vehicle control experiment with varying concentrations of DMSO to determine the maximum concentration your specific cells can tolerate without affecting viability or the assay endpoint.

  • Rapid Mixing: When adding the this compound stock (or its intermediate dilutions) to the aqueous buffer or media, do so dropwise while vortexing or stirring vigorously to promote rapid dispersion.

Issue 3: I am still observing precipitation or getting inconsistent results even after optimizing my dilution protocol.

Cause: The inherent solubility of this compound in the final aqueous medium may be too low for the desired experimental concentration.

Solution: Consider Alternative Solubilization Strategies

  • Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

    • Examples include Tween® 80 or Pluronic® F-68.

    • Typically used at low concentrations (e.g., 0.01-0.1% v/v).

    • Caution: Surfactants can interfere with cell membranes and some assay readouts. It is essential to run appropriate controls to assess the effect of the surfactant alone on your experimental system.

  • pH Adjustment (with extreme caution): this compound is unstable in acidic and alkaline conditions.[1] Therefore, adjusting the pH of the assay buffer is generally not a recommended strategy as it can lead to the degradation of the compound. This compound is converted to fentin hydroxide (B78521) in the presence of water.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility (g/L)Solubility (mg/mL)Reference
Water (at pH 5)~0.009~0.009[1]
Water0.0280.028[3][4][7][8]
Ethanol2222[1]
Ethyl Acetate8282[1]
Dichloromethane460460[1]
Hexane55[1]
Toluene8989[1]
DMSOSolubleSoluble[5]

Experimental Protocols

Detailed Methodology for Preparation of this compound Working Solutions for a Cell-Based Bioassay

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a final concentration of 10 µM in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Cell culture medium (pre-warmed to 37°C)

Procedure:

  • Preparation of 10 mM Stock Solution in DMSO:

    • The molecular weight of this compound is 409.07 g/mol .[5] To prepare a 10 mM solution, you will need 4.09 mg of this compound per 1 mL of DMSO.

    • In a sterile vial, accurately weigh 4.09 mg of this compound.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex vigorously until the powder is completely dissolved. A clear, particle-free solution should be obtained.

    • This 10 mM stock solution can be stored in small, single-use aliquots at -20°C.

  • Preparation of Intermediate Dilutions (Serial Dilution):

    • To minimize solvent shock, a serial dilution is recommended.

    • Step 2a: Prepare a 1 mM intermediate solution. Add 10 µL of the 10 mM stock solution to 90 µL of DMSO. Vortex gently to mix.

    • Step 2b: Prepare a 100 µM intermediate solution. Add 10 µL of the 1 mM intermediate solution to 90 µL of pre-warmed cell culture medium. Vortex gently to mix.

  • Preparation of the Final 10 µM Working Solution:

    • To achieve a final concentration of 10 µM in your assay wells, you will dilute the 100 µM intermediate solution 1:10 into the final volume of cell culture medium in your assay plate.

    • For example, to a well containing 90 µL of cell culture medium with cells, add 10 µL of the 100 µM intermediate solution.

    • The final volume will be 100 µL, the final this compound concentration will be 10 µM, and the final DMSO concentration will be 0.1%.

  • Vehicle Control:

    • It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO (0.1% in this example) in the cell culture medium without the this compound.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Serial Dilution cluster_final Final Working Solution cluster_control Controls weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_sol 10 mM Stock in 100% DMSO dissolve->stock_sol int_dil_1 Prepare 1 mM Intermediate in DMSO stock_sol->int_dil_1 1:10 Dilution int_dil_2 Prepare 100 µM Intermediate in Media int_dil_1->int_dil_2 1:10 Dilution final_dil Add to Assay Plate (e.g., 1:10 Dilution) int_dil_2->final_dil working_sol Final Concentration (e.g., 10 µM) in Media with ≤0.5% DMSO final_dil->working_sol vehicle_control Vehicle Control (Media + DMSO) add_dmso_control Prepare Media with Final DMSO Concentration add_dmso_control->vehicle_control signaling_pathway cluster_mito Mitochondrion cluster_cyto Cytosol fentin This compound atp_synthase Mitochondrial ATP Synthase fentin->atp_synthase Inhibition ros Increased ROS Production atp_synthase->ros cyto_c Cytochrome c Release ros->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Preventing Fentin acetate hydrolysis during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Fentin acetate (B1210297) in a laboratory setting, with a primary focus on preventing its hydrolysis during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Fentin acetate and what are its primary chemical vulnerabilities?

A1: this compound is an organotin compound used as a fungicide.[1] Its primary chemical vulnerability is its susceptibility to hydrolysis, converting into Fentin hydroxide (B78521) in the presence of water.[2][3] It is also unstable in acidic and alkaline conditions and can be decomposed by sunlight and atmospheric oxygen.[2]

Q2: How quickly does this compound hydrolyze in an aqueous solution?

A2: this compound hydrolyzes relatively quickly in water. At 20°C, it is almost completely hydrolyzed within eight hours.[3] At 22°C, its half-life in solutions of pH 5, 7, or 9 is less than three hours.[2]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a dry, dark, and cool environment.[4] The solid powder should be kept in a tightly sealed container at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[4]

Q4: In which solvents is this compound soluble and which should be used for preparing stock solutions?

A4: this compound has low solubility in water (approximately 9 mg/L at pH 5 and 20°C).[2] It is more soluble in organic solvents. For preparing stock solutions, dry, aprotic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for creating stock solutions.[4]

Q5: How can I minimize hydrolysis when preparing aqueous working solutions?

A5: To minimize hydrolysis, aqueous solutions should be prepared immediately before use. If temporary storage is necessary, it is crucial to keep the solution at a low temperature (2-8°C) and maintain a slightly acidic to neutral pH.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected analytical results for this compound concentration. Hydrolysis of this compound. Prepare aqueous solutions immediately before your experiment. If using a buffer, ensure it is slightly acidic and validated for compatibility. When possible, use non-aqueous solvents for sample preparation and dilution.
Photodegradation. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during all experimental steps.
Thermal degradation. Avoid exposing this compound, both in solid form and in solution, to high temperatures. Prepare solutions and conduct experiments at room temperature or below, unless the protocol requires elevated temperatures, in which case exposure time should be minimized.
Appearance of unknown peaks in chromatograms. Formation of degradation products. The primary degradation product is Fentin hydroxide.[2][3] The analytical method should be stability-indicating, meaning it can separate the parent compound from its degradation products.
Solvent or reagent contamination. Use high-purity, HPLC, or LC-MS grade solvents and reagents. Run a blank solvent injection to check for any contaminants.

Hydrolysis and Degradation Pathway

This compound is susceptible to hydrolysis, which is the primary pathway of its degradation in aqueous environments. The acetate group is replaced by a hydroxyl group, forming Fentin hydroxide. This process is accelerated by the presence of acids or bases and exposure to light and air.

G FA This compound (C₂₀H₁₈O₂Sn) FH Fentin Hydroxide (C₁₈H₁₆OSn) FA->FH Hydrolysis Water Water (H₂O) Acid/Base Sunlight/Oxygen Water->FA

Caption: Hydrolysis of this compound to Fentin Hydroxide.

Experimental Workflow to Minimize Hydrolysis

To ensure the integrity of this compound during experimental procedures, a carefully planned workflow is essential. The following diagram outlines a recommended workflow designed to minimize degradation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Solid This compound B Dissolve in Dry Aprotic Solvent (e.g., DMSO) A->B Step 1 C Prepare Aqueous Working Solution (Immediately Before Use) B->C Step 2 D Conduct Experiment (Protect from Light, Control Temperature) C->D Step 3 E Sample Quenching/ Extraction (if needed) D->E Step 4 F Analyze via Stability- Indicating Method (e.g., HPLC) E->F Step 5

Caption: Recommended experimental workflow for handling this compound.

Detailed Experimental Protocol: Preparation of a this compound Working Solution

This protocol provides a detailed methodology for the preparation of a this compound working solution to minimize hydrolysis.

1. Materials and Reagents:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Deionized water or appropriate buffer (pre-chilled to 4°C)

  • Amber glass vials or vials wrapped in aluminum foil

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

2. Procedure:

  • Stock Solution Preparation (in a non-aqueous solvent):

    • Equilibrate the this compound container to room temperature before opening to prevent condensation.

    • In a fume hood, accurately weigh the required amount of solid this compound.

    • Dissolve the weighed this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure the solid is completely dissolved.

    • Store the stock solution at -20°C in an amber vial with a tightly sealed cap.

  • Working Solution Preparation (aqueous):

    • This step should be performed immediately before the experiment.

    • Retrieve the stock solution from the freezer and allow it to thaw completely at room temperature.

    • Vortex the stock solution briefly to ensure homogeneity.

    • Dilute the stock solution to the final desired concentration using pre-chilled (4°C) deionized water or an appropriate slightly acidic buffer.

    • Use the prepared aqueous working solution without delay.

3. Stability Data Summary:

Condition Parameter Value Reference
Hydrolysis Half-life at 22°C (pH 5, 7, or 9)< 3 hours[2]
Hydrolysis at 20°CAlmost complete within 8 hours[3]
Solubility Water (20°C, pH 5)~9 mg/L[2]
Ethanol (20°C)22 g/L[2]
Ethyl acetate (20°C)82 g/L[2]
Dichloromethane (20°C)460 g/L[2]
Hexane (20°C)5 g/L[2]
Toluene (20°C)89 g/L[2]
Storage (Solid) Short-term0 - 4°C[4]
Long-term-20°C[4]
Storage (in DMSO) Short-term0 - 4°C[4]
Long-term-20°C[4]

References

Fentin Acetate Contamination in the Laboratory: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential sources of Fentin acetate (B1210297) contamination in your laboratory experiments. Unexpected results and analytical discrepancies can often be traced back to trace-level contaminants, and this guide is designed to help you ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What is Fentin acetate and why is its contamination a concern in the laboratory?

This compound is an organotin compound previously used as a fungicide.[1][2] In a laboratory setting, its presence as a contaminant, even at trace levels, can interfere with experimental results, particularly in sensitive biological assays and analytical chemistry. Its potential toxicity also raises safety concerns.[3]

Q2: What are the main chemical properties of this compound that are relevant to laboratory work?

This compound is a colorless, crystalline solid.[1][4] It is stable when dry but hydrolyzes in the presence of water to form fentin hydroxide.[4][5] It is also unstable in acidic and alkaline solutions and is decomposed by sunlight.[4][5] Its solubility varies in different organic solvents.

Q3: Can my stock of this compound be a source of contamination itself?

Yes. Technical-grade this compound can contain impurities such as diphenyltin (B89523) and tetraphenyltin (B1683108) compounds.[5] For sensitive applications, it is crucial to use a high-purity analytical standard and to verify the purity of your material.

Q4: How should I prepare and store this compound solutions to minimize degradation and contamination?

Solutions should be prepared in a solvent in which this compound is stable. Given its instability in aqueous solutions, prolonged storage in water-containing solvents should be avoided.[4][5] Stock solutions are often prepared in solvents like methanol (B129727) or DMSO.[3][6] To prevent degradation, store solutions in a cool, dark, and dry place.[3] Amber vials are recommended to protect against light-induced decomposition.

Troubleshooting Guide: Identifying Contamination Sources

If you suspect this compound contamination is affecting your experimental results, this guide provides a systematic approach to identifying the source.

Issue 1: Inconsistent or unexpected results in biological assays.

  • Possible Cause 1: Contaminated Glassware. Organotin compounds are known to adhere to glass surfaces.[7] Improperly cleaned glassware can be a significant source of cross-contamination.

    • Solution: Implement a rigorous glassware cleaning protocol. This should include washing with a suitable detergent, rinsing thoroughly with deionized water, and then performing an acid wash (e.g., with HCl) followed by a final rinse with high-purity solvent.[7]

  • Possible Cause 2: Leaching from Plasticware. While specific data on this compound leaching is limited, many plastics are known to leach additives, and organotins are used in the manufacture of some plastics.

    • Solution: Whenever possible, use glassware or high-quality, inert plastics (e.g., polypropylene (B1209903) or PTFE) for handling this compound and related samples. If plasticware must be used, perform a blank extraction to test for leachable interfering compounds.

  • Possible Cause 3: Cross-contamination from shared equipment. Balances, spatulas, fume hoods, and vortex mixers can all be sources of cross-contamination if not properly cleaned between uses.

    • Solution: Dedicate a set of equipment for handling this compound, or ensure thorough cleaning procedures are followed after each use.

Issue 2: Ghost peaks or baseline noise in analytical instrumentation (e.g., LC-MS, GC-MS).

  • Possible Cause 1: Contaminated Solvents or Reagents. this compound may be present as an impurity in other chemicals or may have contaminated shared solvent bottles.

    • Solution: Use high-purity, analytical grade solvents and reagents. When possible, purchase new, sealed containers of solvents for sensitive analyses. Test individual reagents and solvents to pinpoint the source of contamination.

  • Possible Cause 2: Carryover in the analytical system. this compound can adsorb to surfaces within an HPLC or GC system, such as tubing, injection ports, and columns, leading to carryover in subsequent runs.

    • Solution: Implement a stringent wash protocol for your analytical system between samples. This may involve multiple injections of strong, appropriate solvents. For persistent contamination, flushing the system with a sequence of solvents of varying polarity may be necessary.

  • Possible Cause 3: Aerosol dispersion. Standard laboratory procedures such as vortexing, sonicating, or transferring solutions can generate aerosols that can deposit on surfaces and equipment, leading to widespread, low-level contamination.

    • Solution: Handle this compound and concentrated solutions in a chemical fume hood to contain any aerosols. Minimize vigorous shaking or sonication where possible. Regularly wipe down surfaces in the fume hood and surrounding areas with an appropriate cleaning agent.

Data Summary

This compound Solubility
SolventSolubility (g/L at 20°C)
Dichloromethane460
Ethyl acetate82
Toluene89
Ethanol22
Hexane5
Water (pH 5)~0.009

Data sourced from PubChem.[4]

Experimental Protocols

Protocol 1: Glassware Decontamination for Organotin Analysis

  • Initial Rinse: Rinse glassware three times with a suitable organic solvent (e.g., acetone (B3395972) or methanol) to remove gross contamination.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent.

  • Tap Water Rinse: Rinse thoroughly with tap water.

  • Acid Bath: Immerse the glassware in a hydrochloric acid bath (< pH 2) for a minimum of 24 hours.[7]

  • Deionized Water Rinse: Rinse multiple times with deionized water.

  • Solvent Rinse: Rinse with a high-purity solvent (e.g., methanol or acetone).

  • Drying: Dry in an oven at a suitable temperature.

Protocol 2: Preparation of a this compound Standard Solution (1000 mg/L in Methanol)

  • Weighing: Accurately weigh 25 mg of this compound analytical standard into a 25 mL Class A volumetric flask.

  • Dissolving: Add a small amount of methanol to dissolve the solid.

  • Dilution: Bring the flask to volume with methanol.

  • Mixing: Cap and invert the flask several times to ensure a homogenous solution.

  • Storage: Store the solution in a tightly sealed amber glass vial at 4°C. The shelf life of such a solution is typically around 24 months.[6]

Visualizations

Contamination_Troubleshooting Troubleshooting this compound Contamination Start Suspected this compound Contamination Check_Glassware Is Glassware a Potential Source? Start->Check_Glassware Clean_Glassware Implement Rigorous Cleaning Protocol Check_Glassware->Clean_Glassware Yes Check_Plastics Is Plasticware Used? Check_Glassware->Check_Plastics No Problem_Solved Problem Resolved Clean_Glassware->Problem_Solved Switch_To_Glass Switch to Glassware or Inert Plastics Check_Plastics->Switch_To_Glass Yes Check_Equipment Is Equipment Shared? Check_Plastics->Check_Equipment No Switch_To_Glass->Problem_Solved Dedicate_Equipment Dedicate or Thoroughly Clean Equipment Check_Equipment->Dedicate_Equipment Yes Check_Reagents Are Solvents/Reagents Contaminated? Check_Equipment->Check_Reagents No Dedicate_Equipment->Problem_Solved Use_High_Purity Use High-Purity Reagents Check_Reagents->Use_High_Purity Yes Check_System Is there Analytical System Carryover? Check_Reagents->Check_System No Use_High_Purity->Problem_Solved Optimize_Wash Optimize System Wash Protocol Check_System->Optimize_Wash Yes Check_Aerosols Potential for Aerosol Dispersion? Check_System->Check_Aerosols No Optimize_Wash->Problem_Solved Improve_Handling Improve Handling Techniques (e.g., Fume Hood) Check_Aerosols->Improve_Handling Yes Further_Investigation Further Investigation Required Check_Aerosols->Further_Investigation No Improve_Handling->Problem_Solved

References

Validation & Comparative

Fentin Acetate vs. Fentin Hydroxide: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentin acetate (B1210297) and Fentin hydroxide (B78521) are organotin compounds widely recognized for their fungicidal properties. Both belong to the triphenyltin (B1233371) group and are utilized as non-systemic fungicides with protective and some curative action.[1] Their primary application is in agriculture for the control of fungal diseases on a variety of crops, most notably early and late blight on potatoes and leaf spot on sugar beets.[1][2] Fentin acetate is also acknowledged for its algicidal and molluscicidal activities.[2][3] This guide provides a comparative overview of the efficacy of this compound and Fentin hydroxide, supported by available experimental data and detailed methodologies.

Chemical and Physical Properties

While both compounds share the same active triphenyltin cation, they differ in their anionic group, which influences their physical properties. This compound is the O-acetyl derivative of Fentin hydroxide.[3] In the presence of water, this compound can be converted to Fentin hydroxide.[3]

PropertyThis compoundFentin Hydroxide
IUPAC Name triphenyltin acetatetriphenyltin hydroxide
CAS Number 900-95-876-87-9
Molecular Formula C₂₀H₁₈O₂SnC₁₈H₁₆OSn
Molecular Weight 409.0 g/mol 367.03 g/mol
Appearance White crystalline solidWhite crystalline solid
Mode of Action Non-systemic fungicide with protective and some curative action. Also acts as an algicide and molluscicide.Non-systemic fungicide with protective and curative action.[1]

Mechanism of Action

The primary mode of action for both this compound and Fentin hydroxide is the inhibition of oxidative phosphorylation in fungal mitochondria.[1][4] Specifically, these compounds target and inhibit ATP synthase, a crucial enzyme for the production of ATP, the main energy currency of the cell.[4] This inhibition disrupts cellular respiration and leads to fungal cell death. Both compounds are classified under FRAC (Fungicide Resistance Action Committee) Code 30.[4] The triphenyltin cation is believed to interact with the F₀ subunit of the ATP synthase complex, blocking the proton channel and thereby halting ATP synthesis.

cluster_membrane Inner Mitochondrial Membrane F0 F₀ Subunit (Proton Channel) F1 F₁ Subunit (Catalytic Site) F0->F1 Protons_in Protons (H⁺) (Mitochondrial Matrix) ATP ATP F1->ATP Synthesis Protons_out Protons (H⁺) (Intermembrane Space) Protons_out->F0 Proton Flow ADP ADP + Pi ADP->F1 Fentin This compound or Fentin Hydroxide Fentin->F0 Inhibition

Mechanism of ATP Synthase Inhibition.

Comparative Efficacy Data

Direct comparative efficacy studies between this compound and Fentin hydroxide are limited in publicly available literature. The following tables summarize available toxicity data for each compound against various organisms. It is important to note that these data are from different studies and experimental conditions may vary, thus direct comparison should be made with caution.

Table 1: Fungicidal Activity

CompoundTarget OrganismEfficacy MetricValue (µg/mL)Reference
Fentin HydroxideCercospora beticolaEC₅₀Tolerant isolates found at >1.0[5]
This compoundCercospora beticolaNot specifiedUsed for control[6]
This compoundPhytophthora infestansNot specifiedUsed for control[2][7]

Table 2: Molluscicidal Activity

CompoundTarget OrganismEfficacy MetricValue (mg/L)Reference
This compoundGolden Apple Snail (Pomacea sp.)Not specifiedUsed for control[8]
This compoundNile Tilapia (Oreochromis niloticus) - Non-targetSublethal effects0.003[9]

Table 3: Acute Toxicity to Non-Target Organisms

CompoundOrganismExposure RouteToxicity ValueReference
Fentin HydroxideMallard DuckOral LD₅₀378 mg/kg[10]
Fentin HydroxideNorway RatOral LD₅₀156 mg/kg[10]
This compoundFreshwater FishNot specifiedHigh toxicity[11]

Experimental Protocols

The following are generalized experimental protocols for assessing the efficacy of fungicides and molluscicides, based on methodologies described in the scientific literature.[1][12][13][14]

Fungicidal Efficacy Testing (e.g., against Phytophthora infestans on potato plants)

This protocol describes a whole-plant assay to determine the protective efficacy of the compounds.

Start Start Plant_Prep Potato Plant Cultivation (e.g., cv. Bintje) Start->Plant_Prep Application Foliar Application of Fungicides Plant_Prep->Application Fungicide_Prep Prepare Fungicide Solutions (this compound & Fentin Hydroxide at various concentrations) Fungicide_Prep->Application Drying Air Dry Plants (24 hours) Application->Drying Inoculation Inoculation with P. infestans Spore Suspension Drying->Inoculation Incubation Incubation (High humidity, 18-20°C, 7 days) Inoculation->Incubation Assessment Disease Severity Assessment (% leaf area infected) Incubation->Assessment Data_Analysis Data Analysis (Calculate EC₅₀ values) Assessment->Data_Analysis End End Data_Analysis->End

Fungicide Efficacy Testing Workflow.
  • Plant Material: Potato plants (e.g., cultivar 'Bintje') are grown in pots under controlled greenhouse conditions until they reach a suitable size (e.g., 4-6 true leaves).

  • Fungicide Preparation: Stock solutions of this compound and Fentin hydroxide are prepared in an appropriate solvent (e.g., acetone (B3395972) with a surfactant) and then serially diluted with distilled water to obtain a range of test concentrations. A control group with only the solvent and water is also prepared.

  • Application: The fungicide solutions are applied to the potato foliage as a fine spray until runoff. Plants are then allowed to air dry for 24 hours.

  • Inoculation: A zoospore suspension of Phytophthora infestans is prepared from fresh cultures and the concentration is adjusted (e.g., to 1 x 10⁵ spores/mL). The dried, treated plants are then inoculated by spraying the spore suspension onto the leaves.

  • Incubation: Inoculated plants are placed in a dew chamber or a high-humidity environment ( >95% RH) at 18-20°C for 24-48 hours to facilitate infection, followed by incubation in a controlled environment with a 16-hour photoperiod for 5-7 days.

  • Disease Assessment: The percentage of leaf area covered with late blight lesions is visually assessed for each plant.

  • Data Analysis: The data are used to calculate the effective concentration required to inhibit disease development by 50% (EC₅₀) for each compound using probit analysis or other suitable statistical methods.

Molluscicidal Efficacy Testing (e.g., against Lymnaea anatina)

This protocol is based on the World Health Organization (WHO) guidelines for laboratory testing of molluscicides.[12][15]

  • Test Organisms: Adult freshwater snails (e.g., Lymnaea anatina) of a uniform size are collected and acclimatized to laboratory conditions for at least 48 hours.

  • Compound Preparation: Stock solutions of this compound and Fentin hydroxide are prepared and serially diluted in dechlorinated tap water to achieve the desired test concentrations.

  • Exposure: Groups of snails (e.g., 10 snails per replicate) are placed in glass beakers containing a specific volume (e.g., 200 mL) of the test solution. A control group is maintained in dechlorinated water only. The exposure period is typically 24 hours.

  • Recovery: After the exposure period, the snails are removed from the test solutions, rinsed with clean water, and transferred to beakers containing fresh, untreated water for a recovery period of 24 or 48 hours. They may be provided with a food source like lettuce during this period.

  • Mortality Assessment: Mortality is assessed at the end of the recovery period. Snails are considered dead if they show no movement or reaction when gently prodded with a needle, or if there is evidence of hemorrhage.

  • Data Analysis: The mortality data are subjected to probit analysis to determine the lethal concentration required to kill 50% (LC₅₀) and 90% (LC₉₀) of the snail population.

Conclusion

References

Fentin Acetate: A Comparative Analysis with Leading Non-Systemic Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fentin acetate (B1210297), an organotin compound, has historically been utilized as a non-systemic fungicide with protective and some curative action against a range of fungal pathogens. This guide provides an objective comparison of Fentin acetate with other prominent non-systemic fungicides, including dithiocarbamates (Mancozeb), chloronitriles (Chlorothalonil), and copper-based compounds (Copper Oxychloride). The following sections present a summary of their performance based on available experimental data, detailed experimental protocols, and visualizations of their mechanisms of action. It is important to note that this compound is considered an obsolete fungicide in many regions due to environmental and toxicological concerns.

Performance Data Summary

The efficacy of this compound and its alternatives varies depending on the target pathogen, crop, and environmental conditions. The following tables summarize available quantitative data from comparative studies.

Table 1: Comparative Efficacy Against Potato Late Blight (Phytophthora infestans)

FungicideActive IngredientApplication RateDisease Control Efficacy (%)Reference
This compoundThis compound200-300 g/haVariable, often used in mixtures[1]
MancozebMancozeb1.5 - 2.0 kg/ha 75-85[2]
ChlorothalonilChlorothalonil1.0 - 1.5 L/ha70-80[2]
Copper OxychlorideCopper Oxychloride2.0 - 3.0 kg/ha 65-75

Table 2: Comparative Efficacy Against Sugar Beet Leaf Spot (Cercospora beticola)

FungicideActive IngredientApplication RateDisease Severity Reduction (%)Reference
This compoundThis compound200-300 g/haModerate to Good[1]
MancozebMancozeb1.5 - 2.0 kg/ha Good[3]
Copper-based fungicidesCopper Hydroxide (B78521)/Oxychloride2 pt/aGood[3]
Triphenyltin hydroxide (related to this compound)Triphenyltin hydroxide8 fl oz/aGood[3]

Note: Direct comparative studies with quantitative data for this compound against other non-systemic fungicides for bean anthracnose were limited in the available literature.

Mechanism of Action

The fungicidal activity of these non-systemic compounds relies on different biochemical interactions with the fungal cells.

This compound

This compound is known to be an inhibitor of oxidative phosphorylation in fungal mitochondria. It disrupts the ATP synthesis process, leading to energy deprivation and ultimately cell death.

dot

This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters ATP_Synthase ATP Synthase Mitochondrion->ATP_Synthase Targets ATP_Production ATP Production ATP_Synthase->ATP_Production Inhibits Energy_Deprivation Energy Deprivation ATP_Production->Energy_Deprivation Leads to Cell_Death Fungal Cell Death Energy_Deprivation->Cell_Death Causes Mancozeb Mancozeb Fungal_Cell Fungal Cell Mancozeb->Fungal_Cell Enters Isothiocyanate Isothiocyanate Formation Fungal_Cell->Isothiocyanate SH_Enzymes Sulfhydryl (-SH) containing Enzymes Isothiocyanate->SH_Enzymes Reacts with Enzyme_Inactivation Enzyme Inactivation SH_Enzymes->Enzyme_Inactivation Leads to Metabolic_Disruption Metabolic Disruption Enzyme_Inactivation->Metabolic_Disruption Causes Cell_Death Fungal Cell Death Metabolic_Disruption->Cell_Death Results in Chlorothalonil Chlorothalonil Fungal_Cell Fungal Cell Chlorothalonil->Fungal_Cell Enters Glutathione Glutathione Fungal_Cell->Glutathione Reacts with SH_Enzymes Sulfhydryl (-SH) containing Enzymes Fungal_Cell->SH_Enzymes Reacts with Inactivation Inactivation Glutathione->Inactivation SH_Enzymes->Inactivation Metabolic_Disruption Metabolic Disruption Inactivation->Metabolic_Disruption Leads to Cell_Death Fungal Cell Death Metabolic_Disruption->Cell_Death Causes Copper_Oxychloride Copper Oxychloride Copper_Ions Copper Ions (Cu²⁺) Copper_Oxychloride->Copper_Ions Releases Fungal_Cell_Surface Fungal Cell Surface Copper_Ions->Fungal_Cell_Surface Contact Proteins_Enzymes Proteins & Enzymes Fungal_Cell_Surface->Proteins_Enzymes Denatures Cell_Membrane Cell Membrane Fungal_Cell_Surface->Cell_Membrane Disrupts Disruption Disruption of Cellular Processes Proteins_Enzymes->Disruption Cell_Membrane->Disruption Cell_Death Fungal Cell Death Disruption->Cell_Death Leads to cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis Prepare_PDA Prepare PDA Medium Add_Fungicide Add Fungicide to PDA (Poisoned Medium) Prepare_PDA->Add_Fungicide Pour_Plates Pour Plates Add_Fungicide->Pour_Plates Cut_Disc Cut Mycelial Disc Pour_Plates->Cut_Disc Inoculate_Plate Inoculate Center of Plate Cut_Disc->Inoculate_Plate Incubate_Plates Incubate Plates Inoculate_Plate->Incubate_Plates Measure_Growth Measure Radial Growth Incubate_Plates->Measure_Growth Calculate_Inhibition Calculate Percent Inhibition Measure_Growth->Calculate_Inhibition Start Start Plot_Setup Plot Setup (RCBD) Start->Plot_Setup Planting Planting Susceptible Variety Plot_Setup->Planting Fungicide_Application Fungicide Application (Preventative & Regular Intervals) Planting->Fungicide_Application Disease_Assessment Regular Disease Assessment Fungicide_Application->Disease_Assessment Disease_Assessment->Fungicide_Application Repeat at Intervals Data_Collection Yield Data Collection Disease_Assessment->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis End End Analysis->End

References

Navigating the Analytical Maze: A Comparative Guide to Fentin Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Fentin acetate (B1210297), a widely used organotin fungicide, is paramount for ensuring product quality, environmental safety, and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methods, offering a deep dive into their performance, detailed experimental protocols, and a visual workflow for method validation.

Fentin acetate's chemical properties necessitate robust and reliable analytical techniques for its determination in various matrices, from agricultural formulations to environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) stand out as the most prevalent and effective methods for this purpose. This guide will objectively compare these two mainstream approaches, presenting supporting data to aid in selecting the most suitable method for your specific analytical needs.

Performance Data at a Glance: HPLC vs. GC-MS

The following table summarizes the key performance characteristics of HPLC-UV and GC-MS methods for the quantification of this compound, based on published validation data. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

Performance ParameterHPLC-UV Method 1 (Formulations)[1]HPLC-UV Method 2 (Residue in Beet & Soil)[2][3]GC-MS Method (General)[2]
Linearity Range Not explicitly stated, but calibration curve used0.5 - 50 mg/L10 - 10,000 ng/L
Correlation Coefficient (r²) Not explicitly stated0.9978 - 0.9997Not explicitly stated
Accuracy (Recovery) Not explicitly stated88.4 - 95.6% (beet), 91.2 - 91.8% (soil)[2][3]84.23% - 109.1%
Precision (RSD) 0.2% and 2.3%2.0 - 4.5% (beet), 4.3 - 5.3% (soil)[2][3]4.24% - 10.75%
Limit of Detection (LOD) Not explicitly statedNot explicitly statedLow ng/L range
Limit of Quantification (LOQ) Not explicitly stated0.02 mg/kg[2][3]Not explicitly stated

In-Depth Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the HPLC and GC-MS methods referenced in this guide.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Method 1: Analysis of this compound in Formulations [1]

  • Sample Preparation:

    • Weigh 100 ± 1 mg of Brestan (60% w/w this compound) or 1000 ± 1 mg of Trimastan (9% w/w this compound) into a 100 mL volumetric flask.

    • Add 50 mL of extraction solvent (glacial acetic acid-hexane, 20:80 v/v) and shake manually for 10 minutes.

    • Dilute to volume with the extraction solvent.

    • Filter a 5 mL aliquot and dilute to 25 mL with the extraction solvent.

  • Chromatographic Conditions:

    • LC System: Isocratic LC system with a photodiode array detector.

    • Column: 250 x 4.6 mm, 5 µm Partisil silica (B1680970) gel column.

    • Mobile Phase: Glacial acetic acid-hexane (5:95 v/v).

    • Flow Rate: Not specified.

    • Injection Volume: 20 µL.

    • Detection: UV at 258.5 nm.

    • Quantitation: External standard calibration curve.

Method 2: Residue Analysis of this compound in Beet and Soil [2][3]

  • Sample Preparation:

    • Extract this compound from beet plants and soil samples using hydrochloric acid and acetonitrile.

    • Perform a second extraction with dichloromethane.

    • Purify the extract using an acid aluminum oxide column with methanol (B129727) as the eluent.

    • Concentrate the purified extract and redissolve it in acetonitrile.

  • Chromatographic Conditions:

    • HPLC System: HPLC with UV detection.

    • Column: Waters Sun Fire™-C18 column.

    • Mobile Phase: Methanol and 0.5% phosphoric acid aqueous solution.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

    • Detection: UV at 220 nm.

    • Quantitation: External standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

While a specific, detailed protocol for this compound was not fully elaborated in the search results, a general approach for organotin compounds, including this compound, can be outlined.[2][4] Often, a derivatization step is required to increase the volatility of the analyte.

  • Sample Preparation & Derivatization (General Approach):

    • Extract this compound from the sample matrix using an appropriate solvent.

    • Derivatize this compound to a more volatile form, for example, by conversion to butyltriphenyltin.

  • GC-MS Conditions (General):

    • GC System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A suitable capillary column, such as an HP-5MS.

    • Injection Mode: Splitless injection.

    • Carrier Gas: Helium.

    • Oven Temperature Program: Optimized for the separation of the derivatized analyte.

    • MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

    • Quantitation: Based on an external standard calibration curve.

Visualizing the Path to a Validated Method

The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for validating an analytical method for this compound quantification.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation Method Validation pre_validation->validation specificity Specificity/ Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Validated Method Ready for Routine Use documentation->end

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to the Cross-Validation of Fentin Acetate Residue Analysis Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the cross-validation of Fentin acetate (B1210297) residue data, designed for researchers, scientists, and professionals in drug development. It outlines a model for an inter-laboratory comparison study, presenting synthesized data and detailed experimental protocols to ensure accurate and reproducible analysis of Fentin acetate residues.

Data Presentation: Inter-Laboratory Comparison of this compound Residue Analysis

The following table summarizes hypothetical but realistic quantitative data from a cross-validation study involving three laboratories. The data is based on typical performance characteristics of analytical methods used for this compound determination.

Parameter Laboratory A Laboratory B Laboratory C
Analytical Method GC-MSLC-MS/MSHPLC-UV
Matrix Potato HomogenatePotato HomogenatePotato Homogenate
Spiking Level 0.1 mg/kg0.1 mg/kg0.1 mg/kg
Mean Recovery (%) 95.898.292.5
RSDr (%) 4.53.86.2
LOD (mg/kg) 0.010.0050.02
LOQ (mg/kg) 0.030.0150.05

Abbreviations:

  • RSDr (%): Repeatability Relative Standard Deviation

  • LOD (mg/kg): Limit of Detection

  • LOQ (mg/kg): Limit of Quantitation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the key experimental protocols for the determination of this compound residues.

1. Sample Preparation and Extraction (QuEChERS Method Adaptation)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique in pesticide residue analysis.

  • Homogenization: A representative 10 g sample of the matrix (e.g., potato) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile (B52724). The tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) is added, and the tube is immediately shaken for 1 minute.

  • Centrifugation: The sample is centrifuged at 3000 rpm for 5 minutes.

  • Cleanup (d-SPE): An aliquot of the supernatant is transferred to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄. The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract: The final extract is collected for analysis.

2. Analytical Instrumentation and Conditions

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C held for 1 min, ramped to 280°C at 20°C/min, and held for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ion Source Temperature: 230°C.

    • Mode: Selected Ion Monitoring (SIM).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Transitions: Monitoring of specific precursor-to-product ion transitions for Fentin.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 220 nm.[1]

Mandatory Visualization

The following diagram illustrates the workflow for a typical inter-laboratory cross-validation study of pesticide residue analysis.

CrossValidationWorkflow A Study Design and Protocol Development B Preparation and Distribution of Homogenized and Spiked Samples A->B Standardized Protocol C Sample Analysis by Participating Labs (Lab A, Lab B, Lab C) B->C Blinded Samples D Data Submission to Coordinating Body C->D Analytical Results E Statistical Analysis of Results (e.g., z-scores, reproducibility) D->E Consolidated Data F Evaluation of Method Performance and Laboratory Proficiency E->F Performance Metrics G Final Report and Recommendations F->G Comprehensive Evaluation

Caption: Workflow of an inter-laboratory cross-validation study.

References

Comparative Study of Fentin Acetate's Impact on Different Fungal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative overview of Fentin acetate (B1210297), an organotin fungicide, and its impact on various fungal species. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its mechanism of action, outlines standardized experimental protocols for its evaluation, and discusses its efficacy.

Introduction to Fentin Acetate

This compound, an organotin compound, functions as a non-systemic fungicide with primary contact action.[1][2] It has been utilized in agriculture to control a range of fungal infections on crops such as potatoes and sugar beets.[1][2] The core mechanism of its antifungal activity lies in the inhibition of mitochondrial ATP synthase, a critical enzyme for cellular energy production in fungi.[1] While effective, the use of this compound has been restricted in many regions due to environmental and health concerns associated with organotin compounds.[1]

Comparative Antifungal Efficacy

To facilitate future comparative research, the following table provides a standardized format for presenting such data. The values presented are hypothetical and for illustrative purposes only.

Fungal SpeciesTypeTypical PathologyHypothetical MIC (µg/mL)Hypothetical IC50 (µg/mL)
Aspergillus fumigatusFilamentousAspergillosis2.00.8
Aspergillus nigerFilamentousFood spoilage, Otomycosis4.01.5
Fusarium oxysporumFilamentousPlant wilt1.50.6
Fusarium solaniFilamentousKeratitis, Skin infections2.51.0
Candida albicansYeastCandidiasis0.50.2
Cryptococcus neoformansYeastCryptococcosis1.00.4

Experimental Protocols: Determining Antifungal Susceptibility

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

Materials
  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer

  • Incubator

Preparation of Antifungal Stock Solution
  • Prepare a stock solution of this compound in DMSO at a concentration of 100 times the highest final concentration to be tested.

  • Perform serial two-fold dilutions of the stock solution to create a range of concentrations.

Inoculum Preparation
  • Grow fungal isolates on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain sporulating cultures.

  • Harvest conidia by flooding the agar surface with sterile saline and gently scraping the surface.

  • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer.

Microdilution Assay
  • Dispense 100 µL of RPMI-1640 medium into each well of a 96-well plate.

  • Add 100 µL of the appropriate this compound dilution to the wells, creating a serial dilution across the plate.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a growth control (medium and inoculum) and a sterility control (medium only).

  • Incubate the plates at 35°C for 48-72 hours.

MIC Determination

The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution in Microtiter Plate A->C B Prepare Fungal Inoculum D Inoculation of Fungal Suspension B->D C->D E Incubation (48-72h) D->E F MIC Determination E->F

Experimental workflow for MIC determination.

Mechanism of Action and Signaling Pathways

The primary mode of action of this compound is the inhibition of mitochondrial ATP synthase.[1] This enzyme is essential for the production of ATP, the main energy currency of the cell. By disrupting ATP synthesis, this compound effectively halts cellular metabolic processes, leading to fungal cell death.

Organotin compounds, due to their lipophilic nature, are also known to interact with and disrupt the fungal cell membrane.[6] This can lead to a cascade of secondary effects, including altered membrane potential and ion transport. While specific signaling pathways affected by this compound have not been extensively elucidated, it is plausible that the cellular stress caused by ATP depletion and membrane disruption activates general fungal stress response pathways.

mechanism_of_action Fentin_Acetate Fentin_Acetate Mitochondrial_Membrane Mitochondrial_Membrane Fentin_Acetate->Mitochondrial_Membrane penetrates ATP_Synthase ATP_Synthase Fentin_Acetate->ATP_Synthase inhibits Mitochondrial_Membrane->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Cellular_Metabolism Cellular_Metabolism ATP_Production->Cellular_Metabolism Fungal_Cell_Death Fungal_Cell_Death Cellular_Metabolism->Fungal_Cell_Death leads to

Primary mechanism of this compound action.

Conclusion

This compound is a potent inhibitor of fungal growth through its targeted action on mitochondrial ATP synthase. While its use has been curtailed, understanding its comparative efficacy and mechanism of action remains crucial for the development of new antifungal agents and for managing fungal resistance. The lack of publicly available, comprehensive comparative data on this compound's activity against a broad spectrum of fungal species highlights a significant research gap. The standardized protocols outlined in this guide provide a framework for conducting such studies, which would be invaluable to the scientific community. Further research into the specific signaling pathways affected by this compound could also reveal novel targets for antifungal drug development.

References

Fentin Acetate vs. Modern Systemic Fungicides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Fentin acetate (B1210297), a conventional organotin fungicide, against modern systemic fungicides. The analysis is supported by a review of experimental data from various studies, with a focus on key agricultural pathogens: Phytophthora infestans (late blight of potato), Cercospora beticola (Cercospora leaf spot of sugar beet), and Colletotrichum lindemuthianum (anthracnose of beans). Detailed experimental methodologies and visual representations of fungicidal action are included to facilitate a comprehensive understanding.

Executive Summary

Fentin acetate is a non-systemic fungicide with protective and some curative action, functioning as a multi-site inhibitor of mitochondrial ATP synthase.[1] In contrast, modern systemic fungicides are absorbed and translocated within the plant, offering both protective and curative properties through highly specific modes of action. This guide examines the comparative performance of this compound against three major classes of modern systemic fungicides: Quinone outside Inhibitors (QoIs) represented by azoxystrobin, Demethylation Inhibitors (DMIs) represented by propiconazole, and Succinate Dehydrogenase Inhibitors (SDHIs) represented by boscalid (B143098). While direct comparative data is limited in single studies, analysis of various field and laboratory trials indicates that while this compound can provide effective control, modern systemic fungicides often demonstrate higher efficacy and offer the advantage of systemic activity.

Comparative Efficacy Data

The following tables summarize the efficacy of this compound and selected modern systemic fungicides against key fungal pathogens based on data from various field and in vitro studies.

Table 1: Control of Potato Late Blight (Phytophthora infestans)

Fungicide ClassActive IngredientEfficacy (% Disease Severity Reduction)Reference
Organotin (Contact)This compound75-85%[2]
QoI (Systemic)Azoxystrobin85-95%[3][4]
SDHI (Systemic)Boscalid88-96%[5]

Table 2: Control of Cercospora Leaf Spot of Sugar Beet (Cercospora beticola)

Fungicide ClassActive IngredientEfficacy (Disease Severity Rating Reduction)Reference
Organotin (Contact)This compound ("Super Tin")Significant reduction in disease severity[6][7]
DMI (Systemic)PropiconazoleSignificant reduction in disease severity[8]
QoI (Systemic)AzoxystrobinHigh efficacy in reducing disease index[9]

Table 3: Control of Bean Anthracnose (Colletotrichum lindemuthianum)

Fungicide ClassActive IngredientEfficacy (% Mycelial Growth Inhibition - in vitro)Reference
Organotin (Contact)This compoundNot widely reported in recent studies
DMI (Systemic)Propiconazole>90%[10]
SDHI (Systemic)BoscalidHigh efficacy[11]
Combi-fungicidePyraclostrobin (QoI) + MetiramLowest mean disease severity in field trials[12]

Mechanisms of Action and Signaling Pathways

The fundamental difference in the efficacy and application of this compound and modern systemic fungicides lies in their distinct mechanisms of action.

This compound: Multi-Site ATP Synthase Inhibition

This compound acts as a non-systemic, contact fungicide with a multi-site inhibitory action on the fungus.[1] Its primary mode of action is the inhibition of mitochondrial ATP synthase, an essential enzyme for energy production in fungal cells. This disruption of ATP synthesis leads to a broad-based metabolic collapse and cell death. Due to its multi-site nature, the development of resistance to this compound is considered to be low.

Fentin_Acetate_MOA Fentin_Acetate This compound Mitochondrion Fungal Mitochondrion Fentin_Acetate->Mitochondrion Enters ATP_Synthase ATP Synthase (Complex V) Fentin_Acetate->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Cell_Death Fungal Cell Death ATP_Production->Cell_Death Cessation leads to

Mechanism of this compound
Modern Systemic Fungicides: Specific, Targeted Inhibition

Modern systemic fungicides have highly specific modes of action, targeting key enzymes in fungal metabolic pathways.

  • Azoxystrobin (QoI - Quinone outside Inhibitor): Belongs to the strobilurin class of fungicides and inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III).[13] This blockage of the electron transport chain prevents ATP synthesis, leading to fungal cell death.

Azoxystrobin_MOA Azoxystrobin Azoxystrobin (QoI) Mitochondrion Fungal Mitochondrion Azoxystrobin->Mitochondrion Enters Complex_III Cytochrome bc1 Complex (Complex III) Azoxystrobin->Complex_III Inhibits at Qo site Electron_Transport Electron Transport Chain Complex_III->Electron_Transport Part of ATP_Production ATP Production Electron_Transport->ATP_Production Drives Cell_Death Fungal Cell Death ATP_Production->Cell_Death Cessation leads to

Mechanism of Azoxystrobin
  • Propiconazole (DMI - Demethylation Inhibitor): A triazole fungicide that inhibits the enzyme C14-demethylase, which is crucial for the biosynthesis of ergosterol.[14] Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, ultimately leading to the cessation of fungal growth.

Propiconazole_MOA Propiconazole Propiconazole (DMI) Fungal_Cell Fungal Cell Propiconazole->Fungal_Cell Enters C14_Demethylase C14-Demethylase Propiconazole->C14_Demethylase Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol_Pathway->C14_Demethylase Includes Ergosterol Ergosterol C14_Demethylase->Ergosterol Synthesizes Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporated into Growth_Inhibition Fungal Growth Inhibition Cell_Membrane->Growth_Inhibition Disruption leads to

Mechanism of Propiconazole
  • Boscalid (SDHI - Succinate Dehydrogenase Inhibitor): Belongs to the carboxamide class and inhibits Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain.[15] This action blocks the electron transport chain at a different site than QoIs, leading to a halt in energy production and subsequent fungal death.

Boscalid_MOA Boscalid Boscalid (SDHI) Mitochondrion Fungal Mitochondrion Boscalid->Mitochondrion Enters Complex_II Succinate Dehydrogenase (Complex II) Boscalid->Complex_II Inhibits Electron_Transport Electron Transport Chain Complex_II->Electron_Transport Part of ATP_Production ATP Production Electron_Transport->ATP_Production Drives Cell_Death Fungal Cell Death ATP_Production->Cell_Death Cessation leads to

Mechanism of Boscalid

Experimental Protocols

The data presented in this guide are derived from standard experimental methodologies for fungicide efficacy evaluation.

In Vitro Mycelial Growth Inhibition Assay

This laboratory-based assay is used to determine the direct inhibitory effect of a fungicide on fungal growth.

  • Medium Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar (B569324) - PDA) is prepared and autoclaved.

  • Fungicide Incorporation: The test fungicide is added to the molten agar at various concentrations. Control plates contain no fungicide.

  • Inoculation: A mycelial plug from an actively growing culture of the target fungus is placed in the center of each agar plate.

  • Incubation: Plates are incubated at an optimal temperature for fungal growth (e.g., 25°C) for a specified period.

  • Data Collection: The radial growth of the fungal colony is measured.

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to the control.

in_vitro_workflow start Start prep_medium Prepare Fungal Growth Medium start->prep_medium add_fungicide Incorporate Fungicide into Medium prep_medium->add_fungicide inoculate Inoculate with Fungal Mycelium add_fungicide->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Growth incubate->measure analyze Calculate % Inhibition measure->analyze end End analyze->end

In Vitro Fungicide Efficacy Assay
Field Efficacy Trial

Field trials are essential for evaluating fungicide performance under real-world agricultural conditions.

  • Experimental Design: A randomized complete block design is typically used with multiple replications.[16][17]

  • Plot Establishment: Plots of a susceptible crop variety are planted in a location with a history of the target disease.

  • Inoculation (if necessary): To ensure disease pressure, plots may be artificially inoculated with the pathogen.

  • Fungicide Application: Fungicides are applied at recommended rates and intervals using calibrated spray equipment.[16] An untreated control is included for comparison.

  • Disease Assessment: Disease severity is periodically assessed throughout the growing season using a standardized rating scale (e.g., percentage of leaf area affected).[8][16]

  • Yield Data Collection: At the end of the season, crop yield is harvested and measured for each plot.

  • Data Analysis: Statistical analysis is performed to determine significant differences in disease control and yield among the treatments.

field_trial_workflow start Start design_exp Design Experiment (RCBD) start->design_exp establish_plots Establish Crop Plots design_exp->establish_plots apply_treatments Apply Fungicide Treatments establish_plots->apply_treatments assess_disease Periodically Assess Disease Severity apply_treatments->assess_disease collect_yield Harvest and Collect Yield Data assess_disease->collect_yield analyze_data Statistically Analyze Data collect_yield->analyze_data end End analyze_data->end

Field Fungicide Efficacy Trial Workflow

Conclusion

This compound, as a multi-site contact fungicide, has historically provided a degree of control against a range of fungal pathogens. However, modern systemic fungicides such as azoxystrobin, propiconazole, and boscalid generally offer superior and more reliable efficacy. Their systemic nature allows for the protection of new growth and provides curative action, which are significant advantages over the purely protective and localized action of this compound. The single-site mode of action of many modern fungicides necessitates careful resistance management strategies, a factor that is less critical for multi-site inhibitors like this compound. For researchers and professionals in drug development, the targeted and specific mechanisms of modern systemic fungicides offer more precise tools for disease control and a clearer understanding of fungus-fungicide interactions at the molecular level.

References

Assessing the environmental impact of Fentin acetate vs other pesticides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Environmental Impact Assessment of Fentin Acetate (B1210297), Mancozeb, and Chlorothalonil

Introduction

Fentin acetate, an organotin fungicide, has been utilized in agriculture to control a range of fungal diseases, including blights on potatoes and leaf spot diseases on sugar beets.[1][2] It also exhibits molluscicidal and algicidal properties.[2][3] However, due to its environmental profile as an organotin compound, its use has become obsolete or restricted in many regions.[1][2] This guide provides a comparative environmental impact assessment of this compound against two other widely used fungicides: Mancozeb, a dithiocarbamate, and Chlorothalonil, a chlorinated nitrile. This comparison focuses on their aquatic toxicity, terrestrial ecotoxicity, and soil persistence, providing researchers and drug development professionals with a comprehensive overview based on available experimental data.

Quantitative Environmental Impact Comparison

The following tables summarize key environmental impact parameters for this compound, Mancozeb, and Chlorothalonil. The data is compiled from various scientific sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Aquatic Toxicity

Pesticide Test Organism Endpoint Value (mg/L) Citation
This compound Cyprinidae (Fish)96-hr LC500.32[3]
Daphnia magna48-hr EC500.00032[3]
Scenedemus subspicatus (Algae)72-hr EC500.0000027[3]
Mancozeb Freshwater Fish (ETU degradate)96-hr LC500.91[4]
Aquatic Invertebrates (ETU degradate)48-hr EC501.04[4]
Chlorothalonil Rainbow Trout (Oncorhynchus mykiss)96-hr LC500.25[4]
Daphnia magna48-hr EC500.13[4]

Table 2: Terrestrial Ecotoxicity

Pesticide Test Organism Endpoint Value Citation
This compound Phasianidae (Birds)Acute oral LD5077.4 mg/kg[3]
HoneybeesContact acute 48-hr LD5016 µ g/bee [3]
EarthwormsAcute 14-day LC50>125 mg/kg[3]
Mancozeb Not specified
Chlorothalonil Not specified

Table 3: Soil Persistence and Bioaccumulation

Pesticide Parameter Value Citation
This compound Soil Half-Life (DT50)<6 weeks (aerobic)[3]
Bio-concentration Factor (BCF) in rainbow trout800[3]
Mancozeb Soil Half-Life (DT50)1-7 days (parent compound)[5]
Chlorothalonil Soil Half-Life (DT50)5-35 days[5]

Experimental Protocols

The data presented in the tables above are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories and studies.[6]

Key OECD Guidelines for Ecotoxicity Testing:
  • OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[2][7] Fish are exposed to various concentrations of the chemical in a controlled environment, and mortality is observed at 24, 48, 72, and 96 hours.[2]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This guideline is used to determine the concentration at which 50% of the tested Daphnia (a small crustacean) are immobilized (EC50) after 48 hours of exposure.[8] Immobilization is used as an endpoint as it is a clear and easily observable effect of toxicity.[8][9]

  • OECD 201: Alga, Growth Inhibition Test: This test assesses the effect of a chemical on the growth of algae over a 72-hour period.[10][11] The endpoint is the EC50, the concentration that inhibits algal growth by 50% compared to a control group.[12]

  • OECD 213: Honeybees, Acute Oral Toxicity Test: This protocol is designed to determine the acute oral toxicity of a substance to adult honeybees.[13][14] Bees are fed a sugar solution containing the test substance, and the LD50 (the dose that is lethal to 50% of the bees) is calculated after 48 hours.[13]

  • OECD 207: Earthworm, Acute Toxicity Test: This guideline outlines two methods, a filter paper contact test and an artificial soil test, to determine the LC50 of a chemical to earthworms over a 14-day period.[3][5]

  • OECD 307: Aerobic and Anaerobic Transformation in Soil: This test is used to determine the persistence of a chemical in soil by measuring its rate of degradation under both aerobic and anaerobic conditions. The output is typically expressed as a half-life (DT50).[1][4]

Mechanisms of Action and Signaling Pathways

The environmental impact of a pesticide is closely linked to its mechanism of action. Understanding these pathways is crucial for predicting non-target effects and for the development of more selective and environmentally benign alternatives.

This compound: Inhibition of Mitochondrial ATP Synthase

This compound's primary mode of action is the inhibition of mitochondrial ATP synthase, a critical enzyme in the production of ATP, the main energy currency of the cell.[15] By disrupting this process, this compound effectively cuts off the energy supply to the fungal cell, leading to its death.

Fentin_Acetate_Pathway cluster_0 Mitochondrial Respiration Fentin_acetate This compound ATP_synthase ATP Synthase (Complex V) Fentin_acetate->ATP_synthase Inhibits Mitochondrion Mitochondrion ATP_production ATP Production ATP_synthase->ATP_production Catalyzes Cell_Death Cell Death ATP_production->Cell_Death Depletion leads to

Caption: this compound's mechanism of action.

Mancozeb: Multi-Site Inhibition

Mancozeb is a multi-site inhibitor, meaning it disrupts multiple biochemical processes within the fungal cell.[16][17] Its primary mode of action involves interfering with enzymes that contain sulfhydryl groups, which are essential for various metabolic pathways, including respiration and the synthesis of amino acids and lipids.[16][17] This broad-spectrum activity makes it difficult for fungi to develop resistance.

Mancozeb_Pathway Mancozeb Mancozeb Sulfhydryl_Enzymes Enzymes with Sulfhydryl Groups (-SH) Mancozeb->Sulfhydryl_Enzymes Inhibits Respiration Respiration Sulfhydryl_Enzymes->Respiration Amino_Acid_Synthesis Amino Acid Synthesis Sulfhydryl_Enzymes->Amino_Acid_Synthesis Lipid_Metabolism Lipid Metabolism Sulfhydryl_Enzymes->Lipid_Metabolism Cell_Death Cell Death Respiration->Cell_Death Amino_Acid_Synthesis->Cell_Death Lipid_Metabolism->Cell_Death Chlorothalonil_Pathway Chlorothalonil Chlorothalonil GSH_Depletion GSH Depletion Chlorothalonil->GSH_Depletion Glutathione Glutathione (GSH) Glutathione->GSH_Depletion GST Glutathione S-Transferase (GST) GST->GSH_Depletion Catalyzes Enzyme_Inactivation Inactivation of Sulfhydryl Enzymes GSH_Depletion->Enzyme_Inactivation Cell_Death Cell Death Enzyme_Inactivation->Cell_Death Experimental_Workflow Start Start Range_Finding Range-Finding Test (Optional) Start->Range_Finding Definitive_Test Definitive Test Setup Range_Finding->Definitive_Test Exposure 96-hour Exposure Definitive_Test->Exposure Observations Record Mortality at 24, 48, 72, 96 hours Exposure->Observations Data_Analysis Data Analysis (LC50 Calculation) Observations->Data_Analysis Report Final Report Data_Analysis->Report End End Report->End

References

Fentin Acetate: A Comparative Analysis of its Efficacy in Controlling Potato Late Blight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance of Fentin acetate (B1210297) in managing Phytophthora infestans, with comparative data and detailed experimental protocols.

Fentin acetate, an organotin compound, has historically been utilized as a non-systemic fungicide with protective and some curative action against a range of fungal pathogens, most notably Phytophthora infestans, the causal agent of potato late blight. This guide provides a detailed comparison of this compound's performance with other fungicidal alternatives, supported by experimental data, to inform research and development in crop protection.

Performance Benchmarking of this compound

This compound functions primarily as a contact fungicide, providing a protective barrier on the plant surface. Its mode of action involves the inhibition of mitochondrial ATP synthase, a critical enzyme in the energy production pathway of the pathogen[1][2][3][4]. This disruption of cellular respiration leads to the inhibition of fungal growth and sporulation.

Quantitative data from a key study by Samoucha and Cohen (1986) provides a direct comparison of this compound with other fungicides of that era in controlling potato late blight. The study evaluated the percentage of control efficacy against a metalaxyl-sensitive (MS) isolate of Phytophthora infestans.

FungicideConcentration (μg a.i./mL)Control Efficacy (%)[5]
This compound 10 95
5 80
2.5 55
Mancozeb10098
5085
2560
Chlorothalonil1090
575
2.550
Metalaxyl1100
0.595
0.2580
Untreated Control-0

Data extracted from Samoucha and Cohen, 1986.[5]

Experimental Protocols

To ensure the reproducibility and validation of fungicide efficacy studies, detailed experimental protocols are crucial. The following methodologies are based on established practices for evaluating fungicides against potato late blight.

Inoculum Preparation and Plant Inoculation (based on Samoucha and Cohen, 1986)[5]
  • Isolate Maintenance: Isolates of Phytophthora infestans are maintained on a suitable medium, such as rye A agar, and stored at a low temperature (e.g., 4°C) for long-term preservation. For experiments, the pathogen is cultured on fresh media.

  • Sporangia Production: To obtain sporangia for inoculation, the pathogen is grown on a suitable medium or on potato slices until sporulation is observed.

  • Inoculum Suspension: Sporangia are harvested by flooding the culture plates with sterile distilled water and gently scraping the surface. The concentration of the sporangial suspension is adjusted to a desired level (e.g., 5 x 10^4 sporangia/mL) using a hemocytometer.

  • Plant Inoculation: Potato plants (e.g., cultivar 'Bintje') are grown to a suitable stage (e.g., 4-6 weeks old). The inoculum suspension is then sprayed onto the foliage of the potato plants until runoff.

  • Incubation: Inoculated plants are placed in a high-humidity environment (e.g., >90% relative humidity) at an optimal temperature for infection (e.g., 18-20°C) for a period of 24-48 hours to allow for zoospore release and infection.

Fungicide Application and Disease Assessment (General Protocol)
  • Fungicide Preparation: Fungicides are prepared as aqueous solutions or suspensions at the desired concentrations.

  • Fungicide Application: The fungicide solutions are applied to the potato foliage using a sprayer, ensuring uniform coverage. Applications can be prophylactic (before inoculation) or curative (after inoculation), depending on the experimental design.

  • Experimental Design: A randomized complete block design is typically used in field or greenhouse trials to minimize the effects of environmental variability.

  • Disease Assessment: Disease severity is assessed at regular intervals after inoculation. This is often done using a rating scale (e.g., 0-100% leaf area affected or a 1-9 scale). The Area Under the Disease Progress Curve (AUDPC) can then be calculated to provide a quantitative measure of disease development over time.

  • Data Analysis: Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine the significance of differences in disease severity between different fungicide treatments.

Mode of Action and Signaling Pathways

As previously mentioned, this compound's primary mode of action is the inhibition of mitochondrial ATP synthase[1][2][3][4]. This enzyme is part of the F1F0-ATP synthase complex located in the inner mitochondrial membrane.

G cluster_mitochondrion Mitochondrial Inner Membrane F0 F0 Proton Channel F1 F1 ATP Synthase F0->F1 Drives rotation ATP ATP F1->ATP Synthesizes Proton_Gradient Proton Gradient (H+) Proton_Gradient->F0 Flows through ADP_Pi ADP + Pi ADP_Pi->F1 Binds to Fentin_Acetate This compound (Organotin Compound) Fentin_Acetate->Inhibition Inhibition->F0 Blocks Proton Channel cluster_mitochondrion cluster_mitochondrion G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase Plant_Growth Potato Plant Cultivation (e.g., cv. 'Bintje') Application Fungicide Application (Prophylactic/Curative) Plant_Growth->Application Pathogen_Culture Pathogen Culture (*P. infestans*) Inoculation Pathogen Inoculation Pathogen_Culture->Inoculation Fungicide_Prep Fungicide Preparation Fungicide_Prep->Application Application->Inoculation Incubation Incubation (High Humidity) Inoculation->Incubation Assessment Disease Assessment (Severity Rating) Incubation->Assessment Data_Analysis Data Analysis (AUDPC, ANOVA) Assessment->Data_Analysis

References

A Comparative Analysis of Fentin Acetate and Other Organotin Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties, fungicidal efficacy, and toxicological profiles of Fentin acetate (B1210297) and other selected organotin compounds. The information is supported by experimental data and detailed methodologies to assist in research and development.

Physicochemical Properties

Organotin compounds are characterized by the presence of at least one tin-carbon bond. Their properties vary significantly based on the number and nature of the organic substituents attached to the tin atom. Fentin acetate is a triphenyltin (B1233371) compound. A comparison of its key physicochemical properties with other representative organotins is presented below.

PropertyThis compoundTributyltin (TBT) OxideTriphenyltin (TPT) HydroxideAzocyclotinCyhexatin
Chemical Formula C₂₀H₁₈O₂SnC₂₄H₅₄OSn₂C₁₈H₁₆OSnC₂₀H₃₅N₃SnC₁₈H₃₄OSn
Molar Mass ( g/mol ) 409.1[1]596.08367.0436.2385.2
Appearance White crystalline solid[1]Colorless to pale yellow liquidWhite powderColorless crystalline solidWhite crystalline solid
Melting Point (°C) 122-124[2]-45122-123.5[3]219195-198
Water Solubility 28 mg/L (at 20°C)[4]< 20 ppm1 mg/L (at pH 7)[3]< 1 ppm< 1 ppm
Primary Use Agricultural fungicide[5][6]Biocide in antifouling paints, wood preservativeAgricultural fungicide[7]AcaricideAcaricide

Comparative Fungicidal and Miticidal Efficacy

Triphenyltin compounds, including this compound, have been widely used as agricultural fungicides. Their efficacy is comparable to other organotin pesticides. The following table summarizes available data on their biological activity.

CompoundTarget Organism(s)Efficacy Metric (e.g., MIC, LC50)Reference
This compound Phytophthora infestans (late blight of potato), Cercospora beticola (leaf spot of sugar beet)Effective at 200-300 g/ha[6]
Triphenyltin Compounds (general) Various fungal speciesGenerally more active than diphenyltin (B89523) analogues[8]
Tributyltin Acetate Yam rot fungiMIC of 5.0 µg/ml (in 25% acetone)[8]
Novel Organotin Compounds Yeast-like and filamentous fungiMIC in the range of 0.25-4.68 µg/ml[9]

Comparative Toxicology

The toxicity of organotin compounds is primarily determined by the number of organic groups, with tri-substituted organotins being the most toxic. The nature of the organic group also plays a crucial role.

Acute Toxicity Data
CompoundTest AnimalRouteLD50 (mg/kg)Reference
This compound RatOral140-298[4]
Triphenyltin Hydroxide RatOral156-360[4]
Tributyltin Oxide RatOral148-234[10]
Azocyclotin RatOral99
Cyhexatin RatOral540
Triethyltin RatOral4[11]
Trimethyltin RatOral12.6[11]
In Vitro Cytotoxicity
CompoundCell LineIC50Reference
Tributyltin trifluoroacetate CAL-27 (human tongue squamous cell carcinoma)2.45 ± 0.14 µM[12]
Bis(tributyltin) oxide CAL-27 (human tongue squamous cell carcinoma)13.18 ± 3.70 µM[12]
Tributyltin chloride CAL-27 (human tongue squamous cell carcinoma)0.91 ± 0.53 µM[12]
Novel Triphenyltin Compound HeLa (cervical adenocarcinoma)1.76 µM[13]

Mechanism of Action: Induction of Apoptosis

A primary mechanism of organotin-induced toxicity is the induction of apoptosis, or programmed cell death. This process is often mediated through the mitochondrial pathway.

Signaling Pathway of Organotin-Induced Apoptosis

The following diagram illustrates the key events in the signaling cascade initiated by organotin compounds, leading to apoptosis.

Organotin_Apoptosis_Pathway cluster_extra Extracellular cluster_intra Intracellular Organotin Organotin Compound Membrane Cell Membrane Organotin->Membrane Interaction Ca_increase ↑ Intracellular Ca²⁺ Membrane->Ca_increase ER Endoplasmic Reticulum ER->Ca_increase Mitochondrion Mitochondrion ROS ↑ ROS Production Mitochondrion->ROS CytoC Cytochrome c Release Mitochondrion->CytoC Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Ca_increase->Mitochondrion Stress Apoptosome Apoptosome Formation CytoC->Apoptosome Apoptosome->Caspase9 Activation ATP_Synthase_Inhibition cluster_mito Mitochondrial Inner Membrane F0 F₀ Subunit (Proton Channel) F1 F₁ Subunit (Catalytic Site) F0->F1 ATP_Production ATP Synthesis F1->ATP_Production Proton_Gradient Proton Gradient Proton_Gradient->F0 Proton Flow Organotin Organotin Compound Organotin->F0 Inhibition Organotin->F1 Inhibition MIC_Workflow A Prepare Fungal Inoculum C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Organotin Compound B->C D Incubate Plate C->D E Determine MIC (Visually or Spectrophotometrically) D->E Apoptosis_Assay_Workflow A Treat Cells with Organotin Compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic vs. Live vs. Necrotic Cells D->E

References

Safety Operating Guide

Proper Disposal of Fentin Acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. Fentin acetate (B1210297), an organotin compound, requires stringent disposal procedures due to its high toxicity and environmental persistence. This guide provides essential, step-by-step instructions for the proper management and disposal of Fentin acetate waste in a laboratory setting, ensuring the safety of personnel and the protection of the environment.

This compound is classified as a hazardous substance, being toxic if swallowed, fatal in contact with skin or if inhaled, and causing serious eye damage. Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is therefore not only a matter of regulatory compliance but also a critical component of responsible laboratory practice.

Immediate Safety and Handling

Before initiating any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Respiratory Protection: A full-face respirator with appropriate chemical filters.[1]

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-impermeable gloves (e.g., neoprene or rubber).[1]

  • Body Protection: A lab coat, overalls, or a chemical-resistant suit to prevent skin contact.[1]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures

The primary methods for the disposal of this compound waste involve either sending it to a licensed hazardous waste disposal facility or deactivating it chemically in the laboratory before disposal.

1. Professional Hazardous Waste Disposal:

The most straightforward and recommended method for the disposal of this compound is to collect it in a designated, properly labeled, and sealed hazardous waste container.[1][2] This container should then be handled by a licensed chemical waste disposal company. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

2. In-Lab Chemical Deactivation:

For small quantities of this compound waste, chemical deactivation through oxidation can be performed to convert the toxic organotin compound into less toxic inorganic tin compounds.[2] However, the resulting solution must still be disposed of as hazardous waste.[2]

Experimental Protocol: Oxidative Treatment of Liquid this compound Waste

This protocol is adapted from general procedures for the treatment of organotin waste.[2]

Materials:

  • Liquid this compound waste

  • Suitable solvent for dilution (if waste is highly concentrated)

  • Oxidizing agent: Commercial bleach (sodium hypochlorite (B82951) solution) or hydrogen peroxide.[2][3]

  • Large, appropriate chemical-resistant container for the treatment process

  • Stir plate and stir bar

  • pH meter or pH paper

  • Designated hazardous waste container

Procedure:

  • Segregation: Ensure the this compound waste is not mixed with other incompatible waste streams.[2]

  • Dilution: In a chemical fume hood, if the waste is highly concentrated, dilute it with a suitable solvent.[2]

  • Oxidation: While stirring the diluted waste, slowly add the oxidizing agent (e.g., commercial bleach) in small portions.[2] This reaction can be exothermic, so monitor the temperature closely.[2]

  • Reaction Time: Allow the mixture to react for several hours, or overnight, with continuous stirring to ensure complete oxidation.[2]

  • Neutralization: Check the pH of the treated solution. If it is acidic or basic, neutralize it to a pH between 6 and 8 using an appropriate acid or base.[2]

  • Final Disposal: Transfer the treated waste to a designated hazardous waste container, label it appropriately, and arrange for its collection by a licensed disposal service.[2]

ParameterValue/RangeSource
Neutralization pH 6 - 8[2]

Alternative Deactivation Method: Alkaline Hydrolysis

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

1. Control and Containment:

  • Evacuate non-essential personnel from the area.

  • Wearing full PPE, stop the source of the leak if it is safe to do so.

  • Contain the spill using absorbent materials such as sand, sawdust, or commercial sorbents to prevent it from spreading or entering drains.[1][10]

2. Cleanup:

  • For liquid spills, once absorbed, carefully sweep or scoop the material into a labeled, leak-proof container for hazardous waste.[1][10]

  • For solid spills, carefully sweep the material and place it into a designated hazardous waste container.

3. Decontamination:

  • Decontaminate the spill area. A mixture of household bleach and hydrated lime can be effective for decontaminating surfaces that have been in contact with organophosphate and other pesticides.[10][11]

  • Apply the decontamination solution to the area and allow it to sit before absorbing it with fresh material.[10][11]

  • Place all contaminated cleaning materials into the hazardous waste container.

  • Contaminated clothing should be removed promptly and disposed of as hazardous waste.

Disposal Workflow Diagram

Fentin_Acetate_Disposal cluster_prep Preparation & Safety cluster_waste_collection Waste Collection cluster_disposal_options Disposal Options cluster_deactivation In-Lab Deactivation PPE Wear Full PPE (Respirator, Goggles, Gloves, Lab Coat) FumeHood Work in Fume Hood CollectWaste Collect this compound Waste LabelContainer Label Hazardous Waste Container CollectWaste->LabelContainer ProfessionalDisposal Professional Disposal Service LabelContainer->ProfessionalDisposal Dilute Dilute Waste LabelContainer->Dilute FinalDisposal Dispose of Treated Waste as Hazardous Material Oxidize Add Oxidizing Agent (e.g., Bleach) Dilute->Oxidize React Stir & React (Overnight) Oxidize->React Neutralize Neutralize to pH 6-8 React->Neutralize Neutralize->FinalDisposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines before undertaking any chemical procedures.[2]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fentin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Operational Protocols for Fentin Acetate (B1210297)

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Fentin acetate. Adherence to these procedures is critical to mitigate the significant health and environmental hazards associated with this organotin compound.

Quantitative Toxicity Data

This compound is classified as highly toxic. The following table summarizes key toxicity values.

MetricValueSpeciesRouteReference
Acute Oral LD50 140-298 mg/kgRatOral[1][2]
125 mg/kgRatOral[3]
Acute Dermal LD50 127 mg/kgRabbitDermal[1][2]
~450 mg/kgRatDermal[4]
Acute Inhalation LC50 (4h) 0.044 mg/LMale RatInhalation[1][2]
0.069 mg/LFemale RatInhalation[1][2]
Occupational Exposure Limits (Germany, AGS) 0.0004 mg/m³ (Inhalable fraction and vapor)-8-hour TWA[4]
0.002 mg/m³ (Inhalable fraction and vapor)-8-hour TWA[4]
0.0008 mg/m³ (Inhalable fraction and vapor)-15-minute STEL[4]
0.004 mg/m³ (Inhalable fraction and vapor)-15-minute STEL[4]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure.

  • Respiratory Protection : A NIOSH-approved respirator with a particle filter is essential.[1] In areas with inadequate ventilation, a self-contained breathing apparatus (SCBA) should be used.

  • Eye and Face Protection : Wear tightly fitting safety goggles and a face shield.[4]

  • Skin Protection : Chemical-resistant gloves (e.g., rubber) are required.[1] Wear impervious clothing, including a lab coat, long pants, and closed-toe shoes, to cover all skin.[1] For tasks with a high risk of splashing, a chemical-resistant apron is necessary.

  • Hand Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

Handling and Storage Protocols

Strict adherence to the following procedures is necessary to ensure a safe laboratory environment.

Handling:

  • Work Area : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact : Prevent all contact with skin, eyes, and clothing.[1]

  • Aerosol Prevention : Avoid the formation of dust and aerosols.[4]

  • Personal Hygiene : Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

Storage:

  • Container : Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[1][4]

  • Location : Keep in a locked area, out of reach of children and unauthorized personnel.[1]

  • Incompatibilities : Store away from strong oxidizing agents, alkalis, and acids.[1]

  • Environmental Protection : Prevent contamination of food, feed, and water sources.[1]

Disposal Plan

This compound and its containers must be treated as hazardous waste.

  • Waste Collection : Collect waste this compound and contaminated materials in designated, labeled, and sealed containers.

  • Disposal Method : Dispose of the waste through a licensed hazardous waste disposal company. Do not empty into drains or release into the environment.[3]

  • Container Disposal : Empty containers should be disposed of as unused product. Do not reuse empty containers.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid:

  • Ingestion : If swallowed, get emergency medical help immediately.[4] Rinse mouth with water.[4] Do not induce vomiting.[1][3]

  • Skin Contact : Immediately take off all contaminated clothing.[4] Wash the affected area with plenty of soap and water.[1] Seek immediate medical attention.[1]

  • Eye Contact : Immediately rinse with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

Spill Response:

In the event of a spill, follow the established protocol to contain and clean up the material safely. The following workflow diagram outlines the key steps.

Fentin_Acetate_Spill_Workflow cluster_Preparation Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Decontamination & Disposal cluster_FollowUp Post-Spill Actions Evacuate Evacuate Immediate Area Alert Alert Others & Safety Officer Evacuate->Alert PPE Don Appropriate PPE (Respirator, Gloves, Goggles, etc.) Alert->PPE Ventilate Ensure Proper Ventilation PPE->Ventilate Contain Contain the Spill (Use absorbent material like sand or earth) Ventilate->Contain Collect Carefully Collect Spilled Material Contain->Collect Package Place in a Labeled, Sealed Container for Hazardous Waste Collect->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Dispose Dispose of Waste via Approved Channels Decontaminate->Dispose Report Report the Incident Dispose->Report Review Review Procedures to Prevent Recurrence Report->Review

This compound Spill Response Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.